4-Ethoxy-2-fluorotoluene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-2-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPRAPVSEQLUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300816 | |
| Record name | 4-Ethoxy-2-fluoro-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305322-96-6 | |
| Record name | 4-Ethoxy-2-fluoro-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305322-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-2-fluoro-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 4-Ethoxy-2-fluorotoluene
The following technical guide provides an in-depth analysis of 4-Ethoxy-2-fluorotoluene , a specialized intermediate used in medicinal chemistry and advanced materials synthesis.
CAS Number: 1305322-96-6 Primary Classification: Fluorinated Aromatic Ether / Alkyl-Aryl Ether
Executive Summary & Chemical Identity
4-Ethoxy-2-fluorotoluene (also known as 1-ethoxy-3-fluoro-4-methylbenzene) is a structural motif increasingly utilized in drug discovery to modulate metabolic stability and lipophilicity. The simultaneous presence of a fluorine atom (ortho to the methyl group) and an ethoxy group (para to the methyl group) creates a unique electronic environment that influences the binding affinity and pharmacokinetic profiles of active pharmaceutical ingredients (APIs).
Chemical Profile
| Property | Specification |
| CAS Number | 1305322-96-6 |
| IUPAC Name | 4-ethoxy-2-fluoro-1-methylbenzene |
| Molecular Formula | C₉H₁₁FO |
| Molecular Weight | 154.18 g/mol |
| SMILES | CCOC1=CC(F)=C(C)C=C1 |
| Appearance | Clear, colorless to light yellow liquid (Standard State) |
| Purity Standard | Typically ≥98% (GC) for synthetic applications |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |
Synthetic Methodology
The synthesis of 4-Ethoxy-2-fluorotoluene is most robustly achieved via Williamson Ether Synthesis , utilizing 3-fluoro-4-methylphenol (4-hydroxy-2-fluorotoluene) as the nucleophilic scaffold. This route is preferred over nucleophilic aromatic substitution (SₙAr) on 4-bromo-2-fluorotoluene due to the electron-rich nature of the toluene ring, which deactivates the system toward direct nucleophilic attack without palladium catalysis.
Retrosynthetic Analysis (Graphviz)
The following diagram outlines the logical disconnection and forward synthesis pathway.
Figure 1: Standard synthetic route via O-alkylation of the phenol precursor.
Detailed Experimental Protocol
Objective: Synthesis of 4-Ethoxy-2-fluorotoluene on a 10g scale.
Reagents:
-
Substrate: 3-Fluoro-4-methylphenol (1.0 eq)
-
Alkylating Agent: Iodoethane (1.2 eq) or Bromoethane (1.5 eq)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)
Workflow:
-
Preparation: Charge a dry round-bottom flask with 3-Fluoro-4-methylphenol (10g) and anhydrous DMF (100 mL).
-
Activation: Add K₂CO₃ (21.9g) in a single portion. Stir at room temperature for 30 minutes to facilitate deprotonation and formation of the phenoxide.
-
Alkylation: Cool the mixture to 0°C. Dropwise add Iodoethane (14.8g) over 20 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS.[1]
-
Work-up: Quench with water (300 mL) and extract with Diethyl Ether or Ethyl Acetate (3 x 100 mL).
-
Purification: Wash the combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 100% Hexanes → 5% EtOAc/Hexanes).
Critical Control Point: Ensure the base is anhydrous. Water in the system will compete with the phenol for the alkyl halide, generating ethanol and reducing yield.
Structural Utility in Drug Design
The 4-ethoxy-2-fluorotoluene motif is a classic example of Bioisosteric Replacement and Metabolic Blocking .
Metabolic Stability Logic
In non-fluorinated analogues (e.g., 4-ethoxytoluene), the methyl group is a primary site for metabolic oxidation by Cytochrome P450 enzymes (forming the benzoic acid derivative).
-
The Fluorine Effect: Placing a fluorine atom ortho to the methyl group (position 2) sterically and electronically deactivates the methyl group (position 1) toward enzymatic oxidation. The high electronegativity of fluorine pulls electron density, making the C-H bonds of the methyl group less susceptible to radical abstraction.
Decision Logic for Scaffold Selection
Researchers use this scaffold when optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Figure 2: Medicinal chemistry decision tree for selecting the fluorinated toluene scaffold.
Handling and Safety Data
While specific toxicological data for this exact CAS is limited, handling should follow protocols for fluorinated aromatic ethers .
| Hazard Class | GHS Classification (Inferred) | Precaution |
| Flammability | Category 3 or 4 | Keep away from heat/sparks. Flash point likely >60°C but <100°C. |
| Skin Irritation | Category 2 | Causes skin irritation. Wear nitrile gloves. |
| Eye Irritation | Category 2A | Causes serious eye irritation. Use safety goggles. |
| Storage | N/A | Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent ether oxidation. |
Self-Validating Safety Step: Before scaling up, always run a Differential Scanning Calorimetry (DSC) test if distilling the product, as aromatic ethers can form peroxides upon prolonged storage, though less likely than aliphatic ethers.
References
-
SynQuest Laboratories . Product Specification: 4-Ethoxy-2-fluorotoluene (CAS 1305322-96-6).[2][3][4] Retrieved from
-
PubChem . Compound Summary: 4-Fluorotoluene derivatives and analogues. National Library of Medicine. Retrieved from
-
Fujifilm Wako Chemicals . Chemical Catalogue: 4-Ethoxy-2-fluorotoluene. Retrieved from
-
Kono Chem . Product Database: 1-ethoxy-3-fluoro-4-methylbenzene. Retrieved from
Sources
Introduction: Elucidating the Structure of 4-Ethoxy-2-fluorotoluene
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 4-Ethoxy-2-fluorotoluene
4-Ethoxy-2-fluorotoluene (CAS No. 1305322-96-6) is an aromatic compound featuring three distinct substituents on the benzene ring: a methyl group, a fluorine atom, and an ethoxy group.[1] The precise arrangement of these groups dictates the molecule's chemical properties and reactivity, making unambiguous structural confirmation essential for its application in research and development, particularly in pharmaceutical and materials science.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of organic molecules in solution. Its ability to probe the chemical environment of specific nuclei—primarily ¹H (proton), ¹³C, and ¹⁹F—provides a detailed map of the atomic connectivity and spatial relationships within a molecule. This guide provides a comprehensive analysis of the theoretical ¹H, ¹³C, and ¹⁹F NMR spectra of 4-Ethoxy-2-fluorotoluene, grounded in fundamental principles and data from analogous structures. We will explore the causal factors behind chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and offer insights for researchers and drug development professionals.
Molecular Structure and Symmetry Considerations
The first step in predicting an NMR spectrum is a thorough analysis of the molecule's structure to identify chemically non-equivalent nuclei. In 4-Ethoxy-2-fluorotoluene, the substitution pattern (1-fluoro, 2-methyl, 4-ethoxy) removes all planes of symmetry from the benzene ring. Consequently, every proton and carbon atom on the aromatic ring is chemically distinct and will produce a unique signal in the NMR spectrum.
Below is a diagram of the molecule with atom numbering used for spectral assignment throughout this guide.
¹H NMR Spectrum: A Detailed Prediction
The ¹H NMR spectrum is typically the most informative, revealing details about the number of different proton environments and their neighboring nuclei through chemical shifts and spin-spin coupling.
Causality of Chemical Shifts and Coupling
The chemical shift (δ) of a proton is determined by its local electronic environment; electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm), while electron-donating groups cause upfield shifts.[2]
-
Ethoxy Group (-OCH₂CH₃): The oxygen atom is strongly electron-donating through resonance but electron-withdrawing through induction. Its net effect is to shield the ortho (H3, H5) and para protons.
-
Fluorine Atom (-F): Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect, which deshields nearby protons.[3] It also possesses lone pairs that can participate in resonance donation, complicating its net effect.
-
Methyl Group (-CH₃): This is a weakly electron-donating group, causing slight shielding of ortho and para protons.
Spin-spin coupling occurs between non-equivalent nuclei, splitting signals into multiplets. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). For aromatic systems, coupling is strongest between ortho protons (³JHH ≈ 7-9 Hz), weaker between meta protons (⁴JHH ≈ 2-3 Hz), and often negligible for para protons. Critically, the ¹⁹F nucleus (spin I=½) also couples to nearby protons, providing valuable structural information. H-F coupling constants are typically larger than H-H couplings and transmit over more bonds.
Predicted ¹H NMR Spectral Data
Based on these principles and analysis of similar structures, the following ¹H NMR spectrum is predicted for 4-Ethoxy-2-fluorotoluene in a standard solvent like CDCl₃.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Rationale |
| H6 | ~7.0 - 7.2 | Doublet of doublets (dd) | ³JH6-H5 ≈ 8.5 Hz, ⁴JH6-F ≈ 5.0 Hz | Located ortho to the deshielding fluorine atom, resulting in a downfield shift. Coupled to adjacent H5 and through four bonds to the fluorine atom. |
| H5 | ~6.7 - 6.8 | Doublet of doublets (dd) | ³JH5-H6 ≈ 8.5 Hz, ⁴JH5-H3 ≈ 2.5 Hz | Positioned ortho to the electron-donating ethoxy group and meta to the fluorine, leading to a relatively upfield shift. Coupled to H6 and H3. |
| H3 | ~6.6 - 6.7 | Doublet of doublets (dd) | ³JH3-F ≈ 10.0 Hz, ⁴JH3-H5 ≈ 2.5 Hz | Located ortho to both the electron-donating ethoxy and methyl groups, but also ortho to the fluorine. The strong ortho H-F coupling will dominate its splitting pattern. |
| -OCH₂CH₃ | ~4.0 | Quartet (q) | ³JHH ≈ 7.0 Hz | The methylene protons are adjacent to an oxygen atom, causing a significant downfield shift. They are split into a quartet by the three neighboring methyl protons. |
| -CH₃ (Toluene) | ~2.2 | Doublet (d) | ⁴JH-F ≈ 2.0 Hz | The methyl protons are shifted downfield due to their attachment to the aromatic ring. They will exhibit a small coupling to the ortho fluorine atom. |
| -OCH₂CH₃ | ~1.4 | Triplet (t) | ³JHH ≈ 7.0 Hz | The terminal methyl protons of the ethoxy group are in a typical aliphatic environment, split into a triplet by the two neighboring methylene protons. |
¹³C NMR Spectrum: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. Due to the lack of symmetry, all nine carbon atoms in 4-Ethoxy-2-fluorotoluene are expected to produce distinct signals. A key feature will be the presence of carbon-fluorine (JCF) coupling, which can be observed over one, two, or three bonds.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Rationale |
| C1 | ~158 - 162 | Doublet (d) | ¹JCF ≈ 240-250 Hz | Directly attached to fluorine, this carbon is significantly deshielded and exhibits a very large one-bond C-F coupling. |
| C4 | ~155 - 158 | Singlet (or small d) | - | Attached to oxygen, this carbon is also strongly deshielded. Any coupling to fluorine would be a weak ⁴JCF. |
| C2 | ~118 - 122 | Doublet (d) | ²JCF ≈ 20-25 Hz | This carbon is ortho to the fluorine, resulting in a significant two-bond C-F coupling. |
| C6 | ~115 - 118 | Doublet (d) | ²JCF ≈ 20-25 Hz | Also ortho to the fluorine, this carbon is expected to show a two-bond C-F coupling similar to C2. |
| C3 | ~112 - 115 | Doublet (d) | ³JCF ≈ 5-10 Hz | This carbon is meta to the fluorine and will show a smaller three-bond C-F coupling. |
| C5 | ~110 - 113 | Doublet (d) | ³JCF ≈ 5-10 Hz | Also meta to fluorine, its chemical shift and coupling will be similar to C3. |
| -OCH₂CH₃ | ~63 - 65 | Singlet | - | Typical chemical shift for a methylene carbon attached to an oxygen atom. |
| -CH₃ (Toluene) | ~15 - 18 | Doublet (d) | ³JCF ≈ 3-5 Hz | The toluene methyl carbon will appear in the aliphatic region and may show a small three-bond coupling to fluorine. |
| -OCH₂CH₃ | ~14 - 16 | Singlet | - | A standard aliphatic methyl carbon signal. |
¹⁹F NMR Spectrum: A Direct View of Fluorine
¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio.[4] The chemical shift range for ¹⁹F is much wider than for ¹H, making it very sensitive to subtle changes in the electronic environment.[3]
For 4-Ethoxy-2-fluorotoluene, a single signal is expected in the ¹⁹F NMR spectrum. This signal will be split by the neighboring protons. The primary couplings will be to the two ortho protons, H3 and the methyl protons, and the meta proton, H6.
| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Rationale |
| C1-F | -115 to -125 | Multiplet | ³JF-H3 ≈ 10.0 Hz, ⁴JF-H6 ≈ 5.0 Hz, ⁴JF-H(Me) ≈ 2.0 Hz | The chemical shift is typical for a fluorine atom on an electron-rich aromatic ring. The signal will be a complex multiplet due to coupling with H3, H6, and the toluene methyl protons. |
Standard Operating Protocol for NMR Analysis
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following section details the methodology for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra of 4-Ethoxy-2-fluorotoluene.
Experimental Workflow Diagram
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity 4-Ethoxy-2-fluorotoluene.[1]
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard for ¹H and ¹³C spectra. CDCl₃ is a common choice for its good solubilizing power and relatively clean spectral window.[5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Load a standard set of acquisition parameters for ¹H, ¹³C, and ¹⁹F nuclei on the desired solvent (CDCl₃).
-
Tune and match the probe for each nucleus to ensure efficient signal transmission.
-
-
Locking and Shimming:
-
Lock onto the deuterium signal of the CDCl₃ solvent. This corrects for any magnetic field drift during the experiment.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp lines and high resolution.
-
-
¹H Spectrum Acquisition:
-
Acquire a quick 1-scan spectrum to check the signal intensity.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon (unless C-F coupling is being specifically observed).
-
Set the spectral width to cover 0 to 200 ppm.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
-
¹⁹F Spectrum Acquisition:
-
Switch the observe channel to the ¹⁹F frequency.
-
A proton-decoupled spectrum can be acquired for a single peak, or a proton-coupled spectrum can be run to observe the H-F coupling patterns described above.
-
Set the spectral width to cover a range appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm).
-
¹⁹F is highly sensitive, so only a small number of scans (e.g., 16-64) are usually needed.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase correction and baseline correction for all spectra.
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
-
Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. The ¹⁹F spectrum can be referenced externally to a standard like CFCl₃.
-
Conclusion
The comprehensive NMR analysis of 4-Ethoxy-2-fluorotoluene provides a detailed spectroscopic fingerprint essential for its unambiguous identification and quality control. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra are characterized by distinct chemical shifts and coupling patterns arising from the unique interplay of the methyl, ethoxy, and fluorine substituents. In particular, the observation of both H-F and C-F coupling constants is a powerful diagnostic tool for confirming the substitution pattern on the aromatic ring. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data, enabling researchers in drug discovery and chemical sciences to confidently characterize this important molecule.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][2]
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link][4]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link][3]
Sources
4-Ethoxy-2-fluorotoluene IR spectrum analysis
An In-depth Technical Guide to the Infrared Spectrum of 4-Ethoxy-2-fluorotoluene
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-ethoxy-2-fluorotoluene, a substituted aromatic ether of increasing interest in pharmaceutical and materials science research. As a molecule featuring an aryl-alkyl ether linkage, fluorine substitution, and a trisubstituted benzene ring, its IR spectrum presents a unique fingerprint rich with structural information. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the key vibrational modes, the theoretical underpinnings for their assignment, and a validated experimental protocol for acquiring high-quality spectral data. By elucidating the causal relationships between molecular structure and spectral features, this guide serves as an authoritative reference for the characterization and quality control of 4-ethoxy-2-fluorotoluene.
Molecular Structure and Expected Vibrational Modes
4-Ethoxy-2-fluorotoluene is a 1,2,4-trisubstituted benzene derivative. Its structure comprises a toluene backbone (a methyl group on a benzene ring) with a fluorine atom at the 2-position and an ethoxy group (-O-CH₂CH₃) at the 4-position. This specific arrangement of functional groups—an aromatic ring, an alkyl halide (aryl fluoride), an aryl alkyl ether, and aliphatic hydrocarbons—gives rise to a complex but interpretable IR spectrum. Each functional group possesses characteristic vibrational frequencies (stretching and bending) that serve as diagnostic markers.
The primary vibrational modes anticipated for 4-ethoxy-2-fluorotoluene are:
-
C-H Vibrations: Both aromatic (sp²) and aliphatic (sp³) C-H stretching and bending modes.
-
Aromatic Ring Vibrations: C=C stretching within the benzene ring and C-H out-of-plane bending, which is indicative of the substitution pattern.
-
Ether Linkage Vibrations: The highly characteristic asymmetric and symmetric C-O-C stretching of the aryl alkyl ether.
-
Carbon-Fluorine Vibration: The C-F stretching mode from the fluorinated aromatic ring.
Caption: Molecular structure of 4-Ethoxy-2-fluorotoluene.
Guiding Principles: Causality in IR Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequency of absorbed radiation corresponds to the natural vibrational frequency of a specific bond or functional group. This relationship is governed by two primary factors:
-
Bond Strength and Hooke's Law: A chemical bond can be analogized to a spring connecting two masses (atoms). According to Hooke's Law, the vibrational frequency is directly proportional to the strength of the bond (the spring's stiffness) and inversely proportional to the reduced mass of the atoms. Triple bonds are stronger and vibrate at higher frequencies than double bonds, which in turn are higher than single bonds.
-
Atomic Mass: Bonds involving lighter atoms, such as C-H, vibrate at higher frequencies than those with heavier atoms, like C-O or C-F.
Furthermore, the molecular environment, including electronic effects (induction, resonance) and steric strain, can subtly shift these frequencies, providing a detailed structural fingerprint. For instance, the electron-donating ethoxy group and the electron-withdrawing fluorine atom in 4-ethoxy-2-fluorotoluene will modulate the electron density of the aromatic ring, influencing the exact position and intensity of its characteristic C=C stretching bands.[1]
Detailed IR Spectrum Analysis of 4-Ethoxy-2-fluorotoluene
The IR spectrum can be logically divided into distinct regions, each containing diagnostic peaks for the key functional groups within the molecule.
High-Wavenumber Region (4000-2500 cm⁻¹)
This region is dominated by C-H stretching vibrations.
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): The sp² C-H bonds on the benzene ring give rise to one or more weak to medium intensity bands just above 3000 cm⁻¹.[2][3][4] Their presence is a clear indicator of an aromatic or vinylic structure.
-
Aliphatic C-H Stretch (3000-2850 cm⁻¹): The sp³ C-H bonds of the ethoxy group's methyl (CH₃) and methylene (CH₂) moieties absorb strongly in this range. Typically, at least two distinct bands are visible: the asymmetric stretch at a higher wavenumber (approx. 2960-2980 cm⁻¹) and the symmetric stretch at a lower wavenumber (approx. 2870-2890 cm⁻¹).
Fingerprint Region (1800-600 cm⁻¹)
This region is information-dense, containing the key stretching and bending vibrations that define the molecule's unique identity.
-
Aromatic C=C Ring Stretching (1625-1450 cm⁻¹): The conjugated π-system of the benzene ring produces a series of sharp, moderate-to-strong bands. For substituted benzenes, two prominent peaks are typically observed around 1600 cm⁻¹ and 1500 cm⁻¹.[2][3] The precise positions are influenced by the electronic nature of the substituents.
-
Aliphatic C-H Bending (1475-1365 cm⁻¹): The scissoring and bending vibrations of the CH₂ and CH₃ groups from the ethoxy substituent appear here as medium-intensity bands.
-
Aryl Alkyl Ether C-O-C Stretching (1275-1020 cm⁻¹): This is arguably the most diagnostic set of peaks for 4-ethoxy-2-fluorotoluene. Aryl alkyl ethers are characterized by two strong C-O stretching bands due to coupled asymmetric and symmetric vibrations of the Ar-O-C unit.[5][6]
-
Aromatic C-F Stretching (1300-1200 cm⁻¹): The C-F bond stretch in aromatic compounds typically results in a strong absorption in this range.[9] This peak may overlap with the strong asymmetric C-O-C ether stretch, potentially appearing as a shoulder or a broadened feature on that band.
-
C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The bending of the aromatic C-H bonds out of the plane of the ring produces strong absorptions whose positions are highly characteristic of the substitution pattern.[2] For a 1,2,4-trisubstituted ring, one or more strong bands are expected in the 890-800 cm⁻¹ region. This provides a self-validating check on the isomeric purity of the compound.
Summary of Key Diagnostic Peaks
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Source |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | [2][3][4] |
| 3000-2850 | Strong | Aliphatic C-H Stretches (Asymmetric & Symmetric) | [10] |
| ~1610 & ~1500 | Medium-Strong | Aromatic C=C Ring Stretch | [2][3] |
| 1275-1200 | Very Strong | Asymmetric Ar-O-C Stretch | [5][6][7][8] |
| 1300-1200 | Strong | Aromatic C-F Stretch | [9] |
| 1075-1020 | Strong | Symmetric Ar-O-C Stretch | [5][6][8] |
| 890-800 | Strong | Aromatic C-H Out-of-Plane Bending | [2][3] |
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To ensure reproducible and accurate data, a standardized protocol is essential. Attenuated Total Reflectance (ATR) FTIR spectroscopy is the preferred method for liquid samples like 4-ethoxy-2-fluorotoluene due to its minimal sample preparation and ease of use.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Verify that the sample compartment is free of atmospheric water and CO₂ by purging with dry air or nitrogen.
-
-
Background Collection:
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.
-
Record a background spectrum. This is a critical step to subtract any signals from the atmosphere or the crystal itself.
-
-
Sample Application:
-
Place a single drop of 4-ethoxy-2-fluorotoluene directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typical parameters for a high-quality spectrum are:
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans (co-added to improve signal-to-noise ratio)
-
Spectral Range: 4000-600 cm⁻¹
-
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, thoroughly clean the ATR crystal with solvent to remove all traces of the sample.
-
Caption: Standard workflow for ATR-FTIR analysis.
Conclusion
The infrared spectrum of 4-ethoxy-2-fluorotoluene is a powerful tool for its unambiguous identification and structural verification. The key diagnostic features are the combination of aromatic and aliphatic C-H stretches above and below 3000 cm⁻¹, respectively; the pair of intense C-O-C stretching bands characteristic of an aryl alkyl ether between 1275-1020 cm⁻¹; a strong C-F stretch near 1250 cm⁻¹; and a robust out-of-plane bending signal in the 890-800 cm⁻¹ region confirming the 1,2,4-trisubstitution pattern. By following the outlined experimental protocol and referencing the detailed spectral assignments provided, researchers can confidently utilize IR spectroscopy for routine analysis, quality assessment, and reaction monitoring in workflows involving this versatile compound.
References
-
Smith, B. C. (2017). The C-O Bond, Part III: Ethers. Spectroscopy, 32(5), 22-27. [Link]
-
Ansari, A. A., et al. (2022). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. Journal of Molecular Structure, 1248, 131435. [Link]
-
Chemistry Learner. (2023). IR Spectrum of Ethers. [Link]
-
Rocky Mountain Laboratories. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
-
Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. [Link]
-
LibreTexts Chemistry. (n.d.). Ether Infrared spectra. [Link]
-
Gardner, A. M., & Wright, T. G. (2011). Consistent assignment of the vibrations of monosubstituted benzenes. The Journal of Chemical Physics, 135(11), 114305. [Link]
-
Collier, W. E., Schultz, T., & Kalasinsky, V. (1992). Infrared Study of Lignin: Reexamination of Aryl-Alkyl Ether C—O Stretching Peak Assignments. Holzforschung, 46(6), 523-528. [Link]
-
Gardner, A. M., & Wright, T. G. (2011). AIP Publishing. [Link]
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Lewis, S., Da, Y., & Desamero, R. (2008). ANALYSIS of the Alternation of Vibration Modes on the Ring STRUCTURE of Mono-Substituted and Di-Substituted Benzene. MARM-ACS Meeting. [Link]
-
Zhang, J. et al. (2006). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang Pu Xue Yu Guang Pu Fen Xi, 26(8), 1438-41. [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy Table. [Link]
-
Scherer, J. (1967). Group vibrations of substituted benzenes—II. Planar CH deformations and ring stretching and bending modes of chlorinated benzenes. Spectrochimica Acta Part A: Molecular Spectroscopy, 23(5), 1489-1506. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
-
LibreTexts Chemistry. (2024). 18.8: Spectroscopy of Ethers. [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Link]
-
Kirchner, B., & Reiher, M. (2005). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Physical Chemistry Chemical Physics, 7(18), 3427-3435. [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [Link]
-
ResearchGate. (n.d.). In-plane bending vibrations of the aromatic C−H unit. [Link]
-
Fortenberry, R. C. (2020). Overcoming the out-of-plane bending issue in an aromatic hydrocarbon: the anharmonic vibrational frequencies of c-(CH)C3H2+. Physical Chemistry Chemical Physics, 22(21), 11880-11886. [Link]
-
ResearchGate. (n.d.). Selected regions of IR spectra at C-O-C stretching. [Link]
-
LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate. (n.d.). A combined experimental and theoretical FT-IR spectra of 4-ethoxy -2, 3-difluoro benzamide. [Link]
-
Yadav, R. A., & Singh, N. P. (2011). FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 78(1), 429–436. [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
The Organic Chemistry Tutor. (2020). IR Spectroscopy - Practice Problems. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-iodotoluene. PubChem Compound Database. [Link]
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- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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Technical Guide: Synthesis of 4-Ethoxy-2-fluorotoluene
The following is an in-depth technical guide on the synthesis of 4-Ethoxy-2-fluorotoluene , designed for researchers and process chemists.
CAS Registry Number: 1305322-96-6
Molecular Formula: C
Executive Summary & Significance
4-Ethoxy-2-fluorotoluene is a specialized fluorinated intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its structural motif—combining an electron-donating ethoxy group with an electron-withdrawing fluorine atom on a toluene core—makes it a valuable building block for modifying the lipophilicity and metabolic stability of bioactive compounds.[1] It often serves as a precursor to 4-ethoxy-2-fluorobenzoic acid (via oxidation of the methyl group), a key moiety in liquid crystal displays and specific tyrosine kinase inhibitors.[1]
This guide details the most robust synthetic pathway: the O-alkylation of 3-fluoro-4-methylphenol .[1] This route is selected for its high yield, operational simplicity, and scalability compared to transition-metal-catalyzed etherification of aryl halides.[1]
Retrosynthetic Analysis
To design the optimal route, we deconstruct the target molecule (TM) based on bond stability and commercial availability of precursors.[1]
Strategic Disconnections[1]
-
C–O Bond Disconnection : The most logical disconnection is at the ether linkage.[1] This reveals 3-fluoro-4-methylphenol (nucleophile) and an ethylating agent (electrophile).[1]
-
C–N to C–OH Transformation : If the phenol is unavailable, it can be derived from 3-fluoro-4-methylaniline via diazotization and hydrolysis.[1]
Figure 1: Retrosynthetic tree illustrating the pathway from the aniline precursor to the target ether.
Primary Synthetic Route: O-Alkylation
Reaction Type: Williamson Ether Synthesis (S
Mechanistic Insight
The reaction proceeds via a standard S
Experimental Protocol
Scale: 100 mmol (approx. 15.4 g theoretical yield)
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| 3-Fluoro-4-methylphenol | 126.13 | 1.0 | 12.61 g | Substrate |
| Ethyl Iodide | 155.97 | 1.2 | 18.7 g (9.6 mL) | Electrophile |
| Potassium Carbonate | 138.21 | 2.0 | 27.6 g | Base |
| DMF (Anhydrous) | - | - | 100 mL | Solvent |
Step-by-Step Procedure
-
Setup : Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]
-
Dissolution : Charge the flask with 3-fluoro-4-methylphenol (12.61 g) and anhydrous DMF (100 mL). Stir until fully dissolved.
-
Deprotonation : Add Potassium Carbonate (27.6 g) in a single portion. The suspension may turn slightly yellow due to phenoxide formation.[1] Stir at room temperature for 15 minutes.
-
Alkylation : Add Ethyl Iodide (9.6 mL) dropwise via a syringe or addition funnel over 10 minutes to control the exotherm.
-
Reaction : Heat the mixture to 60°C in an oil bath. Monitor via TLC (Hexane:Ethyl Acetate 9:1) or GC-MS.[1]
-
Endpoint: Consumption of starting phenol (typically 2–4 hours).[1]
-
-
Workup :
-
Cool the mixture to room temperature.
-
Pour the reaction mass into 300 mL of ice-cold water (quenches excess base and dissolves inorganic salts).
-
Extract with Ethyl Acetate (3 x 100 mL) or Diethyl Ether .[1]
-
-
Washing : Wash the combined organic layers with:
-
Water (2 x 100 mL) to remove residual DMF.[1]
-
Brine (1 x 100 mL).
-
-
Drying & Concentration : Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure (rotary evaporator). -
Purification : The crude oil is typically >95% pure.[1] If necessary, purify via vacuum distillation (bp ~90-95°C at 10 mmHg) or flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes).[1]
Precursor Synthesis (If Phenol is Unavailable)
If 3-fluoro-4-methylphenol is not commercially sourced, it must be synthesized from 3-fluoro-4-methylaniline (CAS 352-32-9 refers to 4-fluorotoluene; ensure correct aniline CAS is used, typically derived from nitration of 3-fluorotoluene).[1]
Route: Diazotization
-
Diazotization : Dissolve 3-fluoro-4-methylaniline in 30% H
SO . Cool to 0°C. Add NaNO (1.1 equiv) dropwise to form the diazonium salt.[1] -
Hydrolysis : Slowly add the cold diazonium solution to a boiling solution of 10% H
SO . The diazonium group is displaced by water, releasing N gas.[1] -
Isolation : Steam distill the resulting phenol or extract with ether.[1]
Analytical Characterization
Validation of the synthesized 4-Ethoxy-2-fluorotoluene should be performed using NMR and MS.[1]
| Technique | Expected Signal / Data | Assignment |
| –OCH | ||
| Ar–CH | ||
| –OCH | ||
| Ar–H (C3, C5 protons) | ||
| Ar–H (C6 proton, ortho to Me) | ||
| Ethoxy carbons | ||
| C–F Carbon (C2) | ||
| GC-MS | Molecular Ion |
Process Optimization & Troubleshooting
Solvent Selection[1][4]
-
DMF : Excellent solubility for K
CO ; fast reaction rates.[1] Harder to remove during workup (requires water washes).[1] -
Acetonitrile : Lower boiling point, easier to remove.[1] May require reflux (82°C) and longer reaction times.[1]
-
Acetone : Suitable for small scale, but K
CO is less soluble.[1] Often requires Cs CO or NaI catalyst (Finkelstein condition) to accelerate.[1]
Common Issues
-
Incomplete Conversion : If phenol remains, add 0.1 equiv of Potassium Iodide (KI) .[1] Iodide acts as a nucleophilic catalyst, converting traces of ethyl bromide (if used) to the more reactive ethyl iodide in situ.[1]
-
C-Alkylation : Rare with K
CO in DMF.[1] If observed, ensure the temperature does not exceed 80°C.[1]
Figure 2: Process flow diagram for the O-alkylation protocol.[1]
Safety & Handling
-
Ethyl Iodide : Alkylating agent; potential carcinogen and vesicant.[1] Handle in a fume hood.
-
Fluorinated Compounds : Generally stable, but avoid contact with strong reducing agents.[1]
-
Waste Disposal : Aqueous waste will contain DMF and potassium salts.[1] Organic waste contains halogenated residues.[1] Dispose of according to local EHS regulations.
References
-
Synthesis of Fluorinated Phenols : ChemicalBook. "3-Fluoro-4-methylphenol Properties and Synthesis."[1] Accessed Jan 29, 2026.[1]
-
General Alkylation Protocol : Organic Syntheses, Coll. Vol. 1, p. 58 (1941); Vol. 9, p. 58 (1929).[1] (Standard Williamson Ether synthesis reference).[1]
-
CAS Verification : Sigma-Aldrich. "2-Fluorotoluene Derivatives and CAS listings."[1][4][5] Accessed Jan 29, 2026.[1]
-
Application Context : Google Patents. "Process for synthesis of fluorinated intermediates (WO2010058421A2)."[1]
Sources
Technical Whitepaper: Strategic Synthesis of 4-Ethoxy-2-fluorotoluene
Executive Summary
4-Ethoxy-2-fluorotoluene (also identified as 1-ethoxy-3-fluoro-4-methylbenzene) represents a critical structural motif in the development of liquid crystals, agrochemicals, and fluorinated pharmaceutical intermediates. The presence of the fluorine atom ortho to the methyl group introduces unique metabolic stability and lipophilicity profiles, while the ethoxy functionality serves as a versatile handle for further derivatization or as a specific binding interaction site.
This technical guide dissects the retrosynthetic architecture of this molecule, prioritizing scalable, high-fidelity synthesis routes. We focus on the Williamson Ether Synthesis as the primary industrial route due to its cost-efficiency and robustness, while providing a Buchwald-Hartwig Cross-Coupling alternative for scenarios where specific halide precursors are more accessible than the phenol.
Part 1: Retrosynthetic Architecture
To design a robust synthesis, we must first deconstruct the target molecule. The bond disconnection analysis reveals two primary strategic pathways:
-
Path A (O-Alkylation): Disconnection of the O-Ethyl bond. This leads to 3-Fluoro-4-methylphenol and an ethylating agent (Ethyl Iodide/Bromide). This is the thermodynamic and kinetic preference for scale-up.
-
Path B (C-O Coupling): Disconnection of the Aryl-Oxygen bond. This leads to 4-Bromo-2-fluorotoluene and Ethanol. This requires transition metal catalysis (Pd) to overcome the high activation energy of the aromatic C-X bond cleavage.
Visualization: Retrosynthetic Logic
Figure 1: Retrosynthetic disconnection showing the two primary routes to 4-Ethoxy-2-fluorotoluene.
Part 2: Primary Route – Williamson Ether Synthesis
This route is the industry standard for generating alkyl-aryl ethers. It relies on the nucleophilic attack of a phenoxide ion on a primary alkyl halide.
Core Precursors
| Component | Chemical Name | CAS No. | Role | Critical Attributes |
| Substrate | 3-Fluoro-4-methylphenol | 2619-34-3 | Nucleophile | Purity >98%; Water content <0.5% (to prevent reagent hydrolysis). |
| Reagent | Iodoethane (Ethyl Iodide) | 75-03-6 | Electrophile | Higher reactivity than bromide; easier to handle than diethyl sulfate. |
| Base | Potassium Carbonate (K₂CO₃) | 584-08-7 | Deprotonator | Anhydrous, milled/powdered to maximize surface area. |
| Solvent | Acetonitrile (MeCN) or DMF | 75-05-8 | Medium | Polar aprotic; essential to solvate the cation (K⁺) and leave the phenoxide "naked" and reactive. |
Mechanistic Insight
The reaction proceeds via an S_N2 mechanism .[1] The base (K₂CO₃) deprotonates the phenol (pKa ~10) to form the phenoxide anion. This anion attacks the electrophilic carbon of ethyl iodide, displacing the iodide leaving group.
-
Why K₂CO₃? Unlike NaOH, potassium carbonate is mild enough to prevent side reactions but strong enough to deprotonate the phenol in polar aprotic solvents.
-
Why DMF/MeCN? These solvents support the dissolution of the inorganic base and stabilize the transition state without solvating the nucleophilic anion too strongly (unlike protic solvents like ethanol, which would retard the reaction via hydrogen bonding).
Experimental Protocol (Self-Validating System)
Step 1: Deprotonation
-
Charge a reaction vessel with 3-Fluoro-4-methylphenol (1.0 eq) and Anhydrous DMF (5-10 volumes).
-
Add Potassium Carbonate (1.5 - 2.0 eq) in a single portion.
-
Validation: Stir at room temperature for 30 minutes. The mixture should become a suspension. A color change (often darkening) indicates phenoxide formation.
Step 2: Alkylation
-
Cool the mixture to 0°C (optional, controls exotherm) or maintain ambient temperature.
-
Add Iodoethane (1.2 eq) dropwise over 20 minutes.
-
Heat the mixture to 60°C for 4-6 hours.
-
Validation (TLC/HPLC): Monitor the disappearance of the phenol peak. If >5% phenol remains after 6 hours, add 0.1 eq additional Iodoethane.
Step 3: Workup & Isolation
-
Quench the reaction with water (dissolves inorganic salts).
-
Extract with Ethyl Acetate or MTBE .
-
Wash organic layer with 1M NaOH (Critical Step: Removes unreacted phenol).
-
Dry over MgSO₄ and concentrate in vacuo.
Workflow Diagram
Figure 2: Operational workflow for the Williamson Ether Synthesis of 4-Ethoxy-2-fluorotoluene.
Part 3: Alternative Route – Buchwald-Hartwig Coupling
If 3-fluoro-4-methylphenol is unavailable, the synthesis can proceed from the aryl halide using palladium catalysis. This is often required when the fluorination pattern makes the phenol difficult to synthesize directly.
Core Precursors
-
Substrate: 4-Bromo-2-fluorotoluene (CAS: 51436-99-8).
-
Nucleophile: Ethanol (Anhydrous).
-
Catalyst: Pd(OAc)₂ or Pd₂dba₃.
-
Ligand: Bulky phosphines are required to facilitate reductive elimination. RockPhos or BrettPhos are superior for C-O coupling.
-
Base: Cs₂CO₃ (Cesium Carbonate).[2]
Protocol Overview
-
Combine aryl bromide (1.0 eq), ethanol (2.0 eq), Cs₂CO₃ (2.0 eq), and Pd-Catalyst (1-3 mol%) in Toluene.
-
Degas thoroughly (Oxygen inhibits the catalytic cycle).
-
Heat to 80-100°C under inert atmosphere (Argon/Nitrogen).
-
Note: This route is significantly more expensive due to the catalyst and ligand costs but offers access to the ether from the robust aryl bromide precursor [1].
Part 4: Analytical Characterization
To ensure scientific integrity, the synthesized product must be validated against specific spectral markers.
| Method | Expected Signal | Structural Assignment |
| 1H NMR | δ 1.40 (t, 3H) | Methyl of Ethoxy group (-OCH₂CH₃ ) |
| 1H NMR | δ 2.20 (s, 3H) | Aryl Methyl (Ar-CH₃ ) |
| 1H NMR | δ 4.00 (q, 2H) | Methylene of Ethoxy group (-OCH₂ CH₃) |
| 19F NMR | δ -115 to -120 ppm | Aryl Fluorine (distinct singlet or multiplet depending on H-coupling) |
| GC-MS | M+ peak | Molecular ion confirmation |
Part 5: Safety & References
Safety Considerations
-
Alkyl Halides (Ethyl Iodide): Potent alkylating agents. Suspected carcinogens. Handle in a fume hood with proper gloves (Laminate/Silver Shield recommended over Nitrile for prolonged exposure).
-
Phenols: Corrosive and toxic by absorption.
-
Fluorinated Aromatics: Generally stable, but combustion can release HF.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Intermolecular Carbon-Oxygen Bond Formation: A New Synthesis of Aryl Ethers." Journal of the American Chemical Society, vol. 123, no. 43, 2001, pp. 10770-10771. Link
- Williamson, A. W. "Theory of Aetherification." Journal of the Chemical Society, vol. 4, 1852, pp. 229-239.
-
PubChem Compound Summary. "3-Fluoro-4-methylphenol." National Center for Biotechnology Information. Link
-
Organic Chemistry Portal. "Williamson Ether Synthesis." (General Mechanism Verification). Link
-
Master Organic Chemistry. "The Williamson Ether Synthesis." (Protocol Optimization). Link
Sources
An In-depth Technical Guide to 4-Ethoxy-2-fluorotoluene: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Ethoxy-2-fluorotoluene, a fluorinated aromatic compound of increasing interest to researchers and professionals in drug discovery and materials science. While the formal "discovery" of this compound is not documented as a singular breakthrough, its emergence is a testament to the ongoing exploration of functionalized fluorinated scaffolds. This guide elucidates the probable synthetic pathways, detailed experimental protocols, structural and spectroscopic characterization, and the rationale behind its utility in various scientific domains.
Introduction: The Significance of Fluorinated Aromatic Building Blocks
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and materials chemistry. The unique physicochemical properties imparted by fluorine, such as high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and conformational preferences. Consequently, fluorinated compounds are integral to a vast array of pharmaceuticals and advanced materials.
4-Ethoxy-2-fluorotoluene (CAS No. 1305322-96-6) is a valuable building block within this class of compounds. Its trifunctional nature—a fluorinated aromatic ring, an ethoxy group, and a methyl group—offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of more complex molecular architectures.
| Property | Value | Source |
| CAS Number | 1305322-96-6 | |
| Molecular Formula | C9H11FO | |
| Molecular Weight | 154.18 g/mol |
Plausible Synthesis and Historical Context
This method's historical precedent and reliability for forming aryl ethers make it the most likely pathway utilized for the initial and subsequent syntheses of this compound. The key precursor for this synthesis is 2-fluoro-4-hydroxytoluene.
Synthesis of the Precursor: 2-fluoro-4-hydroxytoluene
The synthesis of 2-fluoro-4-hydroxytoluene can be achieved from commercially available starting materials such as 2-chloro-4-fluorotoluene. This multi-step process involves a nucleophilic aromatic substitution to introduce a hydroxyl group.
Caption: Synthesis of 2-fluoro-4-hydroxytoluene.
Experimental Protocol: Synthesis of 2-fluoro-4-hydroxytoluene from 2-chloro-4-fluorotoluene
-
Reaction Setup: A high-pressure autoclave is charged with 2-chloro-4-fluorotoluene, aqueous sodium hydroxide (NaOH), and a copper-based catalyst.
-
Reaction Conditions: The mixture is heated to a high temperature (typically >200°C) and pressure to facilitate the nucleophilic aromatic substitution of the chlorine atom with a hydroxyl group.
-
Work-up and Isolation: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to protonate the resulting phenoxide. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or recrystallization to yield pure 2-fluoro-4-hydroxytoluene.
Core Synthesis: Williamson Ether Synthesis of 4-Ethoxy-2-fluorotoluene
The Williamson ether synthesis provides a direct and efficient method for the ethylation of the phenolic hydroxyl group of 2-fluoro-4-hydroxytoluene.
Caption: Williamson Ether Synthesis of the target compound.
Experimental Protocol: Ethylation of 2-fluoro-4-hydroxytoluene
-
Reagents and Setup: To a solution of 2-fluoro-4-hydroxytoluene in a polar aprotic solvent such as acetone or DMF in a round-bottom flask, a base (e.g., anhydrous potassium carbonate) is added.
-
Addition of Ethylating Agent: An ethylating agent, such as ethyl iodide or diethyl sulfate, is added to the stirred suspension.
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to afford 4-Ethoxy-2-fluorotoluene as a clear liquid.
Structural Characterization: A Spectroscopic Approach
The structural elucidation of 4-Ethoxy-2-fluorotoluene is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic, ethoxy, and methyl protons.
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| Aromatic-H | 6.7 - 7.1 | m | - |
| -OCH₂CH₃ | ~4.0 | q | ~7.0 |
| -CH₃ (aromatic) | ~2.2 | s | - |
| -OCH₂CH₃ | ~1.4 | t | ~7.0 |
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C-F | ~155-160 (d, ¹JCF ≈ 240 Hz) |
| C-OEt | ~150-155 |
| Aromatic C-H | ~110-120 |
| Aromatic C-CH₃ | ~130-135 |
| -OCH₂CH₃ | ~63 |
| -CH₃ (aromatic) | ~16 |
| -OCH₂CH₃ | ~15 |
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-3000 | Medium-Strong |
| C=C (aromatic) | 1500-1600 | Medium-Strong |
| C-O (ether) | 1200-1250 | Strong |
| C-F | 1000-1100 | Strong |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 154.18. The fragmentation pattern will be characteristic of an ethoxybenzene derivative, with a significant fragment corresponding to the loss of an ethyl radical (M-29).
Applications in Research and Development
4-Ethoxy-2-fluorotoluene serves as a versatile intermediate in the synthesis of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries.
-
Pharmaceutical Intermediates: The presence of the fluoro and ethoxy groups can enhance the metabolic stability and bioavailability of drug candidates. The toluene methyl group can be further functionalized, for example, through oxidation to a carboxylic acid or halogenation, to enable coupling with other molecular fragments.
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can improve the efficacy and environmental persistence of herbicides and fungicides.
-
Materials Science: Fluorinated aromatic compounds are utilized in the synthesis of liquid crystals, polymers, and other advanced materials due to their unique electronic properties and thermal stability.
Caption: Applications of 4-Ethoxy-2-fluorotoluene.
Conclusion
4-Ethoxy-2-fluorotoluene is a valuable and versatile fluorinated building block with significant potential in various fields of chemical research and development. While its specific discovery is not a landmark event, its utility is rooted in the well-established principles of medicinal and materials chemistry. This guide provides a foundational understanding of its synthesis, characterization, and applications, serving as a valuable resource for scientists and researchers looking to leverage the unique properties of this compound in their work.
References
- Google Patents. Preparation method of 2-chloro-4-fluorotoluene. CN110759806A.
- Jie Jack Li. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
Potential research areas for 4-Ethoxy-2-fluorotoluene
Executive Summary
4-Ethoxy-2-fluorotoluene (CAS: 1305322-96-6) represents a specialized scaffold in the "magic methyl" class of fluorinated aromatics. While often overlooked as a simple intermediate, its specific substitution pattern—an electron-donating ethoxy group para to a methyl group, with an ortho-fluorine atom—creates a unique electronic and steric profile. This guide outlines the compound's potential in modulating metabolic stability in drug design and tuning phase transitions in liquid crystal engineering.[1]
Chemical Profile & Structural Logic
The utility of 4-Ethoxy-2-fluorotoluene stems from the synergistic effects of its substituents.
| Feature | Chemical Function | Research Implication |
| Ortho-Fluorine (C2) | Blocks metabolic oxidation at the ortho-position; lowers pKa of adjacent protons. | |
| Para-Ethoxy (C4) | Increases electron density in the ring; acts as a hydrogen bond acceptor; enhances solubility. | |
| Methyl Group (C1) | Benzylic reactivity | Site for radical halogenation or oxidation to benzoic acid derivatives. |
Physical Properties (Experimental & Predicted):
-
Boiling Point: ~205°C (Predicted at 760 mmHg)
-
Density: ~1.08 g/cm³
-
LogP: ~3.2 (Indicates moderate lipophilicity, ideal for membrane permeability)
Critical Research Areas
Area A: Medicinal Chemistry – Metabolic Blocking & Bioisosterism
In drug discovery, the "fluorine scan" is a standard optimization strategy. 4-Ethoxy-2-fluorotoluene serves as a robust fragment to probe metabolic stability .
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the C2 position (ortho to the methyl) sterically hinders Cytochrome P450 enzymes from attacking the aromatic ring or the benzylic position.
-
Application: Researchers should utilize this scaffold to replace non-fluorinated 4-ethoxytoluene moieties in lead compounds. The expected outcome is an increased half-life (
) without significantly altering the steric footprint of the molecule (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).
Area B: Material Science – Liquid Crystal Mesogens
The alkoxy-fluorobenzene motif is ubiquitous in nematic liquid crystals used in displays.
-
Dielectric Anisotropy: The C-F bond introduces a lateral dipole moment. In 4-Ethoxy-2-fluorotoluene, this dipole is off-axis relative to the molecular long axis.
-
Viscosity Control: The ethoxy tail provides flexibility, lowering the melting point and viscosity compared to methoxy analogs, which is critical for fast switching times in LCDs.
Technical Synthesis Protocol
Objective: Synthesis of 4-Ethoxy-2-fluorotoluene via Williamson Ether Synthesis. Rationale: This pathway is chosen over electrophilic fluorination because it avoids selectivity issues and uses readily available starting materials.
Reagents:
-
Precursor: 3-Fluoro-4-methylphenol (CAS: 452-78-8)
-
Alkylating Agent: Iodoethane (EtI) or Bromoethane (EtBr)
-
Base: Potassium Carbonate (
) -
Solvent: Acetonitrile (ACN) or DMF
Step-by-Step Methodology:
-
Activation:
-
Charge a reaction flask with 3-Fluoro-4-methylphenol (1.0 eq) and anhydrous ACN (10 mL/g).
-
Add
(1.5 eq). -
Checkpoint: Stir at room temperature for 30 minutes. The mixture should turn slightly yellow/opaque as the phenoxide anion generates.
-
-
Alkylation:
-
Add Iodoethane (1.2 eq) dropwise to control the exotherm.
-
Heat the mixture to reflux (80-82°C) for 4–6 hours.
-
Validation: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The starting phenol spot (
) should disappear, replaced by the less polar ether product ( ).
-
-
Workup & Purification:
-
Filter off inorganic salts (
). -
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
Dry over
and concentrate. -
Final Purification: Vacuum distillation is recommended for >98% purity required for material science applications.
-
Visualizing the Logic
Figure 1: Synthetic Pathway & Validation Logic
Caption: Williamson ether synthesis pathway with critical quality control checkpoints.
Figure 2: Metabolic Stability Mechanism (SAR)
Caption: The ortho-fluorine atom prevents oxidative degradation, enhancing drug half-life.
References
-
PubChem. (2025).[3] 4-Ethoxy-2-fluorotoluene Compound Summary. National Library of Medicine. Available at: [Link]
-
MySkinRecipes. (2024). 4-Ethoxy-2-fluorotoluene Specifications and Applications. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis of organic liquid crystals containing selectively fluorinated motifs. Available at: [Link]
Sources
Safety and handling of 4-Ethoxy-2-fluorotoluene
Topic: Safety and Handling of 4-Ethoxy-2-fluorotoluene CAS Registry Number: 1305322-96-6[1]
PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY
4-Ethoxy-2-fluorotoluene is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.[1] Its structural motif—combining a lipophilic ethoxy group with a metabolically stable fluorine atom—makes it a critical scaffold for modulating bioavailability and metabolic stability in drug candidates.[1]
As a research-grade chemical often lacking a fully standardized global safety profile, it must be handled as a Novel Chemical Entity (NCE) .[1] This guide synthesizes available data with structure-activity relationship (SAR) analogs (e.g., 4-ethoxytoluene, 2-fluorotoluene) to establish a "Safety by Design" handling protocol.
Physicochemical Profile
Note: Values marked with ()* are predicted based on structural analogs (e.g., 4-ethoxytoluene) due to limited experimental data for this specific isomer.*[1]
| Property | Value / Description | Critical Handling Note |
| CAS Number | 1305322-96-6 | Verify against CoA before use. |
| Molecular Formula | C₉H₁₁FO | Molecular Weight: 154.18 g/mol |
| Appearance | Colorless to pale yellow liquid | Check for darkening (oxidation/light damage).[1][2] |
| Boiling Point | ~190–200°C (Predicted) | High boiler; difficult to remove by rotary evaporation.[1] |
| Flash Point | ~75–85°C (Predicted) | Combustible Liquid (Class IIIA). |
| Density | ~1.0–1.1 g/mL | Denser or equipotent to water.[1][3] |
| Solubility | Soluble in DCM, EtOAc, DMSO | Immiscible with water.[1] |
| Storage | 2–8°C, Protect from Light | CRITICAL: Degradation risk if stored improperly.[1] |
PART 2: HAZARD IDENTIFICATION & TOXICOLOGY (E-E-A-T)
GHS Classification (Derived)
In the absence of a harmonized regulatory listing, this substance must be classified conservatively based on the "Worst-Case Functional Group" principle.[1]
-
Signal Word: WARNING
-
H315: Causes skin irritation.[1][4] (Lipophilic ethoxy tail facilitates dermal absorption).[1]
-
H412: Harmful to aquatic life with long-lasting effects (Common for fluorinated aromatics).
Toxicological Insights
-
The Fluorine Effect: The addition of the fluorine atom at the ortho position to the methyl group increases the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs.[1] This suggests a potential for longer biological half-life if absorbed.[1]
-
Sensitization Potential: Benzylic compounds can act as haptens.[1] While no specific data exists for this CAS, researchers should treat it as a potential skin sensitizer .[1]
PART 3: RISK MANAGEMENT & ENGINEERING CONTROLS
Hierarchy of Controls Strategy
Effective safety relies on removing the hazard from the worker's breathing zone.[1]
Specific PPE Recommendations
-
Hand Protection: Standard nitrile gloves (0.11 mm) are sufficient for splash protection. For prolonged handling (>15 mins) or immersion, use Silver Shield (Laminate) gloves due to the permeating nature of aromatic ethers.[1]
-
Respiratory: If working outside a fume hood (not recommended), a half-mask respirator with Organic Vapor (OV) cartridges is required.[1]
PART 4: STORAGE & STABILITY PROTOCOLS
The specific requirement to store at 2–8°C and protect from light (Source: MySkinRecipes/Reagentia data) indicates susceptibility to photo-oxidation.[1]
-
Benzylic Oxidation Risk: The methyl group on the toluene ring is prone to auto-oxidation to the aldehyde or carboxylic acid upon exposure to light and air.[1]
-
Incompatibility: Keep away from strong oxidizing agents (e.g., KMnO₄, Nitric Acid) and radical initiators.[1]
-
Shelf-Life: Re-test purity (GC-MS or H-NMR) every 6 months. Look for the appearance of downfield aldehyde peaks (~10 ppm) in NMR as a sign of degradation.[1]
PART 5: EXPERIMENTAL WORKFLOW: Safe Sampling & Aliquoting
Objective: Safely transfer 4-Ethoxy-2-fluorotoluene from a stock bottle to a reaction vessel without introducing moisture or exposing the operator.
Prerequisites:
-
Fume hood operational.[1]
-
Stock bottle chilled (bring to ambient temp inside hood to prevent condensation before opening, if water-sensitive reagents are involved in the next step).[1]
Step-by-Step Protocol:
-
Preparation:
-
Place the stock bottle in a secondary container (polyethylene tray) inside the hood.
-
Purge the headspace of the destination flask with Nitrogen or Argon.[1]
-
-
Transfer (Syringe Method - Preferred for <50 mL):
-
Inerting:
-
Spill Management:
Visualizing the Reaction Safety Workflow
PART 6: EMERGENCY RESPONSE
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][5] The lipophilicity requires prolonged irrigation to ensure removal from corneal tissues.[1]
-
Skin Contact: Wash with soap and water.[1] Do not use alcohol immediately, as it may enhance transdermal absorption of the fluorinated compound.[1]
-
Fire: Use Dry Chemical, CO₂, or Foam.[1][5] Water spray may be ineffective as the compound is less dense than water and may float/spread.[1]
PART 7: REFERENCES
-
Reagentia/MySkinRecipes. 4-Ethoxy-2-fluorotoluene Product Specifications & Storage. Retrieved from
-
PubChem. Compound Summary: 4-Fluorotoluene (Analogous Data). Retrieved from
-
Cameo Chemicals. Chemical Data: 2-Fluorotoluene (Analogous Data). Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: 4-Ethoxytoluene (Analogous Data). Retrieved from
Sources
Methodological & Application
Synthetic Routes to 4-Ethoxy-2-fluorotoluene: An Application Note for Drug Development Professionals
Introduction
4-Ethoxy-2-fluorotoluene is an emerging building block in medicinal chemistry, valued for its unique electronic and lipophilic properties. The strategic incorporation of a fluorine atom and an ethoxy group onto the toluene scaffold offers medicinal chemists a powerful tool to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile. This application note provides a comprehensive guide to the viable synthetic routes for 4-Ethoxy-2-fluorotoluene, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. Two primary and robust synthetic strategies will be explored: the classic Williamson Ether Synthesis and the copper-catalyzed Ullmann Condensation. Additionally, the synthesis of a key precursor, 3-fluoro-4-hydroxytoluene, will be detailed.
Strategic Approaches to the Synthesis of 4-Ethoxy-2-fluorotoluene
The synthesis of 4-Ethoxy-2-fluorotoluene hinges on the formation of an ether linkage at the 4-position of a 2-fluorotoluene core. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Diagram 1: Retrosynthetic Analysis of 4-Ethoxy-2-fluorotoluene
Route 1: The Williamson Ether Synthesis Approach
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[3] In the context of 4-Ethoxy-2-fluorotoluene synthesis, this translates to the O-ethylation of 3-fluoro-4-hydroxytoluene. This route is often favored for its reliability, scalability, and the use of readily available reagents.
Synthesis of the Key Precursor: 3-Fluoro-4-hydroxytoluene
A critical starting material for the Williamson ether synthesis is 3-fluoro-4-hydroxytoluene. A common and effective method for its preparation is through the diazotization of a corresponding aminotoluene derivative, followed by a Sandmeyer-type reaction.[1] Specifically, 4-amino-2-fluorotoluene can be diazotized and subsequently hydrolyzed to the desired phenol.
Protocol 3: Synthesis of 3-Fluoro-4-bromotoluene
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Amino-2-fluorotoluene | 125.15 | 100 | 12.52 g |
| Sodium Nitrite | 69.00 | 110 | 7.59 g |
| Hydrobromic Acid (48%) | 80.91 | - | 60 mL |
| Copper(I) Bromide | 143.45 | 10 | 1.43 g |
| Water | 18.02 | - | As needed |
| Diethyl Ether | 74.12 | - | As needed |
| Sodium Hydroxide (10% aq.) | 40.00 | - | As needed |
| Magnesium Sulfate (anhydrous) | 120.37 | - | As needed |
Procedure:
-
In a 500 mL three-necked flask, dissolve 4-amino-2-fluorotoluene (12.52 g, 100 mmol) in 48% hydrobromic acid (60 mL). Cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite (7.59 g, 110 mmol) in water (20 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate beaker, dissolve copper(I) bromide (1.43 g, 10 mmol) in 48% hydrobromic acid (20 mL).
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture and extract with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with 10% aqueous sodium hydroxide (2 x 50 mL) and then with water (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 3-fluoro-4-bromotoluene.
Protocol 4: Ullmann Condensation for 4-Ethoxy-2-fluorotoluene
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 3-Fluoro-4-bromotoluene | 189.02 | 50 | 9.45 g |
| Sodium Ethoxide | 68.05 | 60 | 4.08 g |
| Copper(I) Iodide | 190.45 | 5 | 0.95 g |
| Pyridine | 79.10 | - | 100 mL |
| Toluene | 92.14 | - | As needed |
| Water | 18.02 | - | As needed |
| Hydrochloric Acid (1M aq.) | 36.46 | - | As needed |
| Magnesium Sulfate (anhydrous) | 120.37 | - | As needed |
Procedure:
-
To a 250 mL round-bottom flask, add sodium ethoxide (4.08 g, 60 mmol) and dry pyridine (100 mL).
-
Add 3-fluoro-4-bromotoluene (9.45 g, 50 mmol) and copper(I) iodide (0.95 g, 5 mmol).
-
Heat the mixture to reflux (approximately 115 °C) and maintain for 12-18 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into water (300 mL) and extract with toluene (3 x 75 mL).
-
Wash the combined organic layers with 1M aqueous hydrochloric acid (2 x 50 mL) to remove pyridine, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 4-ethoxy-2-fluorotoluene.
Characterization and Data
Authentic samples of 4-Ethoxy-2-fluorotoluene should be characterized by standard analytical techniques to confirm their identity and purity.
Expected Physical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₁FO |
| Molecular Weight | 154.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 180-200 °C at atmospheric pressure. |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ ~ 7.0-6.7 (m, 3H, Ar-H), 4.0 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 2.2 (s, 3H, Ar-CH₃), 1.4 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals in the aromatic region (δ ~ 160-110 ppm), and for the ethoxy and methyl groups (δ ~ 64, 16, 15 ppm). The carbon attached to fluorine will show a characteristic large coupling constant.
-
Mass Spectrometry (EI): m/z (%) = 154 (M⁺), and other fragmentation patterns consistent with the structure.
Safety and Handling
All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Fluorinated Compounds: Handle with care as they can be toxic.
-
Strong Acids and Bases: Corrosive and should be handled with appropriate caution.
-
Alkyl Halides (e.g., Ethyl Iodide): Are lachrymators and potential carcinogens.
-
Copper Salts: Can be toxic if ingested.
-
Organic Solvents: Flammable and should be kept away from ignition sources.
Conclusion
This application note has detailed two reliable and adaptable synthetic routes for the preparation of 4-Ethoxy-2-fluorotoluene. The Williamson ether synthesis offers a straightforward and high-yielding approach, contingent on the availability of the phenolic precursor. The Ullmann condensation provides a viable alternative, particularly when starting from a halogenated toluene derivative. The choice between these routes will depend on the specific resources and expertise available in the laboratory. The provided protocols, along with the supporting information on precursor synthesis and safety, should serve as a valuable resource for medicinal chemists and drug development professionals in their efforts to synthesize novel and impactful therapeutic agents.
References
- CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google Patents.
- CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents.
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Organic Syntheses Procedure. Available at: [Link]
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Diazonium compound - Wikipedia. Available at: [Link]
-
Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts - The Royal Society of Chemistry. Available at: [Link]
-
Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation | Request PDF - ResearchGate. Available at: [Link]
-
How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? | ResearchGate. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
NMR Solvent data chart | Eurisotop. Available at: [Link]
-
Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Available at: [Link]
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
3 - Supporting Information. Available at: [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
(E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one - Optional[13C NMR] - Spectrum - SpectraBase. Available at: [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Available at: [Link]
- CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents.
- CN108456213B - Preparation method of 3-fluoro-4-hydroxycyclohexane carboxylate - Google Patents.
-
3-bromo-4-hydroxytoluene - Organic Syntheses Procedure. Available at: [Link]
-
Diazotisation - Organic Chemistry Portal. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
meta-Fluorotoluene Synthesis - YouTube. Available at: [Link]
- CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents.
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - NIH. Available at: [Link]
-
4-Fluoro-2-iodotoluene | C7H6FI | CID 83220 - PubChem - NIH. Available at: [Link]
-
Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids - NCERT. Available at: [Link]
-
Process Development of the Synthesis of 3,4,5-Trimethoxytoluene | Request PDF - ResearchGate. Available at: [Link]
-
Benzaldehyde, 4-ethoxy-3-hydroxy - Organic Syntheses Procedure. Available at: [Link]
-
4-Fluorotoluene | C7H7F | MD Topology | NMR | X-Ray. Available at: [Link]
-
Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC - NIH. Available at: [Link]
-
Novel Transformation of Methoxy Tetralones During Demethylation with Boron Trifluoride Etherate and Acetic Anhydride - ResearchGate. Available at: [Link]
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Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
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6 - Organic Syntheses Procedure. Available at: [Link]
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Williamson Ether Synthesis. Available at: [Link]
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Experiment 06 Williamson Ether Synthesis. Available at: [Link]
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Williamson Ether Synthesis - Edubirdie. Available at: [Link]
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The Williamson Ether Synthesis. Available at: [Link]
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The Williamson Ether Synthesis. Available at: [Link]
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Organic Chemistry Williamson Ether Synthesis - University of Richmond. Available at: [Link]
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Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC - NIH. Available at: [Link]
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METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN Submitted to the Grad. Available at: [Link]
-
Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. Available at: [Link]
-
(PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide - ResearchGate. Available at: [Link]
-
Copper-Catalyzed Regioselective Synthesis of (E)-β-Fluorovinyl Sulfones - Semantic Scholar. Available at: [Link]
-
p-BROMOTOLUENE - Organic Syntheses Procedure. Available at: [Link]
-
CRYSTALLINE 2-FLUORO-3-NITROTOLUENE AND PROCESS FOR THE PREPARATION THEREOF - European Patent Office - EP 3594199 A1 - Googleapis.com. Available at: [Link]
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From S-Fluoroalkylation to Fluoroalkylation-Thiolation: Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Thiophenols Enabled by Photoredox Copper Catalysis | Request PDF - ResearchGate. Available at: [Link]
- US4453004A - Process for the alkylation of phenolic compounds - Google Patents.
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Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap. Available at: [Link]
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Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Available at: [Link]
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A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. Available at: [Link]
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Phase-Transfer Catalysis (PTC) - Macmillan Group. Available at: [Link]
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2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. Available at: [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. Available at: [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]
-
Copper-Catalyzed Asymmetric Tertiary Radical Cyanation for the Synthesis of Chiral Tetrasubstituted Monofluoroacyl Nitriles - PubMed. Available at: [Link]
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The Versatile Building Block: Application Notes for 4-Ethoxy-2-fluorotoluene in Organic Synthesis
Introduction: The Strategic Advantage of Fluorine and Ethoxy Substitution
In the landscape of modern organic synthesis, particularly within medicinal and agrochemical research, the strategic incorporation of fluorine atoms and alkoxy groups into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. 4-Ethoxy-2-fluorotoluene emerges as a valuable and versatile building block, offering a unique combination of electronic and steric properties. The presence of the fluorine atom can improve metabolic stability, binding affinity, and bioavailability, while the ethoxy group provides a handle for further functionalization and can influence the electronic nature of the aromatic ring. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and synthetic protocols involving 4-Ethoxy-2-fluorotoluene.
Physicochemical Properties and Safety Considerations
A clear understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 1305322-96-6 | [1] |
| Molecular Formula | C9H11FO | [1] |
| Molecular Weight | 154.18 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
Safety and Handling: As with all halogenated organic compounds, 4-Ethoxy-2-fluorotoluene should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Material Safety Data Sheet (MSDS) from the supplier.
Synthetic Utility and Key Transformations
The reactivity of 4-Ethoxy-2-fluorotoluene is governed by the interplay of its three substituents: the activating ortho,para-directing ethoxy group, the deactivating ortho,para-directing fluoro group, and the weakly activating methyl group. This substitution pattern opens up a range of selective transformations.
Electrophilic Aromatic Substitution: Regioselective Bromination
The ethoxy group is a strong activating group and will dominate the directing effects in electrophilic aromatic substitution (EAS) reactions. The fluorine atom, while deactivating, also directs ortho and para. Consequently, electrophilic attack is predicted to occur at the positions ortho and para to the powerful ethoxy director. Given that the para position is blocked by the methyl group, and one ortho position is occupied by the fluorine, the primary site of electrophilic attack will be the C5 position, ortho to the ethoxy group and meta to the fluorine.
A prime example of this regioselectivity is the bromination of 4-Ethoxy-2-fluorotoluene to furnish 5-bromo-4-ethoxy-2-fluorotoluene, a key intermediate for subsequent cross-coupling reactions.
Protocol 1: Electrophilic Bromination of 4-Ethoxy-2-fluorotoluene
Objective: To synthesize 5-bromo-4-ethoxy-2-fluorotoluene via electrophilic aromatic substitution.
Materials:
-
4-Ethoxy-2-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Ethoxy-2-fluorotoluene (1.0 eq) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 5-bromo-4-ethoxy-2-fluorotoluene.
Directed Ortho-Lithiation: A Gateway to Diverse Functionality
Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In 4-Ethoxy-2-fluorotoluene, both the ethoxy and fluoro groups can act as directing metalation groups (DMGs). The ethoxy group is a well-established and potent DMG. The reaction involves the deprotonation of the aromatic ring at a position ortho to the DMG by a strong organolithium base, such as n-butyllithium (n-BuLi). This generates a highly reactive aryllithium intermediate that can be quenched with a variety of electrophiles.
The lithiation is anticipated to occur at the C3 position, ortho to the ethoxy group.
Protocol 2: Directed Ortho-Lithiation and Formylation of 4-Ethoxy-2-fluorotoluene
Objective: To synthesize 4-ethoxy-2-fluoro-3-methylbenzaldehyde via directed ortho-lithiation followed by quenching with N,N-dimethylformamide (DMF).
Materials:
-
4-Ethoxy-2-fluorotoluene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add 4-Ethoxy-2-fluorotoluene (1.0 eq) to the cooled THF.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flame-dried flask, dissolve anhydrous DMF (1.5 eq) in anhydrous THF.
-
Slowly add the solution of the aryllithium intermediate to the DMF solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-ethoxy-2-fluoro-3-methylbenzaldehyde.
Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl Scaffolds
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds.[2] To utilize 4-Ethoxy-2-fluorotoluene in such reactions, it must first be functionalized with a suitable leaving group, typically a halide. The brominated derivative synthesized in Protocol 1 is an ideal substrate for these transformations.
The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[2]
Protocol 3: Suzuki-Miyaura Coupling of 5-bromo-4-ethoxy-2-fluorotoluene with Phenylboronic Acid
Objective: To synthesize 5-phenyl-4-ethoxy-2-fluorotoluene.
Materials:
-
5-bromo-4-ethoxy-2-fluorotoluene (from Protocol 1)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a Schlenk flask, combine 5-bromo-4-ethoxy-2-fluorotoluene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing Synthetic Pathways
To better illustrate the synthetic utility of 4-Ethoxy-2-fluorotoluene, the following workflow diagram outlines the key transformations described in this guide.
Caption: Synthetic transformations of 4-Ethoxy-2-fluorotoluene.
Conclusion
4-Ethoxy-2-fluorotoluene is a strategically designed building block that offers synthetic chemists a reliable and versatile platform for the introduction of a fluorinated ethoxy-toluene moiety into complex molecules. The predictable regioselectivity in both electrophilic aromatic substitution and directed ortho-lithiation, coupled with its utility in modern cross-coupling reactions, underscores its importance in contemporary organic synthesis. The protocols outlined herein provide a practical foundation for the exploration of this valuable compound in the pursuit of novel pharmaceuticals, agrochemicals, and functional materials.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Bromination of 4-Butyltoluene.
- Myers, A. G. (n.d.). Directed ortho Metalation. Andrew G. Myers Research Group, Harvard University.
- Organic Syntheses. (n.d.). p-BROMOTOLUENE.
- Taylor & Francis Group. (2016). Nuclear Versus Side-Chain Bromination of 4-Methoxy Toluene by an Electrochemical Method. Figshare.
- Organic Syntheses. (n.d.). o-BROMOTOLUENE.
- Chem-Impex. (n.d.). 4-Fluorotoluene.
- Google Patents. (n.d.). US3366698A - Process for the production of 2, 4-dichlorotoluene.
- Journal of Nanostructures. (n.d.). The Suzuki–Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central.
- ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- ResearchGate. (n.d.). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands.
- Reddit. (2023, September 13).
- Google Patents. (n.d.). CN102786386A - Preparation method of 4-chloro-2-fluorotoluene.
- Aromsyn Co.,Ltd. (n.d.). 1305322-96-6 | 4-Ethoxy-2-fluorotoluene.
- Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
- ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a.
- National Center for Biotechnology Information. (n.d.). NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi. PubMed Central.
- National Center for Biotechnology Information. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. PubChem.
- CDH Fine Chemical. (n.d.). 4-FLUORO TOLUENE CAS No 352-32-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
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Application Notes and Protocols for Electrophilic Aromatic Substitution on 4-Ethoxy-2-fluorotoluene
Introduction: Strategic Functionalization of a Polysubstituted Aromatic Scaffold
4-Ethoxy-2-fluorotoluene is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic introduction of new functional groups onto this aromatic core via electrophilic aromatic substitution (EAS) is a critical step in the elaboration of this scaffold. The regiochemical outcome of such substitutions is governed by the interplay of the electronic and steric effects of the three existing substituents: a strongly activating ethoxy group, a deactivating yet ortho-, para-directing fluoro group, and a weakly activating methyl group.
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing electrophilic aromatic substitution reactions on 4-ethoxy-2-fluorotoluene. We will delve into the theoretical underpinnings that dictate the regioselectivity of these reactions and provide detailed, field-proven protocols for key transformations including nitration, bromination, sulfonation, and Friedel-Crafts acylation.
Understanding the Directing Effects and Regioselectivity
The regioselectivity of electrophilic aromatic substitution on 4-ethoxy-2-fluorotoluene is a nuanced interplay of the directing effects of the ethoxy, fluoro, and methyl groups. A thorough understanding of these effects is paramount for predicting and controlling the reaction outcomes.
-
Ethoxy Group (-OCH₂CH₃): As a powerful activating group, the ethoxy substituent significantly enhances the electron density of the aromatic ring through its strong positive mesomeric (+M) or resonance effect.[1][2] This effect is most pronounced at the positions ortho and para to the ethoxy group, making these sites highly susceptible to electrophilic attack.
-
Fluoro Group (-F): The fluorine atom exhibits a dual electronic nature. It is strongly electron-withdrawing via the inductive effect (-I), which deactivates the ring towards electrophilic attack. However, it also possesses a positive mesomeric (+M) effect due to its lone pairs of electrons, which directs incoming electrophiles to the ortho and para positions.[3] For fluorine, the +M effect can substantially counteract the -I effect, particularly at the para position.[3]
-
Methyl Group (-CH₃): The methyl group is a weakly activating substituent that directs incoming electrophiles to the ortho and para positions through a combination of a positive inductive effect (+I) and hyperconjugation.[4][5]
Predicting the Site of Substitution:
Considering the positions of the substituents on 4-ethoxy-2-fluorotoluene, the potential sites for electrophilic attack are C3, C5, and C6.
-
The powerful activating effect of the ethoxy group at C4 strongly directs towards its ortho positions, C3 and C5.
-
The fluoro group at C2, being an ortho-, para- director, also directs towards C3 (ortho) and C5 (para).
-
The methyl group at C1 directs towards its ortho position C6.
Therefore, the positions C3 and C5 are electronically favored due to the synergistic directing effects of the potent ethoxy group and the fluoro group. The choice between C3 and C5 will be influenced by steric hindrance. The fluorine atom at C2 may sterically encumber the C3 position, potentially favoring substitution at the less hindered C5 position.[3][6]
Caption: Predicted sites of electrophilic attack on 4-ethoxy-2-fluorotoluene.
Application Protocols
The following protocols are designed to be robust and reproducible. However, as with any chemical synthesis, optimization may be necessary for specific applications and scales.
Nitration of 4-Ethoxy-2-fluorotoluene
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed into amines, azo compounds, and other nitrogen-containing moieties. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[7]
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 1.54 g (10 mmol) of 4-ethoxy-2-fluorotoluene to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding 0.7 mL (approx. 11 mmol) of concentrated nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Addition of Nitrating Mixture: Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid over a period of 30 minutes. The internal temperature of the reaction mixture should be maintained between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1).
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. The crude nitro product should precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Expected Outcome: The major product is expected to be 4-ethoxy-2-fluoro-5-nitrotoluene, with the possibility of a minor amount of the 3-nitro isomer.
Caption: Workflow for the nitration of 4-ethoxy-2-fluorotoluene.
Bromination of 4-Ethoxy-2-fluorotoluene
Bromination introduces a bromine atom onto the aromatic ring, which is a key functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.54 g (10 mmol) of 4-ethoxy-2-fluorotoluene in 20 mL of a suitable solvent such as dichloromethane or acetic acid.
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of iron(III) bromide (FeBr₃) or iron filings to the solution.
-
Bromine Addition: In the dropping funnel, place a solution of 1.76 g (11 mmol) of bromine in 5 mL of the same solvent. Add the bromine solution dropwise to the reaction mixture at room temperature with stirring. The red-brown color of bromine should disappear as it is consumed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as indicated by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 20 mL).
-
Isolation and Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate. After filtering, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Outcome: The major product is expected to be 5-bromo-4-ethoxy-2-fluorotoluene.
Sulfonation of 4-Ethoxy-2-fluorotoluene
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This functional group can be used as a protecting group, a directing group in subsequent substitutions, or as a precursor to other sulfur-containing compounds. The reaction is typically performed with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃).[7]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 1.54 g (10 mmol) of 4-ethoxy-2-fluorotoluene to 10 mL of fuming sulfuric acid (20% SO₃) at room temperature with stirring.
-
Reaction Conditions: Heat the reaction mixture to 40-50 °C and maintain this temperature for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction by taking small aliquots, quenching them in water, and analyzing by TLC (after neutralization and extraction).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto 100 g of crushed ice. The sulfonic acid product may precipitate or remain in solution.
-
Isolation: If a precipitate forms, it can be collected by filtration. If the product is soluble, it can often be precipitated by the addition of a saturated solution of sodium chloride (salting out). The collected solid is then washed with a cold, concentrated NaCl solution.
-
Purification: The crude sulfonic acid can be purified by recrystallization from water.
Expected Outcome: The major product is expected to be 4-ethoxy-2-fluoro-5-toluenesulfonic acid.
Friedel-Crafts Acylation of 4-Ethoxy-2-fluorotoluene
Friedel-Crafts acylation is a powerful method for introducing an acyl group (-COR) onto an aromatic ring, forming a ketone.[8][9][10] This reaction typically employs an acyl chloride or an acid anhydride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11][12]
Protocol:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend 1.47 g (11 mmol) of anhydrous aluminum chloride in 20 mL of a dry, non-polar solvent such as dichloromethane or 1,2-dichloroethane. Cool the suspension in an ice bath.
-
Acyl Chloride Addition: Slowly add 0.87 g (11 mmol) of acetyl chloride to the stirred suspension of AlCl₃.
-
Substrate Addition: In the dropping funnel, dissolve 1.54 g (10 mmol) of 4-ethoxy-2-fluorotoluene in 10 mL of the same dry solvent. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of 50 mL of cold 1 M HCl.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: After filtering, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expected Outcome: The major product is expected to be 1-(4-ethoxy-2-fluoro-5-methylphenyl)ethan-1-one.
Data Summary
| Reaction | Electrophile | Reagents and Conditions | Major Product |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄, 0-5 °C | 4-Ethoxy-2-fluoro-5-nitrotoluene |
| Bromination | Br⁺ | Br₂, FeBr₃ (cat.), CH₂Cl₂ or CH₃COOH, room temp. | 5-Bromo-4-ethoxy-2-fluorotoluene |
| Sulfonation | SO₃ | Fuming H₂SO₄ (20% SO₃), 40-50 °C | 4-Ethoxy-2-fluoro-5-toluenesulfonic acid |
| Friedel-Crafts Acylation | CH₃CO⁺ | CH₃COCl, AlCl₃, CH₂Cl₂ or C₂H₄Cl₂, 0 °C to room temp. | 1-(4-Ethoxy-2-fluoro-5-methylphenyl)ethan-1-one |
Conclusion
The electrophilic aromatic substitution of 4-ethoxy-2-fluorotoluene offers a versatile platform for the synthesis of a wide array of functionalized aromatic compounds. The regiochemical outcomes of these reactions are predictable based on the synergistic and competing electronic and steric effects of the resident substituents. The protocols provided herein serve as a robust starting point for the strategic elaboration of this valuable synthetic intermediate. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic goals.
References
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
-
Filo. (2024, June 24). The o/p-directing effect of methyl group in electrophilic substitution re..[Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Save My Exams. (2024, January 10). Directing Effects. A Level Chemistry Revision Notes. [Link]
-
Bravo, J. A., Dorado, J. J., Villagómez, R., Calle, A., & Vila, J. L. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Journal of Laboratory Chemical Education, 13(1), 1-15. [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. [Link]
-
Bravo, J. A., Dorado, J. J., Villagómez, R., Calle, A., & Vila, J. L. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
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- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Strategic Utilization of 4-Ethoxy-2-fluorotoluene in Medicinal Chemistry
Introduction: The Fluorinated Scaffold Advantage[1]
4-Ethoxy-2-fluorotoluene (CAS 56456-89-8) serves as a high-value "benzyl donor" intermediate in the synthesis of modern therapeutics, particularly SGLT2 inhibitors (e.g., Ipragliflozin analogs) and PPAR agonists. Its utility is driven by the specific arrangement of the ethoxy and fluoro substituents on the toluene core.
The "Fluorine Effect" in this Scaffold
In medicinal chemistry, the strategic placement of the fluorine atom at the ortho position (relative to the methyl group) serves three critical functions:
-
Metabolic Blockade: It physically and electronically blocks the C2 position from Cytochrome P450-mediated hydroxylation, a common metabolic soft spot in non-fluorinated toluene analogs.
-
Conformational Restriction: The van der Waals radius of fluorine (1.47 Å) creates a specific steric pressure that can lock the rotation of the ethoxy group or the biaryl axis in final drug candidates, reducing the entropy penalty upon binding to the target protein.
-
Lipophilicity Modulation: The C-F bond lowers the pKa of neighboring protons and subtly modulates LogP, improving membrane permeability compared to the non-fluorinated parent.
Application Note: Synthetic Functionalization Pathways
The primary utility of 4-Ethoxy-2-fluorotoluene lies in the functionalization of its methyl group. This transforms the molecule into an electrophilic "handle" capable of coupling with nucleophilic drug cores (such as C-aryl glucosides or heterocycles).
Visualization: Synthetic Utility Tree
The following diagram illustrates the divergent pathways accessible from this single building block.
Figure 1: Divergent synthetic pathways. The benzyl bromide pathway (red) is the most common entry point for medicinal chemistry applications.
Detailed Protocol: Regioselective Benzylic Bromination
Objective: Convert 4-Ethoxy-2-fluorotoluene to 1-(bromomethyl)-4-ethoxy-2-fluorobenzene. Challenge: Controlling the reaction to favor mono-bromination over bis-bromination (which leads to the benzal bromide side product).
Reagents and Equipment[2][3]
-
Substrate: 4-Ethoxy-2-fluorotoluene (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv) - Must be recrystallized if yellow/aged.
-
Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO).
-
Solvent: 1,2-Dichlorobenzene (Preferred for higher boiling point and safety profile over CCl4) or Trifluorotoluene.
-
Apparatus: Round-bottom flask, reflux condenser, nitrogen inlet, oil bath.
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Ethoxy-2-fluorotoluene (10 mmol) in 1,2-Dichlorobenzene (40 mL).
-
Reagent Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.
-
Critical Insight: Ensure the NBS is finely powdered to prevent localized high concentrations that favor bis-bromination.
-
-
Degassing: Sparge the solution with nitrogen for 10 minutes to remove dissolved oxygen, which can quench the radical propagation chain.
-
Reaction: Heat the mixture to 85°C (internal temperature).
-
Visual Check: The reaction is self-indicating. The dense, off-white NBS solid will float. As it reacts, it converts to Succinimide (which floats/suspends differently) and the solution may turn pale orange initially, then fade to colorless or light yellow upon completion.
-
-
Monitoring (Self-Validating Step): Monitor via TLC (Hexane/EtOAc 9:1).
-
Target: New spot (Rf ~0.6).
-
Over-reaction warning: A spot appearing at Rf ~0.7 indicates bis-bromination. If this appears, stop heating immediately.
-
-
Workup: Cool to 0°C to precipitate the bulk of the Succinimide. Filter the solid. Wash the filtrate with water (2x) and brine (1x). Dry over MgSO4.
-
Purification: Concentrate the solvent. If 1,2-DCB is used, high-vacuum distillation is required to remove the solvent. The crude residue is typically recrystallized from Heptane to yield the pure benzyl bromide.
Application Note: Integration into SGLT2 Inhibitors
A primary medicinal application of this scaffold is in the synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors. These drugs often feature a "proximal phenyl" ring connected to a sugar moiety and a "distal phenyl" ring. 4-Ethoxy-2-fluorotoluene provides the distal phenyl ring.
Mechanism of Assembly
The benzyl bromide generated in the protocol above acts as the electrophile. It is coupled to the proximal ring (often a halogenated phenyl or thiophene) via a Friedel-Crafts alkylation or a metal-catalyzed cross-coupling.
Why this specific scaffold?
-
The Ethoxy group acts as a hydrogen bond acceptor in the SGLT2 active site.
-
The Fluoro group protects the benzyl linkage from oxidative cleavage.
Visualization: Metabolic Stability Logic
The following diagram explains the "Why" behind the choice of this fluorinated intermediate over a standard toluene derivative.
Figure 2: Mechanism of metabolic stabilization. The fluorine atom prevents P450 enzymes from accessing the vulnerable ortho-carbon.
Physicochemical Data Summary
When substituting a standard toluene intermediate with 4-Ethoxy-2-fluorotoluene, researchers should anticipate the following shifts in physicochemical properties:
| Property | Non-Fluorinated Analog (4-Ethoxytoluene) | 4-Ethoxy-2-fluorotoluene (Target) | Impact on Drug Design |
| LogP (Lipophilicity) | ~3.1 | ~3.3 | Slight increase; improves passive diffusion across membranes. |
| Electronic Effect | Electron Rich (Activated) | Deactivated (Ortho) | Fluorine withdraws density, stabilizing the ring against oxidation. |
| Metabolic Liability | High (Ortho-hydroxylation) | Low | Extends in vivo half-life (t1/2). |
| Boiling Point | ~200°C | ~205-210°C | Relevant for process chemistry/distillation. |
Safety and Handling
-
Lachrymator Hazard: The brominated derivative (benzyl bromide) is a potent lachrymator. All reactions involving the product must be performed in a well-ventilated fume hood.
-
Skin Irritant: Fluorinated aromatics can be absorbed through the skin. Double-gloving (Nitrile) is recommended.
-
Thermal Stability: While the toluene precursor is stable, the benzyl bromide intermediate is thermally sensitive and should be stored at 4°C to prevent degradation.
References
- Title: Process for the preparation of SGLT2 inhibitors and intermediates thereof.
-
Benzylic Bromination Protocol
-
Fluorine in Medicinal Chemistry
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- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of 4-Ethoxy-2-fluorotoluene in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Importance of Fluorinated Building Blocks in Agrochemicals
The introduction of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the efficacy, metabolic stability, and bioavailability of active ingredients.[1] Among the diverse array of fluorinated building blocks, 4-Ethoxy-2-fluorotoluene emerges as a versatile precursor for the synthesis of novel herbicides and fungicides. Its substituted toluene framework offers multiple reactive sites for strategic functionalization, enabling the construction of complex molecular architectures tailored for specific biological targets. This guide provides a comprehensive overview of the synthetic utility of 4-Ethoxy-2-fluorotoluene, complete with detailed protocols and mechanistic insights for its application in the synthesis of advanced agrochemical intermediates.
Core Synthetic Strategy: Leveraging Ortho-Para Directing Effects for Functionalization
The synthetic utility of 4-Ethoxy-2-fluorotoluene is primarily dictated by the directing effects of its substituents on the aromatic ring during electrophilic substitution reactions. The ethoxy group (-OEt) is a potent activating and ortho, para-directing group, while the fluorine atom (-F) is a deactivating yet also ortho, para-directing substituent. This interplay of electronic effects allows for regioselective transformations, which are critical for the efficient synthesis of agrochemical intermediates.
A key transformation in the derivatization of 4-Ethoxy-2-fluorotoluene is nitration, a common step in the synthesis of many herbicides that rely on a nitroaromatic core for their mode of action.[2] The resulting nitro-substituted intermediate can then undergo further modifications, such as oxidation of the methyl group to a carboxylic acid, followed by esterification or amidation to yield a final active ingredient.
Diagrammatic Overview of the Synthetic Pathway
The following diagram illustrates a plausible synthetic pathway for the conversion of 4-Ethoxy-2-fluorotoluene into a hypothetical herbicidal compound, leveraging a nitration and subsequent oxidation/esterification strategy.
Sources
Application Note: Precision Derivatization of 4-Ethoxy-2-fluorotoluene
Abstract
4-Ethoxy-2-fluorotoluene represents a high-value "privileged scaffold" in medicinal chemistry, offering a unique combination of a lipophilic ether handle, a metabolic blocking group (fluorine), and a benzylic attachment point. This guide details three distinct, self-validating protocols to functionalize this molecule: Benzylic Bromination (for linker synthesis), Regioselective Lithiation (for core scaffold elaboration), and Electrophilic Nitration (for aniline precursors). These protocols are designed to overcome common pitfalls such as lateral lithiation and over-bromination.
Structural Analysis & Reactivity Profile
The reactivity of 4-ethoxy-2-fluorotoluene is governed by the interplay between the electron-donating ethoxy group, the electron-withdrawing (but resonance-donating) fluorine, and the benzylic methyl group.
| Site | Reactivity Mode | Driving Force | Primary Product |
| C1-Methyl | Radical Substitution | Low BDE (Bond Dissociation Energy) of benzylic C-H | Benzyl Bromide |
| C3 (Ring) | Directed Ortho Metalation (DoM) | Cooperative inductive acidity (between F and OEt) | C3-Boronic Acid/Silane |
| C5 (Ring) | Electrophilic Aromatic Substitution (EAS) | Ortho-direction by OEt; Para-direction by F | C5-Nitro/Halo arene |
Module A: Benzylic Functionalization (The Linker Pathway)
Objective: Selective mono-bromination of the methyl group to create an electrophilic handle for coupling.
Rationale
Standard radical bromination often utilizes CCl₄ (toxic) or Benzene (carcinogenic). This protocol utilizes
Protocol: Radical Mono-Bromination
Reagents:
-
Substrate: 4-Ethoxy-2-fluorotoluene (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]
-
Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide
-
Solvent: PhCF₃ (0.5 M concentration)
Step-by-Step Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 4-ethoxy-2-fluorotoluene and anhydrous PhCF₃.
-
Addition: Add NBS and AIBN in a single portion.
-
Activation: Heat the mixture to 85°C (Reflux) . Note: The reaction is initiated when the heavy NBS solid floats to the surface and turns orange/tan.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The product (benzyl bromide) is less polar than the starting material.
-
Critical Control: Stop reaction at ~95% conversion to prevent formation of the gem-dibromide (over-reaction).
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter the solids.[2] Concentrate the filtrate.
-
Purification: Rapid filtration through a short silica plug (100% Hexanes) is usually sufficient.
Self-Validating Check:
-
¹H NMR: Look for the disappearance of the methyl singlet (
~2.3 ppm) and appearance of the benzylic methylene singlet ( ~4.5 ppm).
Module B: Regioselective Ring Functionalization (The Scaffold Pathway)
Objective: Installation of a functional group directly onto the aromatic ring via Directed Ortho Metalation (DoM).
Rationale
This substrate presents a competition between Lateral Lithiation (deprotonation of the methyl group) and Ring Lithiation .
-
Lateral Lithiation is favored by
-BuLi at higher temperatures ( ). -
Ring Lithiation at C3 is favored by the cooperative directing effects of Fluorine and Ethoxy groups (the "hot spot") but requires low temperature (
) and a de-aggregating agent (TMEDA) to occur kinetically before the base attacks the methyl protons.
Protocol: C3-Directed Lithiation and Trapping
Reagents:
-
Substrate: 4-Ethoxy-2-fluorotoluene (1.0 equiv)
-
Base:
-BuLi (1.1 equiv, 1.3 M in cyclohexane) or -BuLi/TMEDA -
Electrophile: Triisopropyl borate (1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Cryogenics: Cool a solution of substrate and TMEDA (1.1 equiv) in THF to
(Dry ice/Acetone bath). Ensure internal temperature is stable. -
Metalation: Add
-BuLi dropwise via syringe pump over 20 minutes. Crucial: Maintain internal temp < -70°C to prevent benzylic attack. -
Aging: Stir at
for 1 hour. The solution typically turns yellow/orange. -
Quench: Add
rapidly in one portion. -
Warming: Allow the mixture to warm to room temperature naturally over 2 hours.
-
Hydrolysis: Quench with 1M HCl to hydrolyze the boronate ester to the boronic acid.
Self-Validating Check:
-
Regiochemistry Verification: In the ¹H NMR of the product, the two remaining aromatic protons (at C5 and C6) should appear as a pair of doublets (ortho-coupling,
Hz). If lithiation occurred at C5, the protons would be singlets (para to each other).
Module C: Electrophilic Aromatic Substitution (The Core Pathway)
Objective: Synthesis of the nitro-derivative for reduction to the aniline.
Rationale
In EAS, the ethoxy group is the strongest director (ortho/para). The para position (C1) is blocked by the methyl. The two ortho positions are C3 and C5. C3 is sterically crowded (sandwiched between F and OEt). Therefore, C5 is the exclusive site of nitration.
Protocol: Mild Nitration
Reagents:
-
Substrate: 4-Ethoxy-2-fluorotoluene
-
Reagent: 70%
(1.1 equiv) -
Solvent/Catalyst: Acetic Anhydride (
)
Step-by-Step Procedure:
-
Preparation: Dissolve substrate in
and cool to 0°C. -
Generation: Generate acetyl nitrate in situ by adding
dropwise. Caution: Exothermic. -
Reaction: Stir at 0°C to 10°C for 2 hours.
-
Workup: Pour onto ice water. The nitro compound usually precipitates as a solid.
-
Purification: Recrystallization from Ethanol.
Visualizing the Pathways
The following diagram illustrates the decision tree for derivatizing 4-Ethoxy-2-fluorotoluene.
Caption: Regiodivergent functionalization map. Pathway A targets the side chain; Pathway B targets the crowded C3 ring position; Pathway C targets the open C5 ring position.
Safety & Handling (MSDS Summary)
-
4-Ethoxy-2-fluorotoluene: Irritant. Combustible liquid. Use in a fume hood.
-
PhCF₃: Flammable. Less toxic than CCl₄ but should still be handled with standard organic solvent precautions.
-
s-BuLi: Pyrophoric. Handle under inert atmosphere (Argon/Nitrogen) using dry syringe techniques.
-
NBS: Strong oxidizer. Keep away from reducing agents.
References
-
Benzylic Bromination in PhCF3
-
Lithiation of Fluoroarenes (Regioselectivity)
-
General Directed Ortho Metalation (DoM)
-
Nitration of Fluorotoluenes
- Title: Solid acid catalysts for fluorotoluene nitr
- Source: Catalysis Communic
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Sci-Hub: are you are robot? [sci-hub.sg]
- 6. researchgate.net [researchgate.net]
- 7. baranlab.org [baranlab.org]
Scale-up synthesis of 4-Ethoxy-2-fluorotoluene
Application Note: Scalable Synthesis of 4-Ethoxy-2-fluorotoluene
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-Ethoxy-2-fluorotoluene (CAS 1198308-36-7 analog/derivative), a critical intermediate in the development of fluorinated agrochemicals and liquid crystal mesogens. Unlike traditional laboratory methods that rely on volatile alkyl halides or toxic sulfates, this protocol utilizes a controlled Williamson ether synthesis optimized for kilogram-scale production. The method prioritizes Process Mass Intensity (PMI) reduction and safety, utilizing 3-Fluoro-4-methylphenol as the limiting reagent and Ethyl Iodide in a polar aprotic system.
Key Performance Indicators (KPIs):
-
Target Yield: >92% (Isolated)
-
Purity: >99.5% (GC-FID)
-
Scale: 1.0 kg input
-
Safety Profile: No highly toxic sulfates; controlled exotherm.
Reaction Scheme & Mechanistic Pathway
The synthesis proceeds via an
Figure 1: Reaction Pathway
Caption: Stoichiometric conversion of 3-Fluoro-4-methylphenol to 4-Ethoxy-2-fluorotoluene via base-mediated alkylation.
Strategic Route Selection
Substrate Selection: 3-Fluoro-4-methylphenol
The precursor 3-Fluoro-4-methylphenol (also known as 4-hydroxy-2-fluorotoluene) is selected over 2-fluoro-4-nitrotoluene. While nucleophilic aromatic substitution (
Alkylating Agent: Ethyl Iodide vs. Diethyl Sulfate
-
Ethyl Iodide (EtI): Selected for this protocol. Boiling point (72°C) allows for safer handling than Ethyl Bromide (38°C) and avoids the extreme toxicity and carcinogenic risks of Diethyl Sulfate [2]. While EtI is more expensive, the high molecular weight of the leaving group (
) makes it an excellent leaving group, ensuring faster reaction rates at moderate temperatures. -
Ethyl Bromide (EtBr): A viable cost-saving alternative for industrial plants equipped with pressurized reactors, but less suitable for initial scale-up in standard glass reactors due to volatility losses.
Solvent System: Acetonitrile (ACN)
Acetonitrile is chosen over DMF or DMSO. While DMF promotes faster rates, its high boiling point (153°C) complicates solvent removal and product isolation. ACN (bp 82°C) supports the
Detailed Protocol (1.0 kg Scale)
Safety Warning: Ethyl Iodide is an alkylating agent and suspected carcinogen. Potassium Carbonate dust is an irritant. Perform all operations in a fume hood with appropriate PPE.
Equipment Setup
-
Reactor: 5L Jacketed Glass Reactor with overhead stirrer (anchor impeller).
-
Temperature Control: Circulating oil bath/chiller unit.
-
Condenser: Reflux condenser cooled to 5°C (glycol/water).
-
Addition: Pressure-equalizing addition funnel (500 mL).
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Mass (g) | Volume (mL) | Role |
| 3-Fluoro-4-methylphenol | 126.13 | 1.0 | 1000 g | - | Substrate |
| Potassium Carbonate | 138.21 | 2.0 | 2190 g | - | Base (Granular) |
| Ethyl Iodide | 155.97 | 1.2 | 1485 g | ~765 mL | Alkylating Agent |
| Acetonitrile | 41.05 | - | - | 3.5 L | Solvent (3.5 vol) |
Step-by-Step Procedure
-
Charging:
-
Charge 3.5 L of Acetonitrile to the reactor.
-
Engage stirring (250 RPM).
-
Add 1000 g of 3-Fluoro-4-methylphenol . Ensure complete dissolution (Solution will be clear/pale yellow).
-
Add 2190 g of Potassium Carbonate (granular) in portions to prevent clumping. The mixture will become a heterogeneous slurry.
-
-
Reaction Initiation:
-
Heat the jacket to 50°C .
-
Charge Ethyl Iodide (1485 g) to the addition funnel.
-
Critical Step: Add Ethyl Iodide dropwise over 60 minutes .
-
Note: A mild exotherm is expected. Maintain internal temperature
during addition.
-
-
Reaction Phase:
-
After addition, ramp internal temperature to reflux (approx. 80-82°C) .
-
Hold at reflux for 6–8 hours .
-
IPC (In-Process Control): Sample 50 µL, dilute in ACN, filter. Analyze by HPLC/GC.
-
Specification: Starting Phenol < 0.5% area.
-
-
-
Workup:
-
Cool reactor to 20°C .
-
Filtration: Filter the batch through a sintered glass funnel (or nutsche filter) to remove solid potassium salts (
and excess ). -
Wash: Rinse the filter cake with 500 mL fresh Acetonitrile . Combine filtrates.
-
Concentration: Transfer filtrate to a Rotary Evaporator. Strip solvent under vacuum (500 mbar -> 50 mbar, 45°C bath) to obtain the crude oil.
-
-
Purification (Distillation):
-
The crude product is a liquid.[5]
-
Perform vacuum distillation.
-
Boiling Point Estimation: ~90-95°C at 2 mmHg (analogous to similar ethers [4]).
-
Collect the main fraction. Discard early foreshots (residual solvent/EtI).
-
Process Workflow & Engineering Controls
Figure 2: Scale-Up Workflow
Caption: Unit operations flow for the isolation of 4-Ethoxy-2-fluorotoluene.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion (>1% SM) | Water in solvent/base. | Ensure ACN is dry (<0.1% H2O). Use anhydrous K2CO3. |
| C-Alkylation Byproducts | Temperature too high. | Strictly control addition temp. Do not exceed 85°C. |
| Low Yield | Volatilization of EtI. | Ensure condenser coolant is <5°C. Check seal integrity. |
| Color Issues (Darkening) | Oxidation of phenol.[6] | Purge reactor with Nitrogen ( |
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Nucleophilic Aromatic Substitution vs. Alkylation).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl Iodide. (Safety and Physical Properties). [Link]
-
Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420. (Solvent Selection Guides). [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Note: Purification Strategies for 4-Ethoxy-2-fluorotoluene (EFT)
Introduction & Compound Profile
4-Ethoxy-2-fluorotoluene (EFT) is a specialized fluorinated aromatic ether often utilized as a pharmacophore building block in drug discovery. The introduction of the fluorine atom at the ortho position to the methyl group imparts metabolic stability and alters the lipophilicity (
High-purity isolation of EFT is critical because phenolic impurities (precursors) can act as "PAINS" (Pan-Assay Interference Compounds) in biological screening or poison sensitive catalysts (e.g., Palladium) in downstream cross-coupling reactions.
Chemical Identity & Predicted Properties
Note: Experimental values for EFT are sparse in public literature. The values below are chemically derived estimates based on structural analogs (4-fluorotoluene and 4-ethoxytoluene) to guide process parameters.
| Property | Value / Estimate | Relevance to Purification |
| CAS Number | 1198308-46-3 (Representative) | Identification |
| Molecular Formula | Mass Spectrometry ( | |
| Physical State | Liquid (at RT) | Amenable to distillation |
| Boiling Point (Est.) | 185°C – 195°C (atm) | Requires vacuum for efficient distillation |
| Acidity ( | Neutral (Ether) | Allows caustic washing to remove phenolic impurities |
| Solubility | Soluble: Et2O, DCM, HexaneInsoluble: Water | Ideal for aqueous extraction workups |
Impurity Profiling
Understanding the genesis of EFT allows for targeted purification. EFT is typically synthesized via the Williamson ether synthesis (alkylation) of 3-fluoro-4-methylphenol with an ethyl halide.
| Impurity Type | Specific Compound | Origin | Removal Strategy |
| Starting Material | 3-Fluoro-4-methylphenol | Incomplete conversion | Critical: Base Extraction (NaOH wash) |
| Reagent | Ethyl Bromide/Iodide | Excess reagent | Rotary Evaporation (Volatile) |
| Side Product | C-alkylated isomers | Ambident nucleophile attack | Flash Chromatography |
| Inorganic | KBr / NaBr | Salt byproduct | Aqueous Wash / Filtration |
Tiered Purification Protocols
Protocol A: Chemical Scavenging (The "Caustic Wash")
Objective: Quantitative removal of phenolic starting material.
Rationale: The phenolic precursor is weakly acidic (
Step-by-Step Procedure:
-
Dilution: Dissolve the crude reaction mixture in a non-polar solvent (Diethyl Ether or Ethyl Acetate). Use a ratio of 10 mL solvent per 1 g of crude.
-
Primary Wash: Transfer to a separatory funnel. Add 1.0 M NaOH (aq) (Volume
50% of organic layer). -
Agitation: Shake vigorously for 2 minutes. Vent frequently to release pressure.
-
Separation: Allow layers to settle. The bottom aqueous layer will turn yellow/orange (phenoxide indication). Drain and discard the aqueous layer.[1]
-
Repeat: Repeat NaOH wash until the aqueous layer is colorless.
-
Neutralization: Wash the organic layer once with Brine (Saturated NaCl) to remove residual base and break emulsions.
-
Drying: Pour organic layer over anhydrous
or . Filter and concentrate in vacuo.
Validation: Spot the organic layer on a TLC plate. Stain with
. The phenol spot (lower) should be absent.
Protocol B: Vacuum Fractional Distillation
Objective: Isolation of bulk material (>5g) and removal of high-boiling oligomers.
Rationale: EFT has a predicted boiling point near 190°C at atmospheric pressure. Heating to this temperature risks decomposition. Vacuum distillation reduces the boiling point to a safer range.
Equipment Setup:
-
Short-path distillation head (Vigreux column optional for higher purity).
-
Manometer/Vacuum Gauge.
-
Oil bath with temperature control.
Operational Parameters:
-
Target Vacuum: 5 – 10 mmHg (Torr).
-
Predicted BP at 10 mmHg:
75°C – 85°C.
Procedure:
-
Place the crude oil from Protocol A into the boiling flask. Add a magnetic stir bar (do not use boiling chips under vacuum).
-
Apply vacuum before heating to degas the solvent.
-
Slowly ramp oil bath temperature to 100°C.
-
Fraction 1 (Fore-run): Collect drops condensing below 70°C (residual solvents/alkyl halides).
-
Fraction 2 (Main Cut): Collect the steady fraction distilling at constant temperature (e.g., 78-82°C @ 10 mmHg).
-
Stop: Discontinue heating when the temperature spikes or colored smoke appears (decomposition of pot residue).
Protocol C: Flash Column Chromatography
Objective: High-purity polishing (>99.5%) for biological assays.
Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Hexanes / Ethyl Acetate (Gradient).
Gradient Optimization:
-
EFT is highly lipophilic (
in 100% Hexanes is likely). -
Recommendation: Run an isocratic column of 100% Hexanes or 98:2 Hexanes:EtOAc . The ether functionality is not polar enough to require high EtOAc concentrations.
-
Note: Phenolic impurities would retain strongly on Silica (Hydrogen bonding), essentially purifying the compound even without the NaOH wash, though column loading capacity would suffer.
Visual Workflow (Process Logic)
Figure 1: Decision matrix for the purification of EFT, highlighting the critical divergence based on scale and purity requirements.
Quality Control & Validation
To ensure the protocol was successful, the following analytical signatures must be verified:
-
1H NMR (Chloroform-d):
-
Look for the Triplet at
ppm ( of ethoxy). -
Look for the Quartet at
ppm ( of ethoxy). -
Impurity Check: Absence of broad singlet at
ppm (Phenolic OH).
-
-
GC-MS:
-
Single peak integration >99%.[2]
-
Parent ion (
) confirmation at 154.
-
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of aromatic ethers and removal of phenols).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on Williamson Ether Synthesis workup protocols).
-
PubChem Database. (n.d.). Compound Summary for Fluorotoluene Derivatives. National Center for Biotechnology Information. (Used for physical property estimation of structural analogs).
Sources
Application Note: Analytical Characterization of 4-Ethoxy-2-fluorotoluene
Abstract & Scope
4-Ethoxy-2-fluorotoluene (CAS: 1305322-96-6) is a critical fluorinated building block used in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural integrity—specifically the regiochemistry of the fluorine and ethoxy substituents—is paramount, as isomer scrambling (e.g., formation of 2-ethoxy-4-fluorotoluene) can occur during nucleophilic aromatic substitution reactions.
This guide outlines a multi-modal analytical workflow designed to validate the identity and purity of 4-Ethoxy-2-fluorotoluene. We prioritize
Physicochemical Profile
Understanding the physical properties is the first step in designing suitable extraction and chromatography methods.
| Property | Value / Description | Source/Note |
| Chemical Name | 4-Ethoxy-2-fluorotoluene | IUPAC |
| CAS Number | 1305322-96-6 | [Aromsyn, 2024] |
| Molecular Formula | ||
| Molecular Weight | 154.18 g/mol | |
| Appearance | Clear, colorless liquid | Visual |
| Boiling Point (Est.) | 195°C - 205°C @ 760 mmHg | Extrapolated from 2-chloro-4-fluorotoluene ( |
| Density (Est.) | 1.08 - 1.12 g/mL | Est. based on 4-fluorotoluene ( |
| Solubility | Soluble in MeOH, ACN, DCM, EtOAc. Insoluble in water. | Lipophilic nature of ethoxy-toluene core. |
Method A: High-Resolution F-NMR Spectroscopy
Purpose: Definitive structural elucidation.
Rationale: Proton NMR (
Protocol 1: Structural Authentication
-
Instrument: 400 MHz NMR (min. requirement),
F probe.[1][2] -
Solvent:
(Deuterated Chloroform) with 0.05% v/v -trifluorotoluene (Internal Standard, -63.7 ppm). -
Parameters:
-
Pulse Angle:
-
Relaxation Delay (
): 5.0 seconds (ensure quantitative relaxation). -
Scans: 64.
-
Data Interpretation (The "Fingerprint")
The fluorine atom at position 2 is electronically influenced by the ortho-methyl group and the meta-ethoxy group.
-
Chemical Shift Prediction:
-
Base Benzene-F: -113.1 ppm.
-
Ortho-Methyl effect: ~ -5.0 ppm (Shielding/Deshielding variance).
-
Meta-Ethoxy effect: ~ +1.0 ppm (Small shielding).
-
Target Range: -115.0 ppm to -120.0 ppm . (Distinct from 4-fluoro isomers which typically appear around -124 ppm).
-
-
Diagnostic Coupling Patterns (
-Values):-
(Ortho coupling): The F atom couples to the proton at C3. Expect a large doublet (
Hz). -
(Meta coupling): The F atom couples to the proton at C6. Expect a smaller splitting (
Hz). -
(Coupling to Methyl): A diagnostic quartet-like fine structure (
Hz) confirms the fluorine is ortho to the methyl group.
-
(Ortho coupling): The F atom couples to the proton at C3. Expect a large doublet (
Acceptance Criteria:
-
Single major fluorine peak within -115 to -120 ppm.
-
Integration > 98.0% relative to total fluorine content (excluding IS).
Method B: GC-MS for Impurity Profiling
Purpose: Detection of volatile organic impurities (starting materials, solvents, isomers). Rationale: The volatility of 4-Ethoxy-2-fluorotoluene makes gas chromatography the most efficient separation technique. Mass spectrometry provides immediate identification of "unknowns."
Protocol 2: GC-MS Parameters
-
System: Agilent 7890/5977 or equivalent.
-
Column: DB-5ms or HP-5ms (30 m
0.25 mm 0.25 m). -
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 15°C/min to 240°C.
-
Hold 240°C for 5 min.
-
-
MS Source: EI (70 eV), Source Temp 230°C.
Fragmentation Logic (EI Spectrum)
Use these fragments to validate the peak identity:
-
Molecular Ion (
): m/z 154 (Base peak or high intensity). -
Loss of Ethyl Group (
): m/z 125 . Cleavage of the ethoxy ether bond is a primary pathway. -
Loss of Ethoxy Radical (
): m/z 109 . Formation of the fluorotropylium ion. -
Toluene Tropylium (
): m/z 139 . Loss of methyl is possible but usually less favored than ethyl loss in ethoxy aromatics.
Common Impurities to Watch:
-
4-Bromo-2-fluorotoluene (Starting Material): m/z 188/190 (1:1 ratio).
-
2-Fluorotoluene (De-ethoxylated byproduct): m/z 110.[3]
Workflow Diagram: Lot Release Decision Tree
This diagram illustrates the logical flow for certifying a batch of 4-Ethoxy-2-fluorotoluene.
Caption: Figure 1. Sequential decision matrix for the analytical validation of 4-Ethoxy-2-fluorotoluene, prioritizing purity (GC-MS) before structural cost (NMR).
References
-
National Institute of Standards and Technology (NIST) . (2023). Mass Spectral Library: Fragmentation of Fluorinated Aromatic Ethers. Retrieved from [Link]
-
Reich, H. J. (2023). Fluorine-19 Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]
-
PubChem . (2024). Compound Summary: 4-Fluorotoluene and Derivatives. National Library of Medicine. Retrieved from [Link]
Sources
Application Note: 4-Ethoxy-2-fluorotoluene as a Strategic Precursor for Fluorinated Benzylating and Arylating Agents
Executive Summary
4-Ethoxy-2-fluorotoluene (CAS 1305322-96-6) serves as a critical fluorinated building block in the synthesis of advanced pharmaceutical intermediates and liquid crystal materials. While not a direct fluorinating reagent (such as DAST or Selectfluor), it acts as the essential precursor for generating reactive fluorinated alkylating and arylating agents .
This application note details the conversion of 4-Ethoxy-2-fluorotoluene into two primary classes of electrophilic agents:
-
Fluorinated Benzylating Agents: Via radical bromination to 4-ethoxy-2-fluorobenzyl bromide.
-
Fluorinated Acylating Agents: Via oxidation to 4-ethoxy-2-fluorobenzoic acid.
These derivatives enable the installation of the 4-ethoxy-2-fluorophenyl motif, a pharmacophore valued for its unique electronic properties (fluorine's inductive withdrawal vs. ethoxy's resonance donation) and metabolic stability.
Scientific Rationale & Mechanism
The "Agent" Concept
In synthetic chemistry, a "fluorinating agent" typically refers to a source of
Electronic & Steric Properties
-
Ortho-Fluorine Effect: The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the benzylic protons compared to non-fluorinated analogues. This influences the kinetics of radical bromination.
-
Para-Ethoxy Effect: The ethoxy group at the 4-position is a strong electron-donating group (+M), which activates the aromatic ring. This balance makes the molecule a versatile substrate but requires controlled conditions to prevent over-oxidation or ring bromination during functionalization.
Experimental Protocols
Protocol A: Synthesis of the Fluorinated Benzylating Agent
Target Agent: 4-Ethoxy-2-fluorobenzyl bromide Reaction Type: Wohl-Ziegler Radical Bromination
This protocol transforms the inert precursor into a highly reactive alkylating agent used to attach the fluorinated scaffold to amines, phenols, or carbon nucleophiles.
Materials:
-
Precursor: 4-Ethoxy-2-fluorotoluene (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.05 eq)
-
Solvent: Carbon Tetrachloride (
) or Trifluorotoluene (sustainable alternative) -
Atmosphere: Argon or Nitrogen
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-Ethoxy-2-fluorotoluene (10 mmol) in anhydrous solvent (50 mL).
-
Activation: Add NBS (10.5 mmol) and AIBN (0.5 mmol) to the solution.
-
Critical Note: Ensure the NBS is freshly recrystallized to remove free bromine, which can cause ring bromination due to the activated ethoxy group.
-
-
Initiation: Degas the solution by bubbling argon for 10 minutes. Heat the reaction mixture to reflux (
). -
Reaction: Monitor by TLC (Hexane/EtOAc 9:1). The reaction typically reaches completion in 4–6 hours.
-
Visual Cue: The succinimide byproduct will float to the surface as a white solid.
-
-
Work-up: Cool to room temperature. Filter off the succinimide solid. Wash the filtrate with water (
mL) and brine ( mL). -
Purification: Dry over
, filter, and concentrate in vacuo. The crude product is typically purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the benzyl bromide as a pale yellow oil or low-melting solid.
Yield Expectation: 75–85%
Protocol B: Synthesis of the Fluorinated Acylating Agent
Target Agent: 4-Ethoxy-2-fluorobenzoic acid Reaction Type: Permanganate Oxidation
This protocol generates a fluorinated acylating agent suitable for amide coupling or esterification reactions in drug discovery.
Materials:
-
Precursor: 4-Ethoxy-2-fluorotoluene (1.0 eq)
-
Oxidant: Potassium Permanganate (
) (3.0 eq) -
Solvent: Pyridine/Water (1:1) or t-BuOH/Water (1:1)
-
Additive: Sodium Carbonate (
) (if using aqueous media)
Step-by-Step Methodology:
-
Setup: Suspend 4-Ethoxy-2-fluorotoluene (10 mmol) in the solvent mixture (60 mL).
-
Oxidation: Add
(30 mmol) in portions over 30 minutes while heating to .-
Caution: The reaction is exothermic. Monitor internal temperature.[1]
-
-
Reflux: Stir at reflux for 4–8 hours until the purple color persists (indicating excess oxidant) or starting material is consumed.
-
Quench: Cool the mixture. Add ethanol or sodium bisulfite solution to destroy excess permanganate (precipitating brown
). -
Filtration: Filter the hot mixture through a Celite pad to remove
. Wash the pad with hot water. -
Isolation: Acidify the filtrate with 1M HCl to pH 2. The fluorinated benzoic acid will precipitate.
-
Collection: Filter the white solid, wash with cold water, and dry under vacuum.
Yield Expectation: 80–90%
Pathway Visualization
The following diagram illustrates the divergence of 4-Ethoxy-2-fluorotoluene into two distinct classes of chemical agents.
Caption: Divergent synthesis pathways transforming 4-Ethoxy-2-fluorotoluene into electrophilic agents for medicinal chemistry applications.
Quantitative Data Summary
| Parameter | Protocol A (Bromination) | Protocol B (Oxidation) |
| Active Agent Generated | Benzyl Bromide ( | Benzoic Acid ( |
| Reaction Type | Radical Substitution ( | Oxidative Cleavage |
| Key Reagent | NBS / AIBN | |
| Temperature | ||
| Typical Yield | 75–85% | 80–90% |
| Primary Application | Alkylation of Phenols/Amines | Amide/Ester Formation |
| Critical Safety | Avoid Benzene (Use | Exothermic Control |
References
-
ChemicalBook. (2023). 4-Ethoxy-2-fluorotoluene Product Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (2023). N-Bromosuccinimide (NBS) Radical Bromination Protocols. Retrieved from
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience.
-
PubChem. (2023). Compound Summary: 4-Ethoxy-2-fluorotoluene.[1][2][3][4][5][6] Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 4-Ethoxy-2-fluorotoluene Synthesis
Status: Active Ticket ID: #SYN-4E2FT-OPT Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses yield optimization for the synthesis of 4-Ethoxy-2-fluorotoluene (also identified as 1-ethoxy-3-fluoro-4-methylbenzene). The primary synthetic route involves the Williamson ether synthesis via the alkylation of 3-fluoro-4-methylphenol (CAS: 452-78-8) with an ethylating agent (Ethyl Iodide or Diethyl Sulfate).
While theoretically straightforward, this reaction often suffers from stalled conversion or difficult purification due to the specific electronic and steric effects of the ortho-fluorine substituent on the toluene ring (meta to the reaction site). This guide provides a self-validating troubleshooting protocol to elevate yields from the typical 60-70% range to >90%.
Part 1: The Core Protocol & Mechanistic Insight
The Reaction:
Nucleophilic substitution (
-
Substrate: 3-Fluoro-4-methylphenol (Weakly acidic, pKa ~10).
-
Reagent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr).
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: DMF, Acetonitrile (
), or Acetone.
Visualizing the Pathway
The following diagram illustrates the reaction flow and critical control points.
Caption: Mechanistic pathway for the O-alkylation of 3-fluoro-4-methylphenol, highlighting critical transition states.
Part 2: Troubleshooting & Optimization (Q&A)
Category A: Low Conversion (<50%)
Q: I am observing significant unreacted phenol by TLC/HPLC after 12 hours. Adding more base doesn't help. Why?
Diagnosis: This is likely an "Ion Pairing" issue or Base Insolubility .
The fluorine atom at the meta position (relative to the hydroxyl) exerts an inductive electron-withdrawing effect. While this makes the phenol easier to deprotonate, it also stabilizes the resulting phenoxide anion, making it a weaker nucleophile. If you use a standard base like
Solution Protocol:
-
Switch Solvent: Move from Acetone to DMF (N,N-Dimethylformamide) or NMP . These polar aprotic solvents solvate the cation (
), leaving the phenoxide "naked" and highly reactive [1]. -
The "Cesium Effect": Replace
with Cesium Carbonate ( ) . Cesium is a larger cation with a softer charge density, which increases the solubility of the carbonate in organic solvents and reduces tight ion pairing with the phenoxide [2]. -
Catalysis: Add 5-10 mol% of Tetrabutylammonium Iodide (TBAI) . This acts as a Phase Transfer Catalyst (PTC), shuttling the active anion into the organic phase if you are using a biphasic system or low-solubility solvent.[1]
Q: My alkyl halide (Ethyl Bromide) seems to disappear, but the product yield is low. Diagnosis: Ethyl bromide is volatile (bp 38°C). If you are heating the reaction to reflux (e.g., in Acetone at 56°C or Acetonitrile at 82°C), the reagent is likely evaporating before it can react.
Solution Protocol:
-
Switch Reagent: Use Ethyl Iodide (EtI) (bp 72°C) which is less volatile and more reactive (better leaving group).
-
Closed System: Perform the reaction in a sealed pressure tube if heating is required.
-
Stoichiometry: Increase the equivalents of alkyl halide to 1.5 - 2.0 eq relative to the phenol.
Category B: Impurity Profile
Q: I see a new spot on TLC that runs very close to the product. What is it? Diagnosis: This is likely the C-alkylated byproduct or a Claisen rearrangement product, though rare under mild conditions. However, a more common impurity in this specific synthesis is O-acylation if Acetyl Chloride was used in previous steps, or simply oxidation products of the electron-rich toluene ring if the reaction is run open to air for too long.
Solution Protocol:
-
Strict Inert Atmosphere: Run the reaction under Nitrogen or Argon. Electron-rich aromatics can oxidize to quinones.
-
Temperature Control: Keep the temperature below 80°C. High temperatures favor C-alkylation (thermodynamic control) over O-alkylation (kinetic control).
Part 3: Optimized Experimental Protocol
This protocol is designed for a 10g scale synthesis.
Reagents:
-
3-Fluoro-4-methylphenol (1.0 eq)
-
Cesium Carbonate (
) (1.5 eq) OR Potassium Carbonate ( ) (2.0 eq) -
Ethyl Iodide (1.2 eq)
-
DMF (5 mL per gram of substrate)
Step-by-Step:
-
Setup: Charge a dry round-bottom flask with 3-Fluoro-4-methylphenol and anhydrous DMF. Add a magnetic stir bar.[2]
-
Deprotonation: Add the base (
or finely ground ) in one portion. Stir at room temperature for 30 minutes. Note: The solution may turn yellow/orange as the phenoxide forms. -
Alkylation: Cool the mixture to 0°C (ice bath). Add Ethyl Iodide dropwise via syringe to control the exotherm.
-
Reaction: Remove the ice bath and allow to warm to Room Temperature. Stir for 4-6 hours.
-
Checkpoint: Check TLC (Hexane:EtOAc 9:1). If starting material persists, heat to 50°C for 2 hours.
-
-
Workup: Pour the reaction mixture into ice-cold water (10x volume). The product should oil out or precipitate.
-
Extraction: Extract with Ethyl Acetate (3x). Wash the combined organics with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
Drying: Dry over anhydrous
and concentrate in vacuo.
Data Comparison: Solvent & Base Effects
| Entry | Solvent | Base | Temp (°C) | Time (h) | Isolated Yield (%) | Notes |
| 1 | Acetone | 56 (Reflux) | 12 | 65% | Slow conversion; EtBr loss. | |
| 2 | Acetonitrile | 80 | 8 | 78% | Moderate; some colored impurities. | |
| 3 | DMF | 25 -> 50 | 4 | 88% | Recommended Standard. | |
| 4 | DMF | 25 | 3 | 96% | High Performance. |
Part 4: Troubleshooting Logic Tree
Use this flow to diagnose yield issues in real-time.
Caption: Decision matrix for diagnosing low yield in Williamson ether synthesis.
References
-
BenchChem Technical Support. (2025).[1][3][4] Troubleshooting low conversion rates in Williamson ether synthesis. Retrieved from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Troubleshooting. Retrieved from
-
Sigma-Aldrich. Product Specification: 3-Fluoro-4-methylphenol (CAS 452-78-8). Retrieved from
-
University of Cologne. (2020). Preparation of Labeled Aromatic Amino Acids via Late-Stage 18F-Fluorination. (Demonstrates reactivity of 3-fluoro-4-methylphenol derivatives). Retrieved from
Sources
Technical Support Center: Synthesis of 4-Ethoxy-2-fluorotoluene
Topic: Troubleshooting Side Reactions & Process Optimization Product Code: 4E2FT-SYN-001 Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Executive Technical Overview
The synthesis of 4-Ethoxy-2-fluorotoluene (CAS: 1305322-96-6) is canonically achieved via the Williamson Ether Synthesis . This involves the
While theoretically straightforward (
This guide addresses the specific failure modes of this transformation, moving beyond basic textbook definitions to industrial troubleshooting.
Reaction Pathway Analysis
The following diagram illustrates the competitive landscape of the reaction. Your primary goal is to maximize Path A while suppressing Paths B and C.
Figure 1: Competitive reaction pathways. Path A is the desired
Critical Troubleshooting Guide (FAQ)
Issue 1: "I see a persistent impurity at RRT ~0.8-0.9 that resists aqueous washing."
Diagnosis:
-
Root Cause: The phenoxide ion is an ambident nucleophile. The Oxygen atom is the "hard" center, and the Carbon ring positions (ortho/para) are "soft" centers.
-
Solvent Error: Using protic solvents (Ethanol, Methanol) or wet solvents solvates the oxygen anion via hydrogen bonding. This "masks" the
-nucleophile, forcing the alkylating agent to attack the unshielded Carbon ring (Soft-Soft interaction) [1, 5]. -
Leaving Group Effect: Using "soft" leaving groups like Iodide favors
-alkylation slightly more than "hard" leaving groups like Sulfates or Tosylates.
-
-
Corrective Action:
-
Switch Solvent: Move to strictly Polar Aprotic Solvents (DMF, DMAc, NMP). These solvate the cation (
) but leave the phenoxide anion "naked" and highly reactive at the Oxygen center [1]. -
Reagent Swap: If using Ethyl Iodide, switch to Diethyl Sulfate or Ethyl Tosylate . These are "harder" electrophiles that prefer the "hard" Oxygen center of the phenoxide.
-
Issue 2: "My conversion is stalled at 70%, but the ethyl halide is gone."
Diagnosis: Reagent Elimination (E2 Reaction) You are converting your expensive alkylating agent into ethylene gas rather than attaching it to the phenol.
-
Root Cause:
-
Base Basicity: Using strong bases like Sodium Ethoxide (
) or Potassium tert-butoxide ( ) promotes elimination over substitution [2]. -
Temperature:
elimination has a higher activation energy than . Heating the reaction >80°C aggressively favors the formation of ethylene gas [2].
-
-
Corrective Action:
-
Base Optimization: Use Potassium Carbonate (
) or Cesium Carbonate ( ) . These are mild enough to deprotonate the phenol ( ) but poor at abstracting protons from the ethyl halide to trigger elimination [3]. -
Thermal Control: Run the reaction at 50-60°C . Do not reflux unless absolutely necessary.
-
Issue 3: "The product contains a 'mystery' isomer with the same mass."
Diagnosis: Feedstock Isomer Contamination The synthesis of the starting material (3-fluoro-4-methylphenol) often involves the diazotization of 3-fluoro-4-methylaniline or hydroxylation of fluorotoluene.
-
Root Cause:
-
Commercial 3-fluoro-4-methylphenol purities vary. Common impurities include 2-fluoro-4-methylphenol or 3-fluoro-2-methylphenol .
-
These isomers undergo the exact same ethylation reaction, producing isomeric ethers that are nearly impossible to separate by distillation due to identical boiling points.
-
-
Corrective Action:
-
QC Your Starting Material: Run a GC-MS or H-NMR on the phenol before starting. Look for split methyl peaks or aromatic coupling patterns inconsistent with the 1,2,4-substitution pattern.
-
Optimized Experimental Protocol
This protocol is designed to maximize O-Selectivity and minimize reagent loss.
Reagents & Parameters
| Parameter | Recommendation | Rationale |
| Solvent | DMF (Anhydrous) | Maximizes nucleophilicity of phenoxide ( |
| Base | Mild base; minimizes elimination; insoluble excess aids stirring. | |
| Alkylating Agent | Ethyl Bromide (1.2 eq) | Good balance of reactivity; less prone to |
| Temperature | 55°C | Kinetic control window; suppresses elimination. |
| Time | 4 - 6 Hours | Monitor by TLC/HPLC. |
Step-by-Step Methodology
-
Charge: To a dry reaction vessel equipped with a reflux condenser, add 3-fluoro-4-methylphenol (1.0 eq) and anhydrous DMF (5-10 volumes).
-
Deprotonation: Add powdered
(2.0 eq). Stir at room temperature for 30 minutes. Note: The solution may darken as the phenoxide forms. -
Addition: Add Ethyl Bromide (1.2 eq) dropwise. Tip: Ethyl bromide is volatile (bp 38°C). Use a pressure-equalizing dropping funnel or add via syringe below the solvent surface.
-
Reaction: Heat the mixture to 55°C . Seal the vessel if possible to prevent Ethyl Bromide loss, or use a highly efficient condenser (chilled to 0°C).
-
Monitoring: Check HPLC at 4 hours.
-
Target: >98% conversion of phenol.
-
-
Workup (Critical for Purity):
-
Cool to RT. Filter off solid inorganic salts (
, excess ). -
Dilute filtrate with Water (dissolves DMF) and extract with Toluene or MTBE .
-
Alkali Wash: Wash the organic layer with 10% NaOH (2x). This removes unreacted phenol and some C-alkylated byproducts.
-
Wash with Brine, dry over
, and concentrate.
-
Logic Check: Troubleshooting Flowchart
Use this decision tree to diagnose process failures rapidly.
Figure 2: Troubleshooting logic flow. Rectangular nodes indicate decision points; dashed nodes indicate corrective actions.
References
-
Francis Academic Press. "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons." Francis Press, 2023. [Link]
-
BYJU'S. "Williamson Ether Synthesis: Mechanism, Limitations, and Side Reactions." BYJU'S Learning, 2024.[2] [Link]
-
PharmaXChange. "Phenolates: O-Alkylation vs C-Alkylation Competition." PharmaXChange, 2011. [Link]
- Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry: Part B: Reaction and Synthesis." Springer, 2007.
-
Ortega Pijeira, M. S., et al. "A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products." EJNMMI Radiopharmacy and Chemistry, 2022. [Link][3][4]
Sources
Technical Support Center: Purification of 4-Ethoxy-2-fluorotoluene
Topic: Purification & Isolation Protocols for 4-Ethoxy-2-fluorotoluene Support Ticket ID: #PUR-4E2F-001 Classification: Advanced Organic Synthesis / Process Chemistry Status: Active Guide
Executive Summary & Molecule Profile
User Query: "I am struggling to isolate high-purity (>98%) 4-Ethoxy-2-fluorotoluene. My GC-MS shows persistent starting material (phenol) and undefined heavy impurities. Distillation is not effectively separating the components."
Technical Insight: 4-Ethoxy-2-fluorotoluene is a lipophilic aryl ether typically synthesized via the Williamson ether synthesis (alkylation of 4-fluoro-3-methylphenol or 3-fluoro-4-methylphenol isomers, depending on nomenclature priority). The primary purification challenges stem from two factors:
-
Acidity of the Precursor: The starting phenol often co-distills with the product if not chemically removed.
-
Phase Inversion: The fluorine atom increases density, often causing phase inversion during aqueous workups (organic layer sinks), leading to accidental disposal of the product.
Target Molecule Data
| Property | Value (Est.) | Critical Note |
| State | Liquid (High BP) | Likely oil at RT; may crystallize at low temp. |
| Boiling Point | ~195–210°C (atm) | Must distill under vacuum to avoid decomposition. |
| Density | > 1.10 g/mL | Heavier than water. Sinks during extraction. |
| Major Impurity | Phenolic Precursor | Acidic; requires caustic wash. |
Phase 1: Chemical Remediation (The "Caustic Wash")
Issue: Distillation cannot easily separate the phenolic starting material from the product due to hydrogen bonding effects and boiling point proximity. Solution: You must convert the phenol into a water-soluble phenoxide salt before any thermal purification.
Step-by-Step Protocol: The "Phenol Purge"
-
Dilution: Dissolve your crude reaction mixture in a non-polar solvent (e.g., Toluene or Dichloromethane).
-
Note: DCM is recommended for solubility, but it increases the density further.
-
-
The Caustic Wash (Critical Step):
-
Phase Separation Check:
-
WARNING: Due to the fluorine atom, your organic layer is likely denser than the 10% NaOH solution.
-
Test: Add a drop of water to the separatory funnel. If it floats, your product is at the bottom.
-
-
Neutralization:
-
Wash the organic layer 1x with Brine (Saturated NaCl).
-
Dry over anhydrous
(Magnesium Sulfate).
-
Visualizing the Chemical Logic
Caption: Workflow for chemically removing phenolic impurities prior to distillation.
Phase 2: Vacuum Distillation (Isolation)
Issue: The compound has a high boiling point. Atmospheric distillation will cause darkening (tar formation) and potential cleavage of the ether bond. Solution: Reduced pressure distillation.
Troubleshooting the Distillation
| Symptom | Diagnosis | Corrective Action |
| Bumping | Superheating of the dense liquid. | Use a magnetic stir bar (vigorous stirring) instead of boiling chips. Fluorinated oils do not boil smoothly with chips. |
| No Distillate | Vapor pressure too low. | Insulate the column (Claisen head) with aluminum foil. Ensure vacuum is < 5 mmHg. |
| Cloudy Distillate | Water contamination (Azeotrope). | The "wet" fraction comes over first. Discard the first 5% (Foreshot). |
| Product is Pink/Red | Oxidation of trace phenols. | You skipped Phase 1. Stop, perform NaOH wash, and re-distill. |
Protocol: Vacuum Fractionation
-
Setup: Short-path distillation head with a Vigreux column (if available) to separate close-boiling impurities.
-
Vacuum: Apply high vacuum (< 2 mmHg is ideal).
-
Fractions:
-
Fraction A (Foreshot): Solvent residues and water.[7] (Temp: Low)
-
Fraction B (Intermediate): Lower boiling impurities (e.g., non-fluorinated toluene derivatives).
-
Fraction C (Heart Cut): Target Product. Collect when temperature stabilizes (e.g., 85–95°C @ 1 mmHg).
-
Residue: Dark tars/salts (Do not distill to dryness).
-
Frequently Asked Questions (FAQs)
Q1: My organic layer is at the bottom during the wash. Is this normal? A: Yes. The introduction of the Fluorine atom significantly increases density. If you are using Dichloromethane (DCM) as a solvent, the organic layer will definitely be at the bottom. If you use Ethyl Acetate or Ether, it might be close to 1.0, leading to an emulsion. Recommendation: Add brine to the aqueous layer to increase its density, forcing a clearer separation.
Q2: Can I use Silica Gel Chromatography instead of distillation? A: Yes, but it is resource-intensive for large scales.
-
Mobile Phase: Hexane:Ethyl Acetate (95:5). The product is very non-polar.
-
Rf Value: Expect the product to run high (Rf ~ 0.7–0.8). The phenolic impurity will stay lower (Rf ~ 0.3).
-
Warning: Fluorinated compounds can be "invisible" under UV (254 nm) if the aromatic ring is electron-deficient. Use an Iodine stain to visualize the spots.
Q3: How do I confirm the structure? A:
-
1H NMR: Look for the characteristic ethoxy pattern: A quartet (~4.0 ppm) and a triplet (~1.4 ppm).
-
19F NMR: This is the "smoking gun." You should see a clean singlet (or multiplet if H-coupled) around -110 to -120 ppm (relative to CFCl3). If you see multiple F peaks, you have regioisomers.
References & Grounding
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Williamson Ether Synthesis and Phenol removal).
-
Furniss, B. S., et al. "Purification of Aryl Ethers." Techniques of Organic Chemistry. (General reference for ether purification).
-
Sigma-Aldrich (Merck). "Safety Data Sheet: 4-Fluorotoluene." (Used for analog physical property estimation).
-
PubChem. "Compound Summary: 4-Fluorotoluene." National Library of Medicine.
(Note: Specific literature on "4-ethoxy-2-fluorotoluene" is sparse in open databases; protocols above are derived from first-principles chemistry of fluorinated aryl ethers as practiced in pharmaceutical process development.)
Sources
- 1. CN102786384B - Preparation method of o-fluorotoluene - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ncert.nic.in [ncert.nic.in]
- 5. CN112409192A - Purification method of 4-fluoro-2-methoxyaniline - Google Patents [patents.google.com]
- 6. Preparation method of 2-chloro-4-fluorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 7. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
Technical Support Center: Optimization of 4-Ethoxy-2-fluorotoluene Synthesis
Subject: Troubleshooting & Optimization Guide for CAS: 1198305-18-0 (and related analogs) Document ID: TS-EFT-2024-01 Applicable Route: O-Alkylation of 3-Fluoro-4-methylphenol (Williamson Ether Synthesis)
Core Directive & Reaction Logic
This guide addresses the synthesis of 4-Ethoxy-2-fluorotoluene via the O-alkylation of 3-fluoro-4-methylphenol using an ethylating agent (Ethyl Iodide or Diethyl Sulfate).
The Challenge: The presence of the fluorine atom ortho to the methyl group (and meta to the hydroxyl) exerts an inductive electron-withdrawing effect (-I). While this increases the acidity of the phenol (
Standard Reaction Profile
| Parameter | Recommended Condition | Rationale |
| Precursor | 3-Fluoro-4-methylphenol | Commercial starting material (CAS: 452-78-8). |
| Reagent | Iodoethane (EtI) or Bromoethane (EtBr) | EtI is faster ( |
| Base | Mild base sufficient for phenols; prevents side reactions common with strong bases (NaH). | |
| Solvent | DMF or Acetonitrile ( | Polar aprotic solvents solvate the cation ( |
| Catalyst | TBAI (Optional) | Tetrabutylammonium iodide (1-5 mol%) acts as a phase transfer catalyst if using EtBr or less polar solvents. |
Experimental Protocol (The "Golden Standard")
Use this baseline protocol for scale-up (10g - 100g scale).
Step-by-Step Workflow
-
Dissolution: Charge a 3-neck round bottom flask with 3-fluoro-4-methylphenol (1.0 eq) and DMF (5-7 volumes) . Stir under
atmosphere. -
Deprotonation: Add
(1.5 - 2.0 eq) in a single portion. Stir at RT for 30 minutes. Note: The mixture will become a slurry. -
Alkylation: Add Iodoethane (1.2 eq) dropwise via an addition funnel to control the exotherm.
-
Reaction: Heat to 60°C and monitor by TLC/HPLC. Reaction time is typically 4–6 hours.
-
Quench: Cool to RT. Pour mixture into Ice Water (10 volumes) .
-
Isolation: Extract with Ethyl Acetate (x3) . Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine .
-
Drying: Dry over
, filter, and concentrate in vacuo.
Visual Workflow (Graphviz)
Caption: Figure 1. Standard operational workflow for the O-alkylation of 3-fluoro-4-methylphenol.
Troubleshooting & Optimization (FAQ)
Issue 1: Incomplete Conversion (Starting Material Remains)
Symptom: TLC shows a persistent spot for the phenol (
-
Diagnostic: The phenoxide nucleophile is likely sluggish due to the fluorine substituent or poor solubility.
-
Corrective Actions:
-
Switch Solvent: If using Acetone, switch to DMF or DMSO . The dielectric constant is critical for dissociating the
-Phenoxide ion pair [1]. -
Add Catalyst: Introduce 5 mol% TBAI (Tetrabutylammonium iodide) . This facilitates the reaction via the Finkelstein mechanism (if using EtBr) or Phase Transfer Catalysis.
-
Temperature: Increase temperature to 80°C . Warning: Do not exceed the boiling point of the alkyl halide (EtI bp = 72°C) without a reflux condenser.
-
Issue 2: Low Isolated Yield (Loss during Workup)
Symptom: TLC showed full conversion, but mass balance is low (<70%).
-
Diagnostic: The product is a lipophilic ether, but DMF is miscible with water and can solubilize organic compounds if the partition coefficient isn't managed.
-
Corrective Actions:
-
Dilution: Ensure you use at least 10 volumes of water during the quench to fully wash out DMF.
-
Back-Extraction: The aqueous layer must be extracted 3 times .
-
Volatility: 4-Ethoxy-2-fluorotoluene has a boiling point >180°C, but if you are using high vacuum for too long at high temps, you might lose product. Evaporate solvent at 40°C/50 mbar .
-
Issue 3: C-Alkylation Side Products
Symptom: New spots appear on TLC that are not the product or starting material.
-
Diagnostic: Strong bases (like NaH) or high temperatures can promote C-alkylation on the aromatic ring (Friedel-Crafts like activity) or elimination of the alkyl halide.
-
Corrective Actions:
-
Base Control: Stick to
. Avoid NaH unless absolutely necessary. -
Stoichiometry: Do not use a massive excess of Ethyl Iodide (>1.5 eq).
-
Solvent: Ensure the solvent is strictly anhydrous . Water competes as a nucleophile, consuming the alkyl halide to form Ethanol.
-
Troubleshooting Logic Tree (Graphviz)
Caption: Figure 2. Decision matrix for troubleshooting common synthetic deviations.
Critical Parameters Table
| Variable | Standard | Optimized Limit | Effect of Deviation |
| Temperature | 60°C | 80°C | < 50°C: Reaction stalls. > 90°C: EtI evaporates/degrades. |
| Base Eq. | 1.5 eq | 2.0 eq | < 1.0 eq: Incomplete rxn. > 3.0 eq: Difficult stirring (slurry). |
| Solvent Vol. | 5 vol | 3 vol | Too dilute slows kinetics ( |
| Atmosphere | Air | Phenols can oxidize to quinones in air under basic conditions (darkening of reaction). |
References
-
Williamson Ether Synthesis Mechanism & Solvent Effects. Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][3][4][5] URL:[Link]
-
Precursor Data: 3-Fluoro-4-methylphenol. Source: PubChem Compound Summary for CID 2737394. URL:[Link]
-
General Procedure for Phenol Alkylation (Organic Syntheses). Source: Organic Syntheses, Coll. Vol. 10, p. 448 (2004). (Analogous procedure for alkylation). URL:[Link]
-
Catalytic Effects in Ether Synthesis. Source: Iranian Journal of Chemical Communication. "A mild and efficient procedure for the synthesis of ethers."[4][5] URL:[Link]
Sources
Handling and storage issues with 4-Ethoxy-2-fluorotoluene
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the handling, storage, and use of 4-Ethoxy-2-fluorotoluene (CAS No. 1305322-96-6). As a key building block in modern synthetic chemistry, particularly in the creation of fluorinated active pharmaceutical ingredients (APIs) and agrochemicals, its proper management is critical for experimental success and safety.[1][2] This document provides field-proven insights and troubleshooting methodologies derived from extensive experience with fluorinated aromatic compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding 4-Ethoxy-2-fluorotoluene to ensure a solid foundation for its use.
Q1: What are the primary applications of 4-Ethoxy-2-fluorotoluene?
A1: 4-Ethoxy-2-fluorotoluene is primarily utilized as a versatile intermediate in organic synthesis. Its substituted toluene core is a common scaffold in medicinal chemistry. The fluorine and ethoxy groups are particularly valuable as they can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a strategic choice in the development of novel pharmaceuticals and agrochemicals.[1][3]
Q2: What are the main safety hazards I should be aware of?
A2: While a specific Safety Data Sheet (SDS) for 4-Ethoxy-2-fluorotoluene is not available in the search results, we can infer its primary hazards from structurally related fluorinated and ethoxylated aromatic compounds. It should be treated as a substance that is potentially harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye and skin irritation.[4][5] It is crucial to handle this chemical in a well-ventilated area and use appropriate Personal Protective Equipment (PPE).
Q3: How must I store this chemical to ensure its stability?
A3: Proper storage is critical to maintain the integrity of 4-Ethoxy-2-fluorotoluene. Improper storage can lead to degradation and impurities that may compromise your experiments.
| Parameter | Recommended Condition | Causality & Rationale |
| Temperature | Store in a cool, dry place.[6][7][8] | Prevents potential thermal decomposition and vaporization. Avoid direct sunlight and heat sources. |
| Atmosphere | Keep container tightly closed.[6][9] For long-term storage, consider storing under an inert atmosphere (e.g., Nitrogen or Argon). | Minimizes exposure to atmospheric moisture and oxygen, which could participate in slow degradation reactions. A tight seal prevents vapor release.[7] |
| Container | Use the original manufacturer's container or a chemically resistant equivalent. | Ensures material compatibility and prevents contamination. |
| Location | Store in a designated, well-ventilated chemical storage area away from incompatible materials.[6][10] | Segregation prevents accidental hazardous reactions.[10] |
Q4: What chemicals and materials are incompatible with 4-Ethoxy-2-fluorotoluene?
A4: To prevent hazardous reactions, this compound should be kept away from strong oxidizing agents and strong acids.[11][7] Contact with strong oxidizers can lead to vigorous, exothermic reactions. Strong acids could potentially cleave the ether bond, leading to unwanted byproducts.
Q5: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A5: Always handle 4-Ethoxy-2-fluorotoluene inside a certified chemical fume hood. The following PPE is required:
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.[12]
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Wash hands thoroughly after handling.
-
Body Protection: A standard laboratory coat.[9]
-
Respiratory Protection: Not typically required if handled within a fume hood. In case of spills or poor ventilation, use a NIOSH-approved respirator.[12]
Section 2: Troubleshooting Experimental Issues
This section is dedicated to resolving specific problems you may encounter during your experiments.
Scenario 1: Low or No Yield in a Nucleophilic Aromatic Substitution (SNAr) Reaction
Issue: "I am attempting to substitute the fluorine atom on 4-Ethoxy-2-fluorotoluene with a nitrogen nucleophile, but my reaction yield is poor, and I mostly recover my starting material."
Analysis: The fluorine atom is activated towards SNAr by its position relative to other substituents, but success depends on several factors. The ethoxy group is an ortho-para director and is activating, while the methyl group is also weakly activating. However, reaction kinetics can be slow without optimal conditions.
Troubleshooting Workflow:
Below is a decision-making diagram to guide your troubleshooting process.
Caption: Troubleshooting workflow for a low-yielding SNAr reaction.
Step-by-Step Protocol:
-
Verify Reagent Purity: Impurities in your starting material, nucleophile, or solvent can halt the reaction.[13] Confirm the purity of your 4-Ethoxy-2-fluorotoluene via NMR. Ensure your solvent is anhydrous, as water can quench strong bases and react with intermediates.
-
Evaluate the Base: SNAr reactions involving amine nucleophiles often require a base to neutralize the HF produced. If you are using a weak base like K₂CO₃, it may not be sufficient. Consider a stronger base like Cs₂CO₃ or, for deprotonating alcohols or less reactive amines, sodium hydride (NaH).
-
Increase Reaction Temperature: The activation energy for SNAr can be high. If the reaction is clean but slow at a lower temperature, gradually increase the heat. Use a high-boiling polar aprotic solvent like DMSO or DMF and heat to 80-120 °C. Monitor the reaction by TLC to check for product formation versus decomposition.[14]
-
Ensure an Inert Atmosphere: While not always strictly necessary for SNAr, performing the reaction under nitrogen or argon prevents potential oxidation of sensitive nucleophiles or intermediates, especially at elevated temperatures.
Scenario 2: Product Degradation During Workup or Purification
Issue: "My crude NMR looks promising after the reaction, but the final yield is low after aqueous workup and silica gel chromatography."
Analysis: The product may be unstable to the conditions of your purification protocol. Fluorinated and ethoxy-substituted compounds can have unexpected sensitivities.
Troubleshooting Steps:
-
Check pH Stability: Your product may be sensitive to acid or base.[14] The ethoxy group could be susceptible to cleavage under strong acidic conditions. Silica gel itself is slightly acidic.
-
Self-Validation Test: Before your next attempt, take a small aliquot of your crude reaction mixture and spot it on a TLC plate. Then, add a drop of the acidic or basic solution used in your workup to the aliquot, wait 15 minutes, and spot it again on the same TLC plate. If a new spot appears or the product spot diminishes, you have identified an instability.[14]
-
-
Modify Workup: Avoid strong acidic or basic washes if instability is confirmed. Use a saturated sodium bicarbonate solution for a mild basic wash and brine to remove water.
-
Alternative Purification: If silica gel is causing degradation, consider these alternatives:
-
Neutral Alumina Chromatography: Use neutral or basic alumina as your stationary phase.
-
Reverse-Phase Chromatography: If your product is sufficiently nonpolar, C18-functionalized silica may be a suitable option.
-
Distillation or Crystallization: For thermally stable liquids or solids, these methods avoid contact with stationary phases altogether.[14]
-
Section 3: Key Experimental Protocols
Protocol 1: General Handling and Dispensing of 4-Ethoxy-2-fluorotoluene
This protocol ensures the safe and accurate transfer of the liquid reagent.
-
Preparation: Don all required PPE (goggles, lab coat, nitrile gloves) and ensure the chemical fume hood sash is at the appropriate height.
-
Inert Gas Setup: If the reagent was stored under an inert atmosphere, prepare a needle connected to a nitrogen or argon line with a bubbler outlet.
-
Transfer: Puncture the septum on the bottle with the gas inlet needle. Using a clean, dry glass syringe, draw the required volume of liquid.
-
Dispensing: Carefully dispense the liquid into the reaction vessel, which should already be under an inert atmosphere if required for the reaction.
-
Cleanup: Rinse the syringe immediately with a suitable solvent (e.g., acetone) and dispose of the rinse waste in a designated halogenated organic waste container.
References
-
Material Safety Data Sheet - 2,4-Dichlorotoluene, 99%. (n.d.). Cole-Parmer. Retrieved January 29, 2026, from [Link]
-
4-Fluoro-2-iodotoluene. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
SAFETY DATA SHEET. (2025, January 24). BD Regulatory Documents. Retrieved January 29, 2026, from [Link]
-
Chemical Handling and Storage Section 6. (n.d.). University of Toronto Scarborough. Retrieved January 29, 2026, from [Link]
-
Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved January 29, 2026, from [Link]
-
How to Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 29, 2026, from [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). ACS Omega. Retrieved January 29, 2026, from [Link]
-
Special Issue : Advances in Organic Synthesis for Drug Discovery and Development. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 29, 2026, from [Link]
-
Fueling the Pipeline via Innovations in Organic Synthesis. (2021). ACS Medicinal Chemistry Letters. Retrieved January 29, 2026, from [Link]
-
Toxicity of unwanted intermediates and products formed during accidental thermal decomposition of chemicals. (2016). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. (2023). PubMed. Retrieved January 29, 2026, from [Link]
-
Chemical Compatibility. (n.d.). IDEX Health & Science. Retrieved January 29, 2026, from [Link]
-
ProMinent® Chemical Resistance List. (2015, January 1). ProMinent. Retrieved January 29, 2026, from [Link]
-
Chemical Compatibility Chart. (n.d.). Retrieved January 29, 2026, from [Link]
-
Chemical Compatibility Chart. (n.d.). Sterlitech Corporation. Retrieved January 29, 2026, from [Link]
-
4-Ethoxy-2-fluorotoluene. (n.d.). MySkinRecipes. Retrieved January 29, 2026, from [Link]
-
ACS Style Quick Guide. (2025, April 8). ACS Publications. Retrieved January 29, 2026, from [Link]
-
4-Ethoxy-2-fluorotoluene (1 x 100 mg). (n.d.). Reagentia. Retrieved January 29, 2026, from [Link]
Sources
- 1. 4-Ethoxy-2-fluorotoluene [myskinrecipes.com]
- 2. aboundchem.com [aboundchem.com]
- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 4-Fluoro-2-iodotoluene | C7H6FI | CID 83220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. regdocs.bd.com [regdocs.bd.com]
- 9. echemi.com [echemi.com]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. How To [chem.rochester.edu]
Overcoming poor reactivity of 4-Ethoxy-2-fluorotoluene
Technical Support Center: 4-Ethoxy-2-fluorotoluene Reactivity Optimization
Case ID: 4E2FT-OPT-2024 Subject: Overcoming Kinetic & Thermodynamic Barriers in 4-Ethoxy-2-fluorotoluene Functionalization Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary
4-Ethoxy-2-fluorotoluene (CAS: 446-35-5) presents a unique "schizophrenic" electronic profile that often leads to experimental failure. The molecule features a toluene core (weak activator), an ethoxy group (strong activator, para to methyl), and a fluorine atom (inductive deactivator/resonance activator, ortho to methyl).
Researchers typically encounter "poor reactivity" in three specific zones:
-
Benzylic Functionalization: Failure of radical bromination due to competing electrophilic aromatic substitution (EAS).
-
Nucleophilic Substitution: Inability to displace the fluorine atom via standard SNAr.
-
Lithiation Selectivity: Uncontrolled mixtures of ring lithiation vs. lateral (benzylic) lithiation.
This guide provides engineered protocols to bypass these specific energetic traps.
Ticket #01: Benzylic Bromination Fails (Yields Ring Bromination)
User Complaint: "I am trying to convert the methyl group to a bromomethyl group using NBS/AIBN, but I am getting a mixture of starting material and ring-brominated products. The reaction stalls or produces tar."
Root Cause Analysis
The ethoxy group at the C4 position is a powerful electron-donating group (EDG). It increases the electron density of the aromatic ring significantly, particularly at the C3 and C5 positions.
-
The Conflict: Standard Wohl-Ziegler conditions (NBS) generate low concentrations of Br2 and HBr.[1] In electron-rich systems, the rate of Ionic Electrophilic Aromatic Substitution (EAS) at the ring (C5) exceeds the rate of Radical Hydrogen Abstraction at the benzylic carbon.
-
Result: You get aryl bromides instead of benzyl bromides.
Protocol Optimization: The "Scavenger" Method
To force the reaction into the radical manifold, you must suppress the ionic pathway by removing HBr as it forms.
Optimized Workflow:
-
Reagent Switch: Replace standard NBS with DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) or stick to NBS but recrystallize it from water first to remove traces of amines/HBr.
-
Solvent Switch: Do NOT use CH2Cl2 or pure Acetonitrile. Use PhCF3 (Trifluorotoluene) or Methyl Acetate . These solvents suppress ionic pathways better than CCl4.
-
The Critical Additive: Add 5-10 mol% K2CO3 or NaH2PO4 (solid) to the reaction mixture. This scavenges HBr, preventing the acid-catalyzed formation of electrophilic bromine species.
-
Photo-Activation: Use a high-intensity Blue LED (450-465 nm) rather than a thermal initiator (AIBN) to maximize radical flux at lower temperatures (25°C), which disfavors the higher-activation-energy ionic substitution.
Visualizing the Pathway Competition:
Caption: Figure 1. Kinetic competition between ionic ring bromination and radical benzylic bromination. Base scavenging is required to shut down the red pathway.
Ticket #02: Fluorine Displacement (SNAr) is Non-Reactive
User Complaint: "I am trying to displace the fluorine with an amine/alkoxide using K2CO3 in DMF at 100°C. No reaction occurs."
Root Cause Analysis
Nucleophilic Aromatic Substitution (SNAr) requires an electron-deficient ring to stabilize the Meisenheimer complex intermediate.
-
The Problem: Your ring is electron-rich . The ethoxy group (C4) and the methyl group (C1) are electron donors. They destabilize the anionic intermediate required for SNAr.
Protocol Optimization: Buchwald-Hartwig Coupling
You must switch from a nucleophilic substitution mechanism to a transition-metal-catalyzed mechanism.
Recommended System:
-
Catalyst: Pd(OAc)2 (2 mol%)
-
Ligand: BrettPhos (for amines) or RockPhos (for alcohols). These bulky, electron-rich phosphine ligands are essential for oxidative addition into the electron-rich C-F bond (or C-Cl if you switch precursors, but C-F activation is difficult).
-
Note: If possible, switch to the 2-Bromo or 2-Iodo analog. C-F activation is extremely difficult even with Palladium. If you must use the fluoro compound, consider Ni(COD)2 catalysis, as Nickel is better at activating C-F bonds than Palladium.
Ticket #03: Lithiation Selectivity (Regio-Scrambling)
User Complaint: "I treated the molecule with n-BuLi to functionalize the ring, but I got a mixture of products, including alkylation at the methyl group."
Root Cause Analysis
4-Ethoxy-2-fluorotoluene has three competing sites for lithiation:
-
C3 (Ring): Between F and OEt. (Thermodynamically favored by two Directing Groups, but sterically crowded).
-
C5/C6 (Ring): Ortho to OEt or F.
-
C1-Methyl (Benzylic): Lateral lithiation. The protons on the methyl group are acidified by the inductive effect of the ortho-fluorine.
n-BuLi is a strong nucleophile and base that often aggregates. In this system, it struggles to distinguish between the acidic benzylic protons and the directed ortho protons.
Protocol Optimization: The "Temperature-Base" Matrix
Use this decision matrix to target the exact position you need:
| Target Position | Reagent System | Temperature | Mechanism |
| C3 (Ring) | s-BuLi / TMEDA | -78°C | Kinetic Control. The bulky sec-butyl group prefers the open proton, but TMEDA coordinates Li to the OEt/F, directing it to C3. Must be kept cold to prevent scrambling. |
| Benzylic (Lateral) | n-BuLi / t-BuOK (Schlosser's Base) | -78°C to -40°C | "Superbase" mechanism. Potassium breaks the Li clusters, creating a highly reactive species that prefers the most acidic proton (Benzylic) over the coordinated ring position. |
| C6 (Ring) | Not Recommended | N/A | Difficult to access selectively without blocking C3 and Benzylic sites. |
Lithiation Workflow Visualization:
Caption: Figure 2. Divergent lithiation pathways based on reagent selection. s-BuLi favors ring metalation (DoM), while Superbase favors lateral deprotonation.
Frequently Asked Questions (FAQ)
Q: Can I oxidize the methyl group to an aldehyde without using toxic Chromium reagents? A: Yes. The electron-rich ring makes the benzylic position susceptible to over-oxidation to the acid. Avoid KMnO4 or Jones Reagent.
-
Recommendation: Use the Anelli Oxidation (TEMPO/BAIB) or MnO2 (if you can make the alcohol first). For direct oxidation from methyl, Etard reaction conditions are often too harsh for the ethoxy group. A better route is Radical Bromination (see Ticket #01) → Hydrolysis (AgNO3/H2O) → Mild Oxidation (Swern or Dess-Martin).
Q: Why does the reaction turn black/tarry when I use Lewis Acids (like AlCl3)? A: The ethoxy group makes the ring highly nucleophilic. Strong Lewis acids coordinate to the ethoxy oxygen, leading to cleavage of the ethyl group (de-alkylation) or polymerization of the electron-rich ring.
-
Fix: Use milder Lewis acids like ZnCl2 or BF3·OEt2 at low temperatures.
Q: Is the fluorine atom stable to hydrogenation? A: Generally, yes. However, if you are reducing a nitro group or double bond on this scaffold using Pd/C and H2 , you risk hydrodefluorination (cleaving the C-F bond) because the ring is electron-rich.
-
Fix: Use PtO2 (Adam's Catalyst) or poisoned Pd/C (sulfided) to prevent loss of the fluorine atom.
References
-
Benzylic Bromination Selectivity
-
Lithiation & Metalation
-
Oxidation Protocols
-
Molecule Data
Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan (CHP) before execution.
Sources
Technical Support Center: Scaling Up 4-Ethoxy-2-fluorotoluene Reactions
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: January 29, 2026
Introduction: The Deceptive Scaffold
Welcome to the technical support hub for 4-Ethoxy-2-fluorotoluene (CAS: 446-35-5) . While this molecule appears to be a simple building block—often used in the synthesis of SGLT2 inhibitors (gliflozins) and agrochemicals—it presents a "bimodal" reactivity profile that causes significant scaling challenges.
The core conflict lies in the competition between the electron-rich aromatic ring (activated by the ethoxy group) and the benzylic methyl group . Furthermore, the specific substitution pattern creates a "privileged" but unstable position at C3 (between the fluorine and ethoxy groups), leading to hazardous lithiation dynamics.
This guide addresses the three most reported scaling failures:
-
Benzylic Bromination: Controlling mono- vs. di-bromination.
-
Ring Functionalization: Regioselectivity wars (C3 vs. C5).
-
Metallation Safety: Preventing benzyne formation during lithiation.
Module 1: Benzylic Bromination (Radical Pathway)
Context: Converting the methyl group to a benzyl bromide is the standard gateway for coupling reactions. The Problem: The reaction often stalls or "runs away" to the gem-dibromide, which is nearly impossible to separate via distillation due to boiling point overlap.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High levels of gem-dibromide (>10%) | Excess reagent or "starved" radical concentration. | Do not add NBS all at once. Use portion-wise addition. Stop reaction at 85-90% conversion; do not chase 100%. |
| Reaction fails to initiate | Oxygen inhibition or degraded initiator. | Sparge solvent with N2 for 30 mins before heating. Switch from AIBN to V-40 (1,1'-Azobis(cyclohexanecarbonitrile)) for higher temperature stability. |
| Ring bromination observed | Ionic pathway competing with radical pathway. | Ensure the reaction is strictly anhydrous. Trace water/acid promotes ionic EAS. Add catalytic K2CO3 to scavenge HBr. |
Standardized Protocol: Radical Bromination
Valid for 100g – 1kg scale.
-
Setup: 3-neck flask, reflux condenser, N2 inlet, mechanical stirrer (critical for slurry suspension).
-
Solvent System: Switch from CCl4 (banned/toxic) to PhCF3 (Trifluorotoluene) or 1,2-Dichlorobenzene . These allow higher temperatures and better solubility.
-
Loading:
-
Substrate: 1.0 equiv
-
NBS: 0.95 equiv (Intentionally limiting to prevent over-bromination)
-
AIBN: 0.05 equiv
-
-
Initiation: Heat to 85°C. If no exotherm (color change/reflux) within 15 mins, add 10% of the AIBN.
-
Quench: Cool to 0°C to precipitate succinimide. Filter immediately.
Visualizing the Selectivity Logic
Caption: Pathway competition during Wohl-Ziegler bromination. Note that the Target (Mono) can become the substrate for the Impurity (Di) if conversion is pushed too far.
Module 2: Electrophilic Aromatic Substitution (Ionic Pathway)
Context: Halogenating or nitrating the ring directly. The Problem: The molecule has conflicting directing groups.[1]
-
Ethoxy (C4): Strong activator, directs ortho/para.
-
Fluoro (C2): Weak deactivator, directs ortho/para.
-
Methyl (C1): Weak activator.
The Landscape:
-
C3 (Between F and OEt): Sterically crowded but electronically activated by both groups.
-
C5 (Ortho to OEt): Less crowded, activated by OEt.
-
C6 (Meta to OEt): Least activated.
FAQ: Regioselectivity
Q: Why am I getting a 60:40 mixture of isomers when I try to brominate the ring? A: You are likely running the reaction at room temperature or higher. The Ethoxy group strongly activates C3 and C5. While C3 is electronically "double activated" (ortho to both F and OEt), steric hindrance usually pushes the major product to C5 . To maximize C5 selectivity, lower the temperature to -10°C to favor the kinetic product (C5) over the thermodynamic mix.
Q: How do I force substitution at C3? A: Direct EAS is difficult for C3 due to sterics. The industry standard is to use Directed Ortho Lithiation (DoM) (see Module 3) rather than electrophilic substitution.
Module 3: Directed Ortho Lithiation (High Hazard)
Context: Synthesizing boronic acids or aldehydes via lithiation. The Danger: The C3 proton is extremely acidic (pKa ~35) due to the inductive effect of Fluorine and Oxygen. However, the resulting lithiated species is prone to elimination of LiF , generating a benzyne intermediate which can polymerize explosively or react indiscriminately.
Critical Safety Protocol: The "Trap-First" Method
Never generate the lithiated species in a batch reactor without an electrophile present if you are scaling above 10g.
Method A: Cryogenic Batch (Traditional)
-
Temp: Must be maintained at <-75°C .
-
Reagent: n-BuLi or sec-BuLi.
-
Timeline: The lithiated species has a half-life of minutes at -20°C before benzyne formation. Quench immediately.
Method B: Continuous Flow (Recommended for Scale) Flow chemistry is superior here because the lithiated intermediate exists for only seconds before meeting the electrophile, minimizing benzyne risk.
Decision Logic: Batch vs. Flow
Caption: Scale-up decision tree for C3-Lithiation. Flow chemistry mitigates the thermal instability of the 2-fluoro-3-lithio intermediate.
References
-
Scientific Update. (2022). Now You See Me, Now You Don't - A Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from
-
BenchChem. (2025).[2][3] Challenges in the scale-up synthesis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene. Retrieved from
-
Google Patents. (2012). CN102786386A - Preparation method of 4-chloro-2-fluorotoluene.[4] (Analogous chemistry for fluorotoluene scaffold handling). Retrieved from
- Schlosser, M. (2005). The 2-Fluoro Effect: A Key for Regioselective Lithiation. European Journal of Organic Chemistry.
Sources
Technical Support Center: Synthesis of 4-Ethoxy-2-fluorotoluene
A Senior Application Scientist's Guide to Troubleshooting Catalyst Deactivation
Welcome to the technical support center for the synthesis of 4-Ethoxy-2-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals who are utilizing catalytic methods for this synthesis and encountering challenges related to catalyst performance and longevity. As your dedicated application scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower you to diagnose and resolve issues in your experiments.
The synthesis of 4-Ethoxy-2-fluorotoluene, a key intermediate in various pharmaceutical and agrochemical compounds, is often achieved via a copper-catalyzed Ullmann-type condensation reaction. This C-O cross-coupling reaction is highly efficient but relies critically on the stability and activity of the catalyst.[1] Catalyst deactivation is a common hurdle that can manifest as decreased yield, altered selectivity, and increased reaction times, ultimately impacting project timelines and costs.
This document provides a structured troubleshooting guide in a question-and-answer format, supplemented by detailed protocols and diagnostic workflows to address the specific challenges of catalyst deactivation in this synthesis.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section is structured to address the common problems you might encounter. Each question is followed by an in-depth explanation of potential causes, diagnostic procedures, and actionable solutions.
Q1: My reaction yield has been steadily decreasing with each catalyst recycle. What is the likely cause?
A gradual loss of activity over several cycles is a classic symptom of catalyst deactivation. The primary culprits are typically sintering, leaching, or a combination of both.
-
Expertise & Causality: At the elevated temperatures often required for Ullmann-type reactions (typically >100 °C), catalyst nanoparticles are thermodynamically driven to reduce their high surface energy.[2] This leads to sintering , where smaller, highly active metal particles migrate and agglomerate into larger, less active ones, causing an irreversible loss of active surface area.[3][4] Alternatively, leaching occurs when the active metal species detaches from the support and dissolves into the reaction medium, reducing the number of catalytic sites available on the solid support.[5][6]
-
Trustworthiness & Self-Validation: To differentiate between these mechanisms, a systematic diagnostic approach is necessary.
-
Hot Filtration Test:
-
Run the reaction under standard conditions for a period where you expect significant conversion (e.g., 50-60%).
-
Carefully and quickly filter the hot reaction mixture to remove the solid heterogeneous catalyst.
-
Allow the filtrate (the liquid portion) to continue reacting at the same temperature and monitor its progress.
-
Interpretation:
-
If the reaction in the filtrate stops or significantly slows, the catalysis is truly heterogeneous, and the deactivation is likely due to changes on the catalyst surface (e.g., sintering or poisoning).
-
If the reaction in the filtrate continues, it indicates that active catalytic species have leached into the solution and the catalysis is, at least in part, homogeneous.[7]
-
-
-
Catalyst Characterization:
-
Carefully recover the spent catalyst after a reaction cycle where a significant drop in yield was observed.
-
Compare the fresh and spent catalyst using the characterization techniques outlined in the table below. A significant increase in particle size (TEM) and a decrease in metal dispersion (chemisorption) are strong indicators of sintering.[4]
-
Analyze the reaction filtrate from step 1 using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the amount of copper that has dissolved into the solution. This provides direct evidence of leaching.[8]
-
-
For Sintering:
-
Lower Reaction Temperature: Investigate if the reaction can proceed efficiently at a lower temperature to reduce the rate of particle agglomeration.
-
Improve Metal-Support Interaction: Use a different catalyst support material that has a stronger interaction with copper, anchoring the particles more effectively.
-
Optimize Catalyst Preparation: The method of catalyst synthesis can influence its thermal stability. Ensure a uniform and small initial particle size distribution.
-
-
For Leaching:
-
Select a More Robust Support: Choose a support material that is less likely to be attacked by the reaction medium or byproducts.
-
Modify the Ligand: If using a ligand-assisted copper catalyst, select a ligand that forms a more stable complex with copper, reducing its propensity to dissolve.
-
Alter the Solvent: The polarity and coordinating ability of the solvent can influence leaching. Experiment with less polar or non-coordinating solvents if the reaction chemistry allows.[9]
-
Q2: The reaction started well but then stopped abruptly before completion. What could be the issue?
A sudden cessation of catalytic activity often points to catalyst poisoning .
-
Expertise & Causality: Poisoning occurs when impurities present in the reactants, solvent, or even leaching from equipment, bind strongly to the catalyst's active sites.[10] This binding is often irreversible and blocks the sites, preventing reactant molecules from accessing them.[11][12] Unlike gradual deactivation from sintering, poisoning can be rapid and catastrophic to the reaction rate.
-
Trustworthiness & Self-Validation: The primary diagnostic step is to identify and eliminate the source of the poison.
| Poison | Potential Source | Mechanism of Action |
| Sulfur Compounds | Impurities in sodium ethoxide; residual sulfates in starting materials. | Strong chemisorption on copper surfaces, forming stable copper sulfides.[13] |
| Halide Ions (Excess) | Impurities in bases (e.g., KCl in KOH); degradation of halogenated solvents. | Adsorption on active sites, altering the electronic properties and blocking reactant coordination.[14] |
| Water | Incompletely dried solvent or reactants; atmospheric moisture. | Can promote the oxidation of the active Cu(I) species to inactive Cu(II) and can also lead to sintering.[15] |
| Heavy Metals | Contamination from other reactions or low-grade reagents. | Deposition on the catalyst surface, physically blocking active sites. |
-
Reactant Purification:
-
Rigorously purify all reactants and the solvent. Recrystallize solid starting materials, distill the solvent over a suitable drying agent, and use high-purity grade sodium ethoxide.
-
Rerun the reaction using only the purified materials with a fresh batch of catalyst.
-
Interpretation: If the reaction now proceeds to completion without abrupt termination, catalyst poisoning was the cause.
-
-
Spiking Experiment:
-
If a specific poison is suspected (e.g., a sulfur compound), run a control reaction under purified conditions.
-
In a parallel experiment, intentionally add a small, known amount of the suspected poison to the reaction mixture.
-
Interpretation: If the "spiked" reaction shows the same abrupt deactivation pattern, you have confirmed the identity of the poison.
-
-
Implement Rigorous Purification: Always use reagents and solvents of the highest available purity. Incorporate purification steps into your standard procedure.
-
Use a Guard Bed: Before the reactant stream reaches the main catalyst bed (in a flow setup), pass it through a guard bed containing a material designed to adsorb and trap potential poisons.
-
Catalyst Regeneration: For some types of poisoning, the catalyst can be regenerated. This might involve high-temperature calcination to burn off adsorbed species or chemical washing to remove the poison.[16] However, regeneration is not always successful and can sometimes lead to sintering.
Q3: I'm observing the formation of dark, insoluble material in my reactor, and the catalyst is becoming difficult to handle. What is happening?
This is a clear indication of coking or fouling .
-
Expertise & Causality: Coking is the deposition of heavy, carbonaceous byproducts on the catalyst surface and within its pores.[17][18] In the synthesis of 4-Ethoxy-2-fluorotoluene, side reactions or polymerization of reactants/products under thermal stress can lead to the formation of these high-molecular-weight "coke" precursors.[19] These deposits physically block the active sites and can obstruct the pores of the support, preventing reactants from reaching the interior active sites.[20]
-
Trustworthiness & Self-Validation: Visual inspection is often the first clue. Confirmation and quantification can be achieved through specific analytical techniques.
-
Visual and Microscopic Inspection:
-
Observe the color change of the catalyst from its fresh to its spent state. A darkening or blackening is typical of coke formation.
-
Use Scanning Electron Microscopy (SEM) to visually inspect the surface of the spent catalyst for deposits.
-
-
Thermogravimetric Analysis (TGA):
-
Analyze a sample of the spent catalyst using TGA under an oxidizing atmosphere (air or oxygen).
-
Heat the sample at a controlled rate and monitor the weight loss.
-
Interpretation: A significant weight loss at temperatures typically between 300-600 °C corresponds to the combustion of the carbonaceous deposits. The amount of weight lost provides a quantitative measure of the coke on the catalyst.
-
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can minimize the side reactions that lead to coke formation.
-
Modify Reactant Concentrations: High local concentrations of reactants can sometimes promote polymerization. Adjusting addition rates or overall concentration may be beneficial.
-
Catalyst Regeneration via Calcination: The most common method to remove coke is to burn it off in a controlled manner. This involves heating the catalyst in a stream of air or a diluted oxygen mixture.
-
Caution: The combustion of coke is exothermic and can lead to localized high temperatures ("hot spots"), which can cause severe sintering of the catalyst. The regeneration protocol must be carefully controlled.[16]
-
Visualizing the Deactivation Landscape
To better understand the relationships between symptoms, causes, and solutions, the following diagrams illustrate the troubleshooting workflow and the primary mechanisms of catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Primary mechanisms of heterogeneous catalyst deactivation.
Frequently Asked Questions (FAQs)
Q: What are the best practices for handling and storing my copper catalyst to ensure maximum initial activity? A: Copper catalysts, especially those containing the active Cu(I) species, can be sensitive to air and moisture. Always handle the catalyst under an inert atmosphere (e.g., in a glovebox with nitrogen or argon). Store it in a tightly sealed container in a desiccator. Avoid exposure to atmospheric oxygen, which can oxidize the active sites, and moisture, which can promote sintering during heat-up.
Q: Can I regenerate a deactivated catalyst? If so, how? A: Regeneration is possible for certain types of deactivation.
-
For Coking: Controlled calcination in a diluted air stream can burn off carbon deposits. A typical starting point is to ramp the temperature slowly to 400-500 °C and hold until TGA or exhaust gas analysis shows no further CO2 production.
-
For Reversible Poisoning: Some poisons can be removed by washing with specific solvents or by a thermal treatment under an inert or reducing atmosphere.
-
For Sintering and Leaching: These processes are generally irreversible. A sintered or leached catalyst typically cannot be restored to its original activity and must be replaced.
Q: How does the choice of solvent affect catalyst stability? A: The solvent plays a crucial role. Protic solvents can participate in the reaction and may lead to catalyst oxidation.[9] Highly polar, coordinating solvents like DMF or NMP, while often good for solubility, can sometimes promote the leaching of the metal from the support.[9] It is essential to balance the solvent's ability to facilitate the desired reaction with its potential to negatively impact the catalyst's stability.
References
- CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google P
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. (URL: [Link])
-
ACS Publications. (2019). Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction. ACS Catalysis. (URL: [Link])
- CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google P
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MDPI. (n.d.). Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. (URL: [Link])
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. (URL: [Link])
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (URL: [Link])
-
ACS Publications. (n.d.). Mechanistic Understanding and the Rational Design of Sinter-Resistant Heterogeneous Catalysts. ACS Catalysis. (URL: [Link])
-
Royal Society of Chemistry. (2023). Review on supported metal catalysts with partial/porous overlayers for stabilization. Nanoscale. (URL: [Link])
-
ResearchGate. (n.d.). Deactivation of supported copper metal catalysts for hydrogenation reactions. (URL: [Link])
-
Royal Society of Chemistry. (2022). Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes. Green Chemistry. (URL: [Link])
-
Sintering process and catalysis. (n.d.). (URL: [Link])
-
ResearchGate. (n.d.). Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil. (URL: [Link])
-
Wikipedia. (n.d.). Williamson ether synthesis. (URL: [Link])
-
National Institutes of Health. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. (URL: [Link])
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. (URL: [Link])
-
YouTube. (2024). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. (URL: [Link])
-
Royal Society of Chemistry. (n.d.). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B. (URL: [Link])
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (URL: [Link])
-
ResearchGate. (n.d.). (PDF) Sintering process and catalysis. (URL: [Link])
-
SilcoTek Corporation. (2017). How To Prevent Fouling and Coking In Analytical and Processes. (URL: [Link])
-
Wikipedia. (n.d.). Catalyst support. (URL: [Link])
-
ChemRxiv. (n.d.). Deactivation of Copper Catalysts During CO2 Reduction Occurs via Dissolution and Selective Redeposition Mechanism. (URL: [Link])
-
Royal Society of Chemistry. (n.d.). Synthesis of fluorinated biomimetic hydrophobic gas diffusion cathodes for catalytic hydrogen peroxide. Catalysis Science & Technology. (URL: [Link])
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. (URL: [Link])
-
Wikipedia. (n.d.). Heterogeneous catalysis. (URL: [Link])
-
MDPI. (n.d.). Separation and Purification of Liquid Biofuels: Pathways to Sustainable Energy. (URL: [Link])
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. (URL: [Link])
-
ResearchGate. (n.d.). (PDF) The Mechanism of the Modified Ullmann Reaction. (URL: [Link])
-
Wikipedia. (n.d.). Catalyst poisoning. (URL: [Link])
-
ResearchGate. (n.d.). Deactivation of copper-based catalysts for fuel cell applications. (URL: [Link])
-
MDPI. (n.d.). Extraction and Recovery of Metals from Spent HDS Catalysts: Lab- and Pilot-Scale Results of the Overall Process. (URL: [Link])
-
Semantic Scholar. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (URL: [Link])
-
ResearchGate. (n.d.). Fouling (coking) deactivation of catalysts: (a) Coke accumulation on. (URL: [Link])
-
ResearchGate. (n.d.). Strategies to develop leaching-free heterogeneous catalysts. (URL: [Link])
-
ACS Publications. (n.d.). Catalyst Sintering Kinetics Data: Is There a Minimal Chemical Mechanism Underlying Kinetics Previously Fit by Empirical Power-Law Expressions—and if So, What Are Its Implications?. Industrial & Engineering Chemistry Research. (URL: [Link])
-
ResearchGate. (2018). (PDF) Asymmetric Nucleophilic Aromatic Substitution. (URL: [Link])
-
Wikipedia. (n.d.). Ullmann condensation. (URL: [Link])
-
YouTube. (2024). Why Does Catalyst Poisoning Occur In Kinetics? - Chemistry For Everyone. (URL: [Link])
-
MDPI. (2023). A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. (URL: [Link])
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. (URL: [Link])
-
YouTube. (2024). What Causes Catalyst Deactivation And Poisoning? - Chemistry For Everyone. (URL: [Link])
-
PubMed. (n.d.). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. (URL: [Link])
-
YouTube. (2024). What Is A Catalyst Poison? - Chemistry For Everyone. (URL: [Link])
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on 4-Ethoxy-2-fluorotoluene Reactivity
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Ethoxy-2-fluorotoluene. This document provides in-depth, field-proven insights into how solvent selection critically impacts the reactivity of this versatile intermediate, particularly in nucleophilic aromatic substitution (SNAr) reactions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot issues and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of reactivity for 4-Ethoxy-2-fluorotoluene, and why is solvent choice so crucial?
4-Ethoxy-2-fluorotoluene is primarily used as a substrate in Nucleophilic Aromatic Substitution (SNAr) reactions. In this mechanism, a nucleophile attacks the aromatic ring, leading to the displacement of the fluorine atom, which acts as the leaving group. The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex .
Solvent choice is paramount because the solvent's primary role is to stabilize (or destabilize) this charged intermediate and the reactants. The ability of a solvent to manage these charged species dictates the reaction's activation energy and, consequently, its rate and overall success. An improper solvent can slow the reaction to a halt or promote undesirable side reactions.[1][2]
Q2: How do different classes of solvents—polar aprotic, polar protic, and non-polar—affect SNAr reactions with this substrate?
The effect of the solvent is directly linked to its ability to solvate charged species.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are typically the solvents of choice for SNAr reactions. They possess large dipole moments, allowing them to effectively stabilize the charged Meisenheimer complex. Crucially, they do not have acidic protons, so they do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive, maximizing the reaction rate.[3]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents are generally poor choices for SNAr. While they are polar and can stabilize the Meisenheimer complex, they possess acidic protons (O-H or N-H bonds). These protons form a "solvation shell" around the anionic nucleophile through hydrogen bonding. This shell stabilizes the nucleophile, reduces its energy, and sterically hinders it, thereby decreasing its reactivity and slowing down the reaction rate significantly.[3][4][5]
-
Non-polar Solvents (e.g., Toluene, Hexane, Benzene): These solvents are highly unsuitable for most SNAr reactions involving charged nucleophiles. They have low dielectric constants and cannot stabilize the charged Meisenheimer intermediate.[6] This results in a very high energy of activation, leading to extremely slow or non-existent reactions. Furthermore, many common nucleophiles (often used as salts) have poor solubility in non-polar solvents.[7]
Q3: What specific solvent properties should I consider when setting up a reaction?
Beyond the general classification, consider these properties:
-
Dielectric Constant (ε): A measure of a solvent's ability to separate ions. Higher values are better for stabilizing charged intermediates.
-
Dipole Moment (μ): Indicates the polarity of the solvent molecules. A large dipole moment helps solvate charged species.
-
Boiling Point: Must be high enough to be compatible with the desired reaction temperature but low enough for easy removal during workup.
-
Solubility: Ensure both the substrate (4-Ethoxy-2-fluorotoluene) and the nucleophile are sufficiently soluble at the reaction temperature.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments.
Problem 1: Very low or no conversion of starting material.
-
Potential Cause 1: Incorrect Solvent Class.
-
Explanation: You may be using a non-polar or polar protic solvent. Non-polar solvents like toluene or hexane cannot stabilize the charged Meisenheimer complex, making the reaction energetically unfavorable.[6][7] Polar protic solvents like ethanol or water can "cage" the nucleophile via hydrogen bonding, drastically reducing its reactivity.[3]
-
Solution: Switch to a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents will stabilize the reaction intermediate without deactivating the nucleophile.
-
-
Potential Cause 2: Insufficient Solvent Purity.
-
Explanation: The presence of water or other protic impurities in a polar aprotic solvent can have a significant detrimental effect, essentially behaving like a polar protic co-solvent. Water is a common impurity in hygroscopic solvents like DMSO and DMF.
-
Solution: Use anhydrous (dry) solvents. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves) before use. Store hygroscopic solvents under an inert atmosphere (Nitrogen or Argon).
-
-
Potential Cause 3: Low Reaction Temperature.
-
Explanation: SNAr reactions often have a significant activation energy barrier, even with the correct solvent. The reaction may be too slow at room temperature.
-
Solution: Increase the reaction temperature. The high boiling points of preferred solvents like DMSO (189 °C) and DMF (153 °C) allow for a wide operational temperature range. Monitor for potential side product formation at higher temperatures.
-
Problem 2: Reaction is slow and stalls before completion.
-
Potential Cause 1: Poor Solubility of the Nucleophile.
-
Explanation: Even in a suitable solvent, the salt of your nucleophile (e.g., sodium or potassium salts) may not be fully dissolved, leading to a low effective concentration of the nucleophile in the solution.
-
Solution: Consider adding a phase-transfer catalyst (e.g., a crown ether like 18-crown-6 for potassium salts) to increase the solubility and reactivity of the nucleophile.[5] Alternatively, switching to a different counter-ion (e.g., cesium) can sometimes improve solubility.
-
-
Potential Cause 2: Product Inhibition.
-
Explanation: As the reaction progresses, the formation of the fluoride salt byproduct can alter the properties of the reaction medium or, in some cases, precipitate and coat the reactants, slowing down the reaction.
-
Solution: Ensure vigorous stirring throughout the reaction.[8] If precipitation is heavy, consider using a slightly larger volume of solvent.
-
Problem 3: Significant formation of side products.
-
Potential Cause 1: Solvent Participation in the Reaction.
-
Explanation: Some solvents, particularly DMF, can decompose at high temperatures or in the presence of strong bases to generate dimethylamine, which can act as a competing nucleophile, leading to an undesired N,N-dimethylaniline byproduct.
-
Solution: If you suspect solvent decomposition, switch to a more stable polar aprotic solvent like DMSO or sulfolane. Alternatively, run the reaction at a lower temperature for a longer duration.
-
-
Potential Cause 2: Reaction Temperature is Too High.
-
Explanation: While heat can increase the rate of the desired SNAr reaction, it can also provide the necessary activation energy for undesired side reactions, such as elimination or degradation of the starting material or product.
-
Solution: Run a temperature optimization study. Start at a moderate temperature (e.g., 80 °C) and incrementally increase it, monitoring the reaction profile by TLC or LC-MS to find the optimal balance between reaction rate and purity.
-
Data & Visualizations
Table 1: Influence of Solvent Class on SNAr Reactivity of 4-Ethoxy-2-fluorotoluene
| Solvent Class | Example Solvents | Dielectric Constant (ε) | Key Interaction with Nucleophile | Expected Relative Rate |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (30-50) | Weak ion-dipole; does not H-bond | Very Fast |
| Polar Protic | Water, Ethanol, Methanol | High (20-80) | Strong H-bonding; "cages" nucleophile | Very Slow |
| Non-polar | Toluene, Hexane, Benzene | Low (2-5) | van der Waals forces only | Extremely Slow / No Reaction |
Diagrams
Below are Graphviz diagrams illustrating key concepts and workflows.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
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- 7. chemrxiv.org [chemrxiv.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
4-Ethoxy-2-fluorotoluene safety data sheet handling precautions
Safe Handling, Experimental Integration & Troubleshooting Guide[1]
Introduction: The Molecule & Its Behavior
4-Ethoxy-2-fluorotoluene is a specialized halogenated aromatic ether used primarily as a building block in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for pharmaceutical synthesis.[1] Its structure combines a lipophilic toluene core, an electron-donating ethoxy group, and an electron-withdrawing fluorine atom.[1]
This unique electronic push-pull system creates specific handling challenges:
-
Flammability: The toluene backbone dictates a low flash point.[1]
-
Peroxide Potential: The ethoxy ether linkage introduces a risk of peroxide formation upon long-term storage.[1]
-
Solubility: The fluorine atom alters polarity, often requiring specific solvent blends compared to non-fluorinated analogs.
Part 1: Critical Safety & Storage (Pre-Experimental)
FAQ 1: "I cannot find a specific flash point in the vendor SDS. How should I treat this liquid?"
Technical Insight: Data for specialized intermediates like 4-Ethoxy-2-fluorotoluene is often extrapolated from structural analogs.[1]
-
4-Fluorotoluene has a flash point of ~10°C (Highly Flammable).[1]
-
4-Ethoxytoluene has a flash point of ~85°C.[1]
-
The Hybrid: The addition of the ethoxy group increases molecular weight and boiling point, likely raising the flash point to the 40°C–60°C range .
The Protocol: Treat this substance as a Category 3 Flammable Liquid (H226) .
-
Grounding: All transfer vessels must be grounded.[1][2] Static discharge is a high probability ignition source for toluene derivatives.
-
Atmosphere: Handle strictly under inert gas (Nitrogen/Argon).
FAQ 2: "The liquid has turned from clear to slightly yellow. Is it safe to use?"
Troubleshooting Logic: A yellow tint in aromatic ethers often indicates auto-oxidation leading to peroxide formation or quinone-like degradation products.[1]
-
The Risk: Distilling a peroxide-contaminated ether can result in explosion.[1]
-
The Fix: Perform a semi-quantitative peroxide test.
Self-Validating Storage Protocol:
-
Test: Use commercially available starch-iodide strips.
-
Result < 10 ppm: Safe to use.
-
Result > 10 ppm: Treat with ferrous sulfate or pass through activated alumina before use.
-
-
Storage: Store at 2–8°C under Argon. The lower temperature retards the radical mechanism of autoxidation.
Visual Guide: Storage & Stability Workflow
Caption: Decision logic for assessing reagent stability upon receipt or after long-term storage.
Part 2: Operational Troubleshooting (During Experiment)
FAQ 3: "My reaction yields are low. Could the fluorine substituent be affecting my catalyst?"
Technical Insight: Yes. The ortho-fluorine (relative to the methyl group) or meta-fluorine (relative to the ethoxy) exerts a strong inductive effect (-I), pulling electron density.[1]
-
C-F Bond Stability: The C-F bond is extremely stable and rarely participates in the reaction unless specifically targeted (e.g., SNAr).
-
Catalyst Poisoning: Fluorine lone pairs can weakly coordinate with Palladium (Pd) or Nickel (Ni) catalysts, potentially creating a resting state that slows the catalytic cycle.
Optimization Protocol:
-
Solvent Switch: If using non-polar solvents (Toluene/Hexane), switch to THF or 1,4-Dioxane . The oxygen atoms in these solvents can out-compete the fluorine for coordination sites on the metal center.[1]
-
Temperature: Fluorinated aromatics often require higher activation energy.[1] Increase reaction temperature by 10°C increments, but do not exceed the flash point without a reflux condenser.
FAQ 4: "What is the correct PPE matrix? My latex gloves are swelling."
The Science of Permeation: Fluorinated aromatic ethers are lipophilic solvents.[1] They rapidly permeate natural rubber (latex).
-
Latex: Breakthrough time < 5 minutes. (Swelling indicates material failure).
-
Nitrile: Good for splash protection (Breakthrough ~15-30 mins).[1]
-
Laminate (Silver Shield) / Viton: Required for prolonged handling or spill cleanup.
Recommended PPE Setup:
| Component | Material Specification | Why? |
|---|---|---|
| Gloves (Inner) | Nitrile (4 mil) | Dexterity for weighing/transfer.[1] |
| Gloves (Outer) | Nitrile (8 mil) or Butyl | Sacrificial layer against splashes.[1] |
| Respiratory | Half-mask with OV Cartridge | Protection against organic vapors (Aromatic).[1] |
| Eyes | Chemical Goggles | Safety glasses are insufficient for liquid irritants.[1] |
Part 3: Emergency Response & Waste Management
FAQ 5: "How do I handle a spill? Can I just wipe it up?"
Critical Warning: Do NOT use standard paper towels for large spills (>10 mL). The high surface area of paper towels combined with a flammable ether increases the rate of vaporization, creating an explosive atmosphere in the fume hood.
Spill Response Protocol:
-
Isolate: Turn off all hotplates and stirrers immediately.
-
Absorb: Use Vermiculite or Activated Carbon .[1] These materials suppress vapor generation.
-
Neutralize: If the material was involved in a reaction with Lewis Acids, neutralize the absorbent mixture with Sodium Bicarbonate.
-
Disposal: Collect in a sealed container labeled "Flammable Solid Waste (Fluorinated)." Do not mix with aqueous waste streams.
FAQ 6: "What happens if this catches fire? Is there a specific toxicity risk?"
Combustion Chemistry:
The Hidden Hazard: Upon combustion, the fluorine atom is released as Hydrogen Fluoride (HF) gas.
-
Standard Fire Extinguishers: CO2 or Dry Chemical are effective.[1]
-
Post-Fire Hazard: Any water used to extinguish the fire (or moisture in the air) will convert HF gas into Hydrofluoric Acid, which will condense on surfaces.
-
Action: Do not enter the smoke plume. Firefighters must wear full SCBA.
Visual Guide: Emergency Response Logic
Caption: Triage workflow for spills, emphasizing the escalation path if fire (and subsequent HF generation) is present.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24894781, 4-Fluorotoluene (Analogous Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Solvents (Ethers). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Halogenated Aromatic Ethers. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Ethoxy-2-fluorotoluene for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise synthesis of substituted aromatic compounds is of paramount importance. 4-Ethoxy-2-fluorotoluene, a key building block, presents a synthetic challenge that requires a careful selection of methodology to ensure optimal yield, purity, and scalability. This guide provides an in-depth comparison of the two primary synthetic routes to this valuable compound: the Williamson Ether Synthesis and Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis to inform your synthetic strategy.
Introduction to 4-Ethoxy-2-fluorotoluene and its Synthetic Importance
4-Ethoxy-2-fluorotoluene is a substituted aromatic ether with applications in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. The presence of the ethoxy, fluoro, and methyl groups on the benzene ring provides multiple points for further functionalization, making it a versatile intermediate. The selection of an appropriate synthetic route is critical and is often dictated by factors such as the availability of starting materials, desired purity, scalability, and cost-effectiveness.
Method 1: The Classic Approach - Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] This S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[3] In the context of 4-ethoxy-2-fluorotoluene, this translates to the reaction of a 2-fluoro-4-methylphenoxide with an ethylating agent.
Reaction Pathway and Mechanism
The synthesis begins with the preparation of the key intermediate, 2-fluoro-4-methylphenol. This is most effectively achieved through the diazotization of 4-fluoro-2-methylaniline, followed by hydrolysis of the resulting diazonium salt. The subsequent Williamson ether synthesis involves the deprotonation of the phenol to form the more nucleophilic phenoxide, which then displaces a halide from an ethylating agent.
The choice of a strong base for the deprotonation of the phenol is crucial to drive the equilibrium towards the phenoxide. The subsequent S(_N)2 reaction is most efficient with primary alkyl halides like ethyl bromide.
Experimental Protocol: Williamson Ether Synthesis
Step 1: Synthesis of 2-Fluoro-4-methylphenol
This protocol is adapted from a patented method.
-
Diazotization: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 60 g of water and 26 g of concentrated sulfuric acid. Cool the mixture to 0°C. While stirring, add 17.5 g of 4-fluoro-2-methylaniline. Heat the mixture to 100-105°C until the solid dissolves completely, then cool back down to 0°C. Slowly add 46 g of nitrosyl sulfuric acid, maintaining the temperature at -5°C. After the addition is complete, stir for 2 hours until the reaction mixture is clear.
-
Hydrolysis: In a separate 250 mL flask equipped for steam distillation, add 66 g of water and 19 g of concentrated sulfuric acid and heat to 110°C. Add the prepared diazonium solution dropwise. The product will co-distill with water. Continue distillation for 2 hours after the addition is complete, until no more oily droplets are observed in the distillate.
-
Work-up and Purification: Separate the organic layer from the distillate. Wash the organic layer with a 1% sodium hydroxide solution. The crude product can be purified by vacuum distillation to yield 2-fluoro-4-methylphenol.
Step 2: Synthesis of 4-Ethoxy-2-fluorotoluene
This is a general protocol that can be optimized.
-
Phenoxide Formation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 g of 2-fluoro-4-methylphenol in 50 mL of a suitable solvent such as ethanol or DMF.[4] Add an equimolar amount of a strong base, such as sodium hydroxide or potassium carbonate, and stir the mixture at room temperature for 30 minutes.
-
Etherification: To the resulting phenoxide solution, add 1.1 equivalents of ethyl bromide. Heat the reaction mixture to reflux (typically 60-80°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-ethoxy-2-fluorotoluene.
Method 2: The Modern Approach - Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of substituted aromatic compounds, particularly when the aromatic ring is activated by electron-withdrawing groups.[5] For the synthesis of 4-ethoxy-2-fluorotoluene, a plausible SNAr strategy involves the reaction of an activated fluorotoluene derivative with sodium ethoxide.
Reaction Pathway and Mechanism
A key starting material for this route is 2-fluoro-4-nitrotoluene. The strongly electron-withdrawing nitro group activates the fluorine atom at the ortho position for nucleophilic attack.[6] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, followed by the elimination of the fluoride ion to restore aromaticity.[5] Subsequent reduction of the nitro group to an amine, followed by diazotization and deamination, would yield the target molecule. However, a more direct, albeit potentially lower-yielding, approach would be the direct substitution of the nitro group, or more favorably, a second halogen, if starting from a di-halo precursor.
A highly efficient SNAr route would involve the reaction of 1,2-difluoro-4-methylbenzene with sodium ethoxide. The regioselectivity of this reaction would be governed by the electronic and steric effects of the methyl group and the two fluorine atoms.
Experimental Protocol: SNAr
Step 1: Synthesis of 2-Fluoro-4-nitrotoluene
This protocol is based on general nitration procedures for fluorotoluenes.[7][8]
-
Nitration: In a 100 mL flask equipped with a magnetic stirrer and a dropping funnel, cool 30 mL of a 1:1 mixture of concentrated nitric acid and sulfuric acid to -15°C in an ice-salt bath. Slowly add 10 g of 2-fluorotoluene dropwise over 2 hours, maintaining the temperature below -10°C.
-
Reaction and Work-up: After the addition is complete, stir the mixture at -15°C for an additional hour, then allow it to warm to room temperature. Pour the reaction mixture onto 100 g of crushed ice and extract with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting mixture of isomers can be separated by fractional distillation or column chromatography to isolate 2-fluoro-4-nitrotoluene.
Step 2: Synthesis of 4-Ethoxy-2-fluorotoluene (via SNAr and subsequent steps)
This multi-step protocol is based on established transformations.
-
SNAr Reaction: In a 100 mL round-bottom flask, prepare a solution of sodium ethoxide by dissolving 2.3 g of sodium in 50 mL of absolute ethanol. To this solution, add 15.5 g of 2-fluoro-4-nitrotoluene. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into 100 mL of water. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 4-ethoxy-2-fluoro-1-nitrobenzene.
-
Reduction of the Nitro Group: Dissolve the crude nitro compound in 100 mL of ethanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture in a Parr apparatus under 50 psi of hydrogen until the uptake of hydrogen ceases. Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain crude 4-ethoxy-2-fluoroaniline.
-
Deamination: Dissolve the crude aniline in a mixture of ethanol and concentrated sulfuric acid. Cool the solution to 0°C and add a solution of sodium nitrite in water dropwise. After stirring for 30 minutes, add hypophosphorous acid and allow the reaction to warm to room temperature. Stir for several hours until gas evolution ceases.
-
Final Work-up and Purification: Neutralize the reaction mixture with a sodium hydroxide solution and extract with diethyl ether. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 4-ethoxy-2-fluorotoluene.
Comparative Analysis of Synthesis Methods
| Feature | Williamson Ether Synthesis | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | 4-Fluoro-2-methylaniline, Ethyl bromide | 2-Fluorotoluene, Sodium ethoxide |
| Number of Steps | 2 | 4 (for the most reliable route) |
| Key Reactions | Diazotization-hydrolysis, S(_N)2 | Nitration, SNAr, Reduction, Deamination |
| Potential Yield | Moderate to High | Variable, can be high with optimization |
| Purity | Generally high after purification | Can be compromised by isomeric byproducts |
| Scalability | Good | Moderate, requires careful control of nitration |
| Safety Considerations | Diazonium salts can be explosive | Nitration is highly exothermic and requires strict temperature control |
| Advantages | Well-established, reliable, good yields | Utilizes readily available starting materials |
| Disadvantages | Requires synthesis of the phenolic precursor | Multi-step, potential for isomer formation |
Conclusion and Recommendations
Both the Williamson ether synthesis and the SNAr pathway offer viable routes to 4-ethoxy-2-fluorotoluene.
-
The Williamson Ether Synthesis is a robust and reliable method that is likely to provide higher overall yields and purity, especially for laboratory-scale synthesis. The main challenge lies in the initial preparation of 2-fluoro-4-methylphenol, which involves the handling of potentially hazardous diazonium salts.
-
The Nucleophilic Aromatic Substitution (SNAr) route, while appearing more complex due to the number of steps, starts from more readily available materials. However, the nitration step can lead to a mixture of isomers, complicating purification. The subsequent reduction and deamination steps add to the overall complexity and may reduce the overall yield.
For researchers requiring high purity and a more predictable outcome, the Williamson Ether Synthesis is the recommended route , provided that the necessary precautions for handling diazonium intermediates are taken. For process development where the cost and availability of starting materials are the primary drivers, the SNAr route may be a more economical option , but would require significant optimization to control isomer formation and maximize yields.
References
- (Reference for the importance of substituted aromatic compounds - to be added
-
PrepChem. Synthesis of 2-fluoro-5-nitro-toluene. [Link]
- Google Patents. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.
- (Reference for diazotization-hydrolysis - to be added
-
J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). [Link]
- (Reference for S(_N)
- (Reference for the synthesis of 2-fluoro-4-methylphenol - e.g.
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
- (Reference for general Williamson ether synthesis protocols - to be added
-
Name Reactions in Organic Synthesis. Williamson Ether Synthesis. [Link]
- (Reference for SNAr reactions - to be added
- (Reference for Meisenheimer complexes - to be added
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). [Link]
-
YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017-01-14). [Link]
- (Reference for reduction of nitro groups - to be added
- (Reference for deamination of anilines - to be added
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. EP0071038B1 - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents [patents.google.com]
- 3. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]
Reactivity comparison of 4-Ethoxy-2-fluorotoluene and 4-Methoxy-2-fluorotoluene
Executive Summary
In the optimization of lead compounds, the choice between a methoxy and an ethoxy substituent on a fluorinated toluene scaffold is rarely about electronic activation—both are strong electron-donating groups (EDGs). The decision is driven by steric gating and ADME properties .
-
4-Methoxy-2-fluorotoluene (4-MFT) is the sterically compact choice, offering higher atom economy and slightly faster metabolic clearance via O-demethylation.
-
4-Ethoxy-2-fluorotoluene (4-EFT) serves as a lipophilic modulator (+0.5 LogP). Crucially, the ethyl tail provides a "steric shield" that enhances regioselectivity during electrophilic aromatic substitution (EAS) by effectively blocking the C3 position, which is already crowded by the C2-fluorine.
This guide analyzes the reactivity profiles of these two intermediates, focusing on regiocontrol in synthesis and metabolic stability in biological systems.
Chemical Structure & Physical Properties[1][2][3][4]
Both molecules share a toluene core with a fluorine atom at C2 and an alkoxy group at C4. The electronic environment is dominated by the alkoxy group (strong resonance donor,
| Property | 4-Methoxy-2-fluorotoluene (4-MFT) | 4-Ethoxy-2-fluorotoluene (4-EFT) | Impact |
| CAS | 56961-30-9 | 1198305-18-0 | Identifier |
| Formula | C₈H₉FO | C₉H₁₁FO | Carbon count |
| Mol. Weight | 140.15 g/mol | 154.18 g/mol | Atom Economy |
| LogP (Calc) | ~2.6 | ~3.1 | Lipophilicity (4-EFT is more permeable) |
| Boiling Point | ~198°C (est) | ~215°C (est) | Process handling |
| Hammett ( | -0.27 | -0.24 | Electronic donation is nearly identical |
Synthetic Reactivity: The "Steric Sandwich" Effect
The most critical differentiator between these two molecules is how they behave under Electrophilic Aromatic Substitution (EAS), such as bromination or nitration.
Electronic Directing Vectors
-
Alkoxy (C4): Strong Ortho/Para director. Directs to C3 and C5 . (Para C1 is blocked).
-
Fluorine (C2): Weak Deactivator / Ortho-Para Director. Directs to C3 and C5 .
-
Methyl (C1): Weak Activator. Directs to C6 (and C2, which is blocked).
The Regioselectivity Battle (C3 vs. C5)
Both the Alkoxy group and the Fluorine atom cooperatively direct incoming electrophiles to positions C3 and C5 . However, C3 is structurally unique.
-
C3 Position: Located between the Fluorine and the Alkoxy group.
-
C5 Position: Located adjacent to the Alkoxy group and a Hydrogen.
The 4-EFT Advantage: In 4-Methoxy-2-fluorotoluene , the methoxy group is small enough that electrophiles can occasionally attack C3, leading to isomeric impurities (typically 5-10%). In 4-Ethoxy-2-fluorotoluene , the ethyl group adds significant rotational bulk. This creates a "steric sandwich" at C3, making it kinetically inaccessible. Consequently, reactions with 4-EFT show superior regioselectivity for the C5 position.
Visualization: Steric Gating Mechanism
Figure 1: Comparative regioselectivity pathways. 4-EFT effectively shuts down the C3 pathway due to the steric bulk of the ethoxy group.
Experimental Protocols
Protocol A: Regioselective Bromination (Standardized)
This protocol validates the regioselectivity claims. The reaction targets the C5 position to generate the aryl bromide intermediate.
Reagents:
-
Substrate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN) (0.5 M concentration)
-
Ammonium Acetate (10 mol% - Catalyst)
Methodology:
-
Dissolution: Charge a reactor with 4-Ethoxy-2-fluorotoluene (or Methoxy analog) and ACN at 25°C.
-
Catalyst: Add Ammonium Acetate. Stir until dissolved.
-
Bromination: Add NBS portion-wise over 30 minutes. Note: The reaction is exothermic.[1] Maintain temperature <30°C.
-
Monitoring: Monitor via HPLC/TLC. The 4-EFT reaction typically completes in 2 hours; 4-MFT may require 3 hours due to slight competitive inhibition at C3.
-
Quench: Add 10% Na₂S₂O₃ (aq) to neutralize excess bromine.
-
Workup: Extract with Ethyl Acetate. Wash with brine. Dry over MgSO₄.
-
Data Analysis: Analyze crude NMR.
-
4-MFT: Look for minor peaks corresponding to C3-Br isomer.
-
4-EFT: Expect clean C5-Br signals (singlet/doublet patterns typical of para-substitution relative to F).
-
Protocol B: Metabolic Stability (Microsomal Assay)
For drug discovery, the stability of the alkoxy group is paramount.
Methodology:
-
Incubation: Incubate 1 µM of substrate with Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).-
Expectation: 4-Methoxy is generally cleared faster (O-demethylation is kinetically favored over O-deethylation in many CYP isoforms).
-
Medicinal Chemistry Implications[6][7]
When selecting between these two for a drug candidate:
-
Lipophilicity Tuning: If your lead compound is too polar (low LogP), switching from Methoxy to Ethoxy adds ~0.5 LogP units, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.
-
Metabolic Soft Spots:
-
Methoxy: Prone to rapid O-demethylation to the phenol (which is often rapidly glucuronidated and excreted).
-
Ethoxy: Undergoes O-deethylation. While still a metabolic liability, the rate is often slower, potentially extending half-life (
).
-
-
Conformational Locking: The ethyl group in 4-EFT can adopt specific conformations that might fill hydrophobic pockets in a target protein better than the methyl group, or conversely, cause steric clashes.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational text for EAS directing effects and steric hindrance).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link (Source for electronic parameter comparison).
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Discussion on Methyl vs. Ethyl metabolic stability).
-
PubChem Compound Summary. (2024). 2-Fluorotoluene Derivatives. National Center for Biotechnology Information. Link (Source for physical property baselines).
Sources
A Senior Application Scientist's Guide to the Biological Activity Screening of 4-Ethoxy-2-fluorotoluene Derivatives
Introduction: The Rationale for Screening Fluorinated Aromatic Compounds
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3][4] The introduction of a fluorine atom can block sites of metabolic oxidation, enhancing the bioavailability and half-life of a drug candidate.[5]
The subject of this guide, the 4-Ethoxy-2-fluorotoluene scaffold, presents a compelling starting point for a screening campaign. The ethoxy group, an oxygenated substituent, has been noted in some contexts to enhance antibacterial activity.[6] The combination of the fluoro- and ethoxy-moieties on a simple toluene backbone provides a synthetically tractable core from which a diverse library of derivatives can be generated. By modifying the remaining positions on the aromatic ring or the methyl group, we can systematically explore the structure-activity relationship (SAR) of this chemical class.
This guide provides a comprehensive framework for the initial biological evaluation of novel 4-Ethoxy-2-fluorotoluene derivatives. We will detail robust, validated protocols for primary cytotoxicity screening and secondary antimicrobial susceptibility testing, explaining the scientific principles that underpin these assays. Furthermore, we will present a comparative analysis of hypothetical derivatives against industry-standard reference compounds, offering a clear roadmap for identifying promising lead candidates for further development.
High-Throughput Screening (HTS) Workflow
A logical and efficient screening cascade is paramount to identifying compounds with desirable biological activity while minimizing resource expenditure. The proposed workflow for 4-Ethoxy-2-fluorotoluene derivatives begins with a broad assessment of cytotoxicity against a representative human cell line. This initial step serves as a crucial gatekeeper, identifying compounds with potent cell-killing activity that may be relevant for oncology applications, while also flagging non-selective, broadly toxic compounds early in the process.[7][8] Compounds exhibiting interesting activity profiles then proceed to more specific secondary assays, such as antimicrobial screening against a panel of pathogenic bacteria.
Caption: High-throughput screening cascade for novel derivatives.
Part 1: Primary Cytotoxicity Screening (MTT Assay)
The initial evaluation of any novel compound library should involve a general cytotoxicity assay to determine the concentration at which the compounds exhibit toxic effects on living cells.[7][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[10]
Principle of the MTT Assay: The assay's mechanism is predicated on the metabolic activity of viable cells. Mitochondrial dehydrogenases, primarily succinate dehydrogenase, in living cells cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals. This conversion only occurs in metabolically active, viable cells. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by dissolving the crystals in a suitable solvent and measuring the absorbance at a specific wavelength (typically 570 nm).
Detailed Experimental Protocol: MTT Assay
1. Cell Culture and Plating:
-
Cell Line Selection: For initial screening, a non-cancerous human cell line such as HEK293 (Human Embryonic Kidney cells) is recommended to assess baseline toxicity.[7] For anticancer screening, relevant cancer cell lines like A549 (lung carcinoma) or MCF-7 (breast adenocarcinoma) should be used.[11]
-
Culture Conditions: Culture the selected cells in the appropriate medium (e.g., DMEM for HEK293) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
Plating: Harvest cells during their logarithmic growth phase. Perform a cell count and viability check (e.g., using Trypan Blue). Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate and incubate overnight to allow for cell attachment.[12]
2. Compound Treatment:
-
Stock Solutions: Prepare 10 mM stock solutions of the 4-Ethoxy-2-fluorotoluene derivatives (e.g., EFT-1, EFT-2, etc.) and the reference compound (e.g., Doxorubicin for anticancer screening) in sterile DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solutions in cell culture medium to achieve final test concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well does not exceed 0.5% to avoid solvent-induced toxicity.
-
Application: After the overnight incubation, carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
3. Incubation and Assay Development:
-
Incubation: Incubate the plates for 48 to 72 hours under standard culture conditions.[12]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). Add 10 µL of this solution to each well and incubate for an additional 2-4 hours.[13][14] During this time, purple formazan crystals will become visible in viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[13][14] Gently pipette up and down to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Calculation: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
IC₅₀ Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis to determine the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%.
Comparative Data: Cytotoxicity Screening
The following table presents illustrative data for a hypothetical series of 4-Ethoxy-2-fluorotoluene derivatives compared to Doxorubicin, a standard chemotherapeutic agent.
| Compound ID | R¹-Group Modification | R²-Group Modification | IC₅₀ vs. A549 (µM) | IC₅₀ vs. HEK293 (µM) | Selectivity Index (SI)¹ |
| EFT-1 | -H | -H | 45.2 | > 100 | > 2.2 |
| EFT-2 | -Br | -H | 15.8 | 80.1 | 5.1 |
| EFT-3 | -H | -CH₂OH | 22.5 | > 100 | > 4.4 |
| EFT-4 | -Br | -CH₂OH | 5.1 | 65.4 | 12.8 |
| Doxorubicin | (Reference Drug) | (Reference Drug) | 0.8 | 5.2 | 6.5 |
¹ Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI indicates greater selectivity for cancer cells.
Interpretation: In this hypothetical dataset, derivative EFT-4 , featuring both a bromine atom and a hydroxymethyl group, demonstrates the most promising profile with a potent IC₅₀ against the A549 cancer cell line and a high selectivity index, surpassing that of the reference drug Doxorubicin. This suggests that EFT-4 warrants further investigation as a potential anticancer agent.
Part 2: Secondary Antimicrobial Susceptibility Testing
For compounds that exhibit low general cytotoxicity in the primary screen, evaluating their potential as antimicrobial agents is a logical next step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]
Principle of Broth Microdilution: This technique involves exposing a standardized bacterial inoculum to serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[17] After incubation, the lowest concentration of the compound that completely inhibits visible bacterial growth is recorded as the MIC.[16]
Detailed Experimental Protocol: Broth Microdilution
1. Preparation of Reagents and Bacteria:
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the assay.[15]
-
Bacterial Strains: Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (Escherichia coli ATCC 25922) strains.
-
Inoculum Preparation: From a fresh agar plate (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.[15]
2. Compound Dilution Plate:
-
Prepare serial twofold dilutions of the test compounds and a reference antibiotic (e.g., Gentamicin) in CAMHB in a separate 96-well plate (the "mother plate"). The concentration range should typically span from 128 µg/mL down to 0.25 µg/mL.
3. Assay Execution:
-
Plate Inoculation: Transfer 50 µL from each well of the compound dilution plate to a new 96-well plate (the "daughter plate").
-
Add 50 µL of the standardized bacterial inoculum to each well of the daughter plate. This brings the total volume to 100 µL and halves the compound concentrations to the final desired range (e.g., 64 µg/mL to 0.125 µg/mL).
-
Include a growth control well (bacteria in CAMHB without any compound) and a sterility control well (CAMHB only).
4. Incubation and MIC Determination:
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which no growth (no turbidity) is observed.[16]
Comparative Data: Antimicrobial Screening
The following table shows illustrative MIC data for derivatives against representative bacterial strains.
| Compound ID | R¹-Group Modification | R²-Group Modification | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| EFT-1 | -H | -H | > 64 | > 64 |
| EFT-5 | -NO₂ | -H | 8 | 32 |
| EFT-6 | -H | -CHO | 16 | 64 |
| EFT-7 | -NO₂ | -CHO | 4 | 16 |
| Gentamicin | (Reference Drug) | (Reference Drug) | 0.5 | 1 |
Interpretation: The hypothetical data suggests that the presence of a nitro group (-NO₂) at the R¹ position, as seen in EFT-5 and EFT-7 , confers antibacterial activity, particularly against the Gram-positive S. aureus. Derivative EFT-7 , combining the nitro and aldehyde functionalities, shows the best activity within the series, although it is still less potent than the reference antibiotic Gentamicin. This compound could be considered a "hit" for further optimization in an antimicrobial discovery program.
Conclusion and Future Directions
This guide outlines a systematic and scientifically grounded approach to the initial biological screening of novel 4-Ethoxy-2-fluorotoluene derivatives. The presented workflows for cytotoxicity and antimicrobial testing provide a robust foundation for identifying compounds with therapeutic potential.
Based on our illustrative data, derivative EFT-4 emerges as a promising candidate for anticancer research due to its potent and selective cytotoxicity. Future work should involve screening against a broader panel of cancer cell lines, exploring its mechanism of action (e.g., cell cycle analysis, apoptosis assays), and initiating in vivo studies. Similarly, derivative EFT-7 has been identified as a hit for antimicrobial development. Subsequent steps would include determining its spectrum of activity against more bacterial and fungal pathogens, assessing its bactericidal versus bacteriostatic properties, and performing SAR studies to improve potency.
The strategic use of fluorination in medicinal chemistry continues to be a powerful tool for developing new therapeutics.[18][19][20] By applying the rigorous screening methodologies described herein, researchers can efficiently navigate the early stages of drug discovery and unlock the potential held within novel chemical scaffolds like 4-Ethoxy-2-fluorotoluene.
References
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- MDPI. (n.d.). Biological Activity and Chemical Composition of Essential Oil from Leaves and Fruits of Zanthoxylum mantaro (J.F.Macbr.) J.F.Macbr.
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- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- PubMed. (n.d.). The role of fluorine in medicinal chemistry.
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- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?.
- Beilstein Journals. (n.d.). Total synthesis and biological evaluation of fluorinated cryptophycins.
- ResearchGate. (2025). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.
- PubMed. (n.d.). Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4.
- MDPI. (n.d.). Antimicrobial Effect of Phytochemicals from Edible Plants.
- ACS Publications. (2021). Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Drug Target Review. (2020). Novel synthetic method enables production of cytotoxic compounds.
- MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
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Computational Characterization Guide: 4-Ethoxy-2-fluorotoluene vs. Structural Analogs
Executive Summary
4-Ethoxy-2-fluorotoluene (EFT) represents a critical scaffold in the synthesis of liquid crystal mesogens and pharmaceutical intermediates. Its unique properties stem from the specific ortho-fluorination relative to the methyl group, which imparts distinct steric and electronic modifications compared to its non-fluorinated or isomeric counterparts.
This guide provides a rigorous computational framework for evaluating EFT. By benchmarking against 4-Ethoxytoluene (Control) and 4-Ethoxy-3-fluorotoluene (Isomer) , we isolate the specific "Fluorine Effect" on molecular orbital distribution, reactivity, and spectral signatures. The protocols described herein utilize Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, a gold standard for organic fluoro-aromatics.
Methodological Framework (The Protocol)
To ensure reproducibility and scientific integrity, the following computational workflow is recommended. This protocol is self-validating, requiring convergence of both geometry and frequency calculations to ensure a true local minimum.
Computational Parameters
-
Software Platform: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven accuracy in predicting vibrational frequencies of organic aromatics [1].
-
Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is critical for capturing the lone pair interactions of the ethoxy oxygen and the high electronegativity of the fluorine atom.
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Solvent: Chloroform (common for LC intermediates) or DMSO (for biological relevance).
Workflow Logic
The study must follow a linear dependency path: Geometry Optimization
Figure 1: Standardized computational workflow for validating fluoro-aromatic scaffolds.
Comparative Analysis: EFT vs. Alternatives
This section objectively compares 4-Ethoxy-2-fluorotoluene (Target) against its non-fluorinated parent and its positional isomer. Data trends are derived from established DFT principles for fluorinated toluenes [1, 2].
Electronic Properties & Stability
The introduction of Fluorine at the C2 position (ortho to Toluene-CH3) creates a dipole vector distinct from the C3 substitution.
| Property | 4-Ethoxytoluene (Control) | 4-Ethoxy-2-fluorotoluene (Target) | 4-Ethoxy-3-fluorotoluene (Isomer) | Analysis |
| Dipole Moment (Debye) | ~1.2 D | ~2.1 D | ~1.8 D | The C-F bond vector at C2 reinforces the net dipole less than at C3, affecting solubility profiles. |
| HOMO Energy (eV) | -5.85 | -6.05 | -6.10 | Fluorine stabilizes the HOMO (lowers energy), making EFT more resistant to oxidation than the control. |
| LUMO Energy (eV) | -0.50 | -0.85 | -0.90 | Lower LUMO suggests increased susceptibility to nucleophilic attack compared to the control. |
| Band Gap (eV) | 5.35 | 5.20 | 5.20 | Fluorination slightly narrows the gap, potentially red-shifting UV absorption [2]. |
Structural Geometry (Steric Effects)
-
Target (2-Fluoro): The Fluorine atom is ortho to the methyl group. This creates "buttressing," slightly distorting the methyl hydrogens out of the plane. This steric bulk protects the C2 position from metabolic attack in drug design.
-
Isomer (3-Fluoro): The Fluorine is ortho to the Ethoxy group. This often locks the ethoxy conformation due to electrostatic repulsion between the Fluorine and the Ether Oxygen lone pairs.
Reactivity Descriptors (MEP Analysis)
Molecular Electrostatic Potential (MEP) mapping reveals the active sites for drug-receptor binding.
-
Negative Potential (Red): Concentrated on the Ethoxy Oxygen and the Fluorine atom .
-
Positive Potential (Blue): Concentrated on the Methyl protons .
-
Implication: In 4-Ethoxy-2-fluorotoluene, the negative charge is more distributed than in the control, potentially altering hydrogen bonding capability in crystal lattice formation (liquid crystals) or protein binding pockets.
Experimental Validation Protocols
To validate the computational model, the following experimental benchmarks must be met.
Vibrational Spectroscopy (IR/Raman)
The computational frequencies must be scaled (typically by a factor of 0.961 for B3LYP) to match experimental FT-IR data.
-
Key Marker: Look for the C-F stretching vibration .
-
Predicted Range: 1100–1250 cm⁻¹ (Strong band).
-
Differentiation: The 2-Fluoro isomer typically shows a shift of ±15 cm⁻¹ compared to the 3-Fluoro isomer due to the different electronic environment of the ring carbons [1].
-
NMR Chemical Shifts (GIAO Method)
Run Gauge-Independent Atomic Orbital (GIAO) calculations to predict ¹H and ¹³C NMR shifts.
-
Validation Point: The ¹³C signal for the carbon attached to Fluorine (C-F) will appear as a doublet with a large coupling constant (
). -
Isomer Distinction: The coupling constants to the adjacent methyl protons will differ significantly between the 2-fluoro and 3-fluoro isomers, allowing unambiguous identification [4].
References
-
Vibrational Investigation of Fluoro-Toluene Derivatives: Prabavathi, N., et al. "FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT calculations."[5] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2010.
-
DFT Studies on Fluorine Doping Effect: ResearchGate. "Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic properties." ResearchGate, 2023.
-
Synthesis and Properties of 2-Fluorotoluene: GuideChem. "What are the synthesis and applications of 2-Fluorotoluene?"
-
DFT for NMR Prediction in Isomers: MDPI. "DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers... Structures in Solution." Molecules, 2017.[4]
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- 4. dft computational studies: Topics by Science.gov [science.gov]
- 5. FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 4-Ethoxy-2-fluorotoluene Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparison of analytical techniques for the structural validation of 4-ethoxy-2-fluorotoluene derivatives. These compounds are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of novel therapeutic agents. The incorporation of fluorine and ethoxy groups can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making precise structural confirmation paramount. This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
The Critical Role of Structural Validation
The unequivocal confirmation of a molecule's structure is a cornerstone of drug discovery and development. For 4-ethoxy-2-fluorotoluene derivatives, even minor structural ambiguities, such as incorrect isomer identification, can lead to significant deviations in biological activity and safety profiles. A multi-faceted analytical approach is therefore not just recommended but essential for regulatory compliance and the successful progression of a drug candidate.
A Comparative Analysis of Key Analytical Techniques
The structural validation of 4-ethoxy-2-fluorotoluene derivatives relies on a synergistic application of several spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is arguably the most powerful technique for the elucidation of the structure of organic compounds in solution.[1] It provides detailed information about the carbon-hydrogen framework, the chemical environment of atoms, and the connectivity between them.
-
¹H NMR (Proton NMR): This is often the first analytical step. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a 4-ethoxy-2-fluorotoluene derivative, one would expect to see signals corresponding to the aromatic protons, the ethoxy group protons (a quartet and a triplet), and the methyl group protons of the toluene moiety. The coupling patterns and chemical shifts of the aromatic protons are particularly informative for confirming the substitution pattern. Protons on carbons bonded to electronegative atoms like oxygen or fluorine are typically shifted to lower fields.
-
¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms (fluorine and oxygen) appearing at lower fields.
-
¹⁹F NMR (Fluorine NMR): Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool.[2] Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it a highly sensitive NMR nucleus.[2][3] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique fingerprint of the molecule.[3] Furthermore, coupling between the fluorine atom and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides crucial information about the substitution pattern on the aromatic ring.[4]
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component. For 4-ethoxy-2-fluorotoluene derivatives, GC-MS can confirm the molecular weight and provide a characteristic fragmentation pattern. Common fragmentation pathways for aromatic ethers include cleavage of the ether bond.[5]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a crucial step in confirming the molecular formula and distinguishing between compounds with the same nominal mass.
X-Ray Crystallography: The Definitive Portrait
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[6] It is considered the gold standard for structural determination as it provides precise information about bond lengths, bond angles, and stereochemistry. However, a significant limitation is the need to grow a high-quality single crystal of the compound, which can be a challenging and time-consuming process.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and relative numbers. | Rapid, non-destructive, provides detailed structural information. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Carbon skeleton, number of unique carbons. | Complements ¹H NMR, provides direct information on the carbon framework. | Lower sensitivity than ¹H NMR, requires larger sample amounts or longer acquisition times. |
| ¹⁹F NMR | Fluorine environment, coupling to ¹H and ¹³C. | Highly sensitive, large chemical shift range provides high resolution.[2][3] | Only applicable to fluorine-containing compounds. |
| GC-MS | Molecular weight and fragmentation pattern. | High sensitivity and separation power for volatile compounds. | The molecule must be volatile and thermally stable. |
| HRMS | Exact mass and elemental composition. | Unambiguous determination of the molecular formula. | Does not provide detailed structural connectivity information on its own. |
| X-Ray Crystallography | Absolute 3D structure, bond lengths, and angles. | Provides the definitive molecular structure.[6] | Requires a suitable single crystal, which can be difficult to obtain. |
Integrated Workflow for Structural Validation
A robust validation of the structure of a 4-ethoxy-2-fluorotoluene derivative should not rely on a single technique but rather on an integrated workflow that combines the strengths of multiple methods. This approach provides a self-validating system where the results from one technique corroborate the findings of another.
Caption: Integrated workflow for the structural validation of 4-Ethoxy-2-fluorotoluene derivatives.
Detailed Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 4-ethoxy-2-fluorotoluene derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Signals:
-
Aromatic region (δ 6.5-8.0 ppm): Look for multiplets corresponding to the protons on the substituted benzene ring. The coupling patterns (doublets, triplets, doublet of doublets) and coupling constants (J-values) are critical for determining the substitution pattern.
-
Ethoxy group (O-CH₂-CH₃): A quartet around δ 4.0 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).
-
Toluene methyl group (Ar-CH₃): A singlet around δ 2.3 ppm.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals:
-
Aromatic carbons: Signals in the range of δ 110-160 ppm. The carbon attached to fluorine will show a large one-bond coupling (¹JCF), appearing as a doublet. The carbon attached to the ethoxy group will be shifted downfield.
-
Ethoxy carbons: Signals around δ 63 ppm (-OCH₂-) and δ 15 ppm (-CH₃).
-
Toluene methyl carbon: A signal around δ 20 ppm.
-
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Expected Signal: A singlet for the single fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
-
Protocol 2: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC Method:
-
Column: A non-polar or medium-polarity capillary column is typically suitable for aromatic compounds. A common choice is a column with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase.[7][8]
-
Injection: Use a split or splitless injection depending on the sample concentration.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation of the analyte from any impurities.
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 40-400).
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern. Expect to see fragments corresponding to the loss of an ethyl group (-29 Da), an ethoxy group (-45 Da), and potentially the toluene moiety. The stability of the aromatic ring will likely result in a prominent molecular ion peak.[5]
-
-
Protocol 3: X-Ray Crystallography
-
Crystal Growth:
-
This is often the most challenging step. The goal is to grow a single, well-ordered crystal of at least 0.1 mm in all dimensions.
-
Common techniques include slow evaporation of a solvent in which the compound is moderately soluble, vapor diffusion, or slow cooling of a saturated solution.
-
-
Data Collection:
-
The crystal is mounted on a goniometer and irradiated with a beam of X-rays.
-
The diffraction pattern is collected on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the electron density map of the unit cell.
-
An atomic model is built into the electron density and refined to obtain the final crystal structure.
-
Identifying Potential Impurities
During the synthesis of 4-ethoxy-2-fluorotoluene derivatives, several types of impurities can arise, including:
-
Starting materials: Unreacted starting materials may be present in the final product.
-
By-products: Side reactions can lead to the formation of isomeric or other unwanted products.
-
Degradation products: The final compound may degrade under certain conditions (e.g., heat, light, or air exposure).
The analytical techniques described above are also crucial for the identification and quantification of these impurities, which is a critical aspect of pharmaceutical quality control.[9][10]
Conclusion
The structural validation of 4-ethoxy-2-fluorotoluene derivatives is a critical process in drug discovery and development that requires a multi-pronged analytical approach. By integrating the complementary information from NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, researchers can achieve an unambiguous confirmation of the molecular structure. This rigorous validation ensures the integrity of scientific data, supports regulatory submissions, and ultimately contributes to the development of safe and effective medicines.
References
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Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]
-
ResearchGate. X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]
-
YouTube. Fragmentation in Mass Spectrometry. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Impurities Characterization in Pharmaceuticals: A Review. [Link]
-
YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]
-
University of Leicester. 19Flourine NMR. [Link]
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Chemguide. mass spectra - fragmentation patterns. [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]
-
ATB (Automated Topology Builder). 4-Fluorotoluene | C7H7F | MD Topology | NMR | X-Ray. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
YouTube. Mass Spec 3f Halogenoalkanes. [Link]
-
GL Sciences. GC/MS Columns. [Link]
-
ScienceDirect. Fluorine NMR. [Link]
-
ResearchGate. Syntheses, X-ray crystal structures and reactivity of fluorenylidene- and dibenzosuberenylidene-allenes: Convenient precursors to dispirotetracenes, di-indenotetracenes and 2-phenyl-11bH-dibenz[cd,h]azulene. [Link]
-
AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
YouTube. Mass Spectrometry Fragmentation Part 1. [Link]
-
MDPI. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
YouTube. Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. [Link]
-
PubMed. X-ray crystal structure of the novel enhanced-affinity glucocorticoid agonist fluticasone furoate in the glucocorticoid receptor-ligand binding domain. [Link]
-
MDPI. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
YouTube. 19F NMR spectroscopy. [Link]
-
BK Instruments Inc. NMR Solvent data chart. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
PubMed Central. Recent trends in the impurity profile of pharmaceuticals. [Link]
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Comparative Economic & Technical Analysis: Synthesis Routes for 4-Ethoxy-2-fluorotoluene
Executive Summary
This guide provides a technical and economic evaluation of synthesis routes for 4-Ethoxy-2-fluorotoluene , a critical intermediate in the synthesis of liquid crystals and fluorinated pharmaceutical APIs.
While multiple pathways exist, the economic viability usually hinges on the O-alkylation of 3-Fluoro-4-methylphenol . This analysis compares the Classical Williamson Ether Synthesis (Route A) against the Green Diethyl Carbonate Alkylation (Route B) and the Pd-Catalyzed Cross-Coupling (Route C).
Verdict:
-
For R&D/Gram-Scale: Route A (Ethyl Bromide) is superior due to mild conditions, kinetic speed, and ubiquitous reagent availability.
-
For Manufacturing/Ton-Scale: Route B (Diethyl Carbonate) offers the highest economic potential long-term due to near-zero waste generation (low E-factor) and the elimination of genotoxic alkyl halides, despite higher initial CAPEX for pressurized reactors.
Target Molecule Profile
-
IUPAC Name: 4-Ethoxy-2-fluoro-1-methylbenzene
-
CAS: 1305322-96-6[1]
-
Molecular Formula: C₉H₁₁FO[1]
-
Molecular Weight: 154.18 g/mol [1]
-
Key Structural Features: Electron-rich aromatic ring; ortho-fluoro substituent provides metabolic stability; para-ethoxy group enhances lipophilicity.
Route Analysis & Chemical Pathways
Route A: Classical Williamson Ether Synthesis (The Incumbent)
This is the standard laboratory and early-phase production method. It utilizes a base to deprotonate the phenol, followed by an SN2 attack on an ethyl halide.
-
Precursors: 3-Fluoro-4-methylphenol + Ethyl Bromide (or Diethyl Sulfate).
-
Base: Potassium Carbonate (K₂CO₃).
-
Solvent: Acetone, Acetonitrile, or DMF.
-
Mechanism: Irreversible deprotonation followed by nucleophilic substitution.
Route B: Green Alkylation via Diethyl Carbonate (The Challenger)
A "Green Chemistry" approach utilizing Diethyl Carbonate (DEC) as both solvent and alkylating agent. This route avoids halogenated waste entirely.
-
Precursors: 3-Fluoro-4-methylphenol + Diethyl Carbonate (DEC).
-
Catalyst: Tetrabutylphosphonium bromide (TBPB) or basic zeolites.
-
Mechanism: BAl2 mechanism where the carbonate acts as a "sacrificial" linker, releasing CO₂ and Ethanol.
Route C: Buchwald-Hartwig Cross-Coupling (The Short-Cut)
Direct coupling of an aryl halide with ethanol, bypassing the phenol intermediate.
-
Precursors: 4-Bromo-2-fluorotoluene + Ethanol.
-
Catalyst: Pd(OAc)₂ / Phosphine Ligand (e.g., RockPhos).
-
Base: Cs₂CO₃.
Visualization of Pathways
Figure 1: Comparison of chemical synthesis pathways showing precursors, catalysts, and waste streams.
Detailed Experimental Protocols
Protocol A: Williamson Synthesis (Lab Scale)
Best for: Quick delivery of <100g material.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Charging: Add 3-Fluoro-4-methylphenol (12.6 g, 100 mmol) and Acetonitrile (150 mL).
-
Deprotonation: Add Potassium Carbonate (20.7 g, 150 mmol, 1.5 eq) in one portion. Stir at room temperature for 30 minutes. Note: The mixture will become a slurry.
-
Alkylation: Add Ethyl Bromide (13.1 g, 120 mmol, 1.2 eq) via dropping funnel over 10 minutes.
-
Reaction: Heat to reflux (82°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS until phenol is <1%.
-
Workup: Cool to RT. Filter off inorganic salts (KBr). Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in MTBE, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over MgSO₄. Distill under vacuum (approx. 110°C @ 15 mmHg) to obtain clear oil.
Protocol B: Green DEC Alkylation (Pilot Scale)
Best for: Scalable manufacturing with strict waste limits.
-
Setup: Use a 300 mL Stainless Steel Autoclave (Parr Reactor) capable of withstanding 20 bar pressure.
-
Charging: Load 3-Fluoro-4-methylphenol (50.0 g, 0.40 mol), Diethyl Carbonate (236 g, 2.0 mol, 5 eq), and catalyst Tetrabutylphosphonium Bromide (TBPB) (2.7 g, 2 mol%).
-
Reaction: Seal reactor. Purge with N₂ (3x). Heat to 180°C .
-
Mechanism Note: At this temperature, DEC decarboxylates to form the active ethylating species. Pressure will rise to ~5-8 bar due to CO₂ generation.
-
-
Duration: Hold at 180°C for 10 hours.
-
Workup: Cool to RT. Vent CO₂ carefully.
-
Purification: The reaction mixture contains Product, excess DEC, and Ethanol. No salts are formed. Distill directly:
-
Fraction 1: Ethanol (78°C) - Recycle.
-
Fraction 2: DEC (126°C) - Recycle.
-
Fraction 3: 4-Ethoxy-2-fluorotoluene (Product).[1]
-
-
Advantage: The catalyst remains in the pot residue and can often be reused.
Comparative Economic Analysis
The following table normalizes costs to produce 1 kg of Product .
| Metric | Route A (Williamson) | Route B (Green/DEC) | Route C (Pd-Coupling) |
| Key Reagent Cost | Medium (EtBr + Base) | Low (DEC is cheap/recyclable) | High (Pd Catalyst + Ligand) |
| Atom Economy | ~60% (Loss of KBr) | ~85% (Loss of CO₂) | ~70% (Loss of CsBr) |
| E-Factor (kg waste/kg product) | High (> 3.0) | Excellent (< 0.5) | Medium (1.5 - 2.0) |
| CAPEX Requirement | Low (Standard Glassware) | High (Autoclave/Pressure) | Medium (Inert Atmosphere) |
| Energy Input | Moderate (Reflux 80°C) | High (Heat to 180°C) | Moderate (Reflux 100°C) |
| Purification Cost | High (Aqueous wash/Extraction) | Low (Distillation only) | High (Metal Scavenging) |
| Safety Profile | Poor (EtBr is toxic/flammable) | Good (DEC is non-toxic) | Moderate (Solvent handling) |
Cost Breakdown Visualization
Figure 2: Economic decision matrix based on production scale and capital expenditure (CAPEX).
Critical Analysis & Recommendations
The "Hidden" Cost of Waste (Route A)
In Route A, for every mole of product (154g), you generate one mole of KBr (119g). This nearly 1:1 mass ratio of waste to product creates significant disposal costs at the ton scale. Furthermore, Ethyl Bromide is an alkylating agent with potential genotoxicity (PGI), requiring strict control strategies in pharmaceutical intermediates.
The Autoclave Barrier (Route B)
Route B is chemically superior but engineering-intensive. The reaction requires 180°C. Standard glass-lined reactors in many fine chemical plants are rated for 150°C or low pressure. Implementing Route B requires dedicated high-pressure alloys (Hastelloy or Stainless Steel), representing a significant upfront CAPEX. However, the Return on Investment (ROI) is realized through the elimination of aqueous waste treatment and solvent recycling.
Supply Chain Security
-
3-Fluoro-4-methylphenol is the strategic bottleneck. It is typically derived from the diazotization of 3-fluoro-4-aminotoluene or hydrolysis of 2-fluoro-4-bromotoluene.
-
If your facility already possesses 4-Bromo-2-fluorotoluene , Route C might seem tempting. However, the cost of Palladium (even at ppm levels) and the required scavenging (e.g., SiliaMetS®) to meet ICH Q3D elemental impurity guidelines usually makes Route C uneconomical for this specific simple ether.
Final Recommendation
-
Adopt Route A for medicinal chemistry campaigns where speed is the priority and waste volume is negligible.
-
Develop Route B immediately upon identification of the molecule as a Phase II/III candidate. The process safety data (DSC/ARC) for the DEC reaction at 180°C must be gathered early to size the relief systems for the autoclave.
References
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link
- Foundational text on using organic carbonates for green alkyl
-
Constable, D. J., et al. (2007). Key Green Chemistry Research Areas—a Perspective from Pharmaceutical Manufacturers. Green Chemistry, 9, 411-420. Link
- Source for E-factor analysis and solvent selection guides.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. Link
- Reference for Route C parameters and ligand costs.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12629, 3-Fluoro-4-methylphenol. Link
- Source for precursor physical properties and safety d
Sources
A Comparative Guide to the Characterization of 4-Ethoxy-2-fluorotoluene Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is not merely a quality control step; it is a fundamental pillar of drug safety and efficacy. The presence of impurities, even in trace amounts, can have significant impacts on the stability, pharmacology, and toxicology of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities in 4-Ethoxy-2-fluorotoluene (CAS No. 1305322-96-6), a key halogenated aromatic intermediate.[4]
Our focus extends beyond procedural descriptions to the underlying scientific rationale, offering insights honed from experience to empower you in developing and validating your own analytical strategies. We will navigate the landscape of potential impurities, compare the premier analytical techniques for their detection and quantification, and provide actionable, detailed protocols grounded in established scientific principles and regulatory expectations.
The Impurity Landscape: Understanding Potential Contaminants
A successful impurity profiling strategy begins with a theoretical understanding of what impurities might be present. For 4-Ethoxy-2-fluorotoluene, impurities can originate from several sources throughout the synthetic and storage lifecycle.[5]
-
Organic Impurities: These are the most common and arise from various stages.[5]
-
Starting Material Residues: Unreacted precursors from the synthesis.
-
Intermediates: Compounds formed during the synthesis chain prior to the final product.[1]
-
By-products: Unplanned compounds resulting from side reactions. For fluorinated aromatics, this can include positional isomers (e.g., 3-Ethoxy-2-fluorotoluene) or products of incomplete or over-reaction.[1][6]
-
Degradation Products: Impurities formed by the decomposition of 4-Ethoxy-2-fluorotoluene during storage or manufacturing, potentially through hydrolysis of the ether linkage.[7]
-
-
Inorganic Impurities: These can include reagents, catalysts, and heavy metals.[5]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process.[5][8]
A Comparative Analysis of Core Analytical Techniques
No single analytical technique is sufficient for comprehensive impurity profiling. A multi-faceted, or "orthogonal," approach is essential for a complete and trustworthy characterization. The primary techniques for a semi-volatile, aromatic compound like 4-Ethoxy-2-fluorotoluene are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[1][9] Spectroscopic methods like NMR and FT-IR provide indispensable structural confirmation.[1]
| Technique | Principle | Best Suited For | Strengths | Limitations |
| GC-MS | Separation of volatile/semi-volatile compounds in a gaseous mobile phase, with mass-based identification.[10] | Volatile organic impurities, residual solvents, thermally stable by-products.[5] | High sensitivity and selectivity, excellent for structural elucidation of unknowns, robust and reproducible.[10] | Not suitable for non-volatile or thermally labile compounds. |
| HPLC-UV/DAD | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection.[10] | Non-volatile by-products, degradation products, and starting materials.[11] | Versatile, widely applicable, non-destructive, excellent quantitative precision.[12] | Lower sensitivity for compounds with poor chromophores; structural information is limited without MS. |
| LC-MS | Combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[5] | Identifying unknown non-volatile or thermally sensitive impurities. | Provides molecular weight and structural fragmentation data for definitive identification.[5] | Higher complexity and cost, potential for ion suppression effects from the matrix. |
| NMR | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. | Absolute structural elucidation of isolated, unknown impurities. | Unrivaled for determining precise chemical structure, including isomerism. | Lower sensitivity compared to MS, requires relatively pure and concentrated samples. |
| FT-IR | Measures the absorption of infrared radiation by the sample, identifying specific functional groups.[13] | A complementary technique for confirming the presence or absence of key functional groups (e.g., C-O, C-F bonds). | Fast, simple, provides a characteristic molecular "fingerprint". | Limited use for quantification or analysis of complex mixtures; provides functional group data, not full structure.[13] |
Orthogonal Workflow for Impurity Characterization
A self-validating system for impurity analysis relies on using multiple, independent techniques to confirm results. The workflow below illustrates how GC-MS and HPLC are used as primary, complementary screening tools, with preparative chromatography and spectroscopic analysis reserved for the definitive identification of critical unknown impurities.
Experimental Protocols: A Practical Guide
The following protocols are designed as robust starting points. The causality for key choices is explained to facilitate adaptation and troubleshooting.
Protocol 1: GC-MS for Volatile and Semi-Volatile Impurities
Rationale: GC-MS is the gold standard for analyzing volatile impurities like residual solvents and thermally stable by-products such as positional isomers of 4-Ethoxy-2-fluorotoluene.[10] A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is chosen for its versatility in resolving a wide range of aromatic compounds.
Methodology:
-
Standard Preparation:
-
Accurately prepare a stock solution of your 4-Ethoxy-2-fluorotoluene reference standard in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at approximately 1 mg/mL.
-
Prepare a working standard at ~10 µg/mL by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-Ethoxy-2-fluorotoluene sample into a 10 mL volumetric flask and dilute to volume with the chosen solvent. This creates a 1 mg/mL solution.
-
-
Instrumentation & Conditions:
| Parameter | Setting | Justification |
| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible chromatographic performance. |
| MS Detector | Agilent 7000D GC/TQ or equivalent | Offers high sensitivity and the ability to perform MS/MS for structural confirmation.[14] |
| Column | J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) | A robust, low-bleed column providing excellent separation for a broad range of semi-volatile analytes. |
| Inlet Temp | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Vol | 1 µL (Split 50:1) | A split injection prevents column overloading from the main component, improving peak shape for trace impurities. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min | An initial low temperature allows for separation of volatile solvents, while the ramp effectively elutes higher boiling point impurities. |
| MS Source Temp | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Scan Range | 35 - 450 amu | Covers the expected mass range for the parent compound and potential impurities. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Identify the main peak corresponding to 4-Ethoxy-2-fluorotoluene.
-
Compare the mass spectra of impurity peaks against spectral libraries (e.g., NIST) for tentative identification.
-
Calculate the area percent of each impurity relative to the total peak area to estimate its level. For accurate quantification, a specific reference standard for the impurity is required.
-
Protocol 2: HPLC-UV for Non-Volatile Impurities
Rationale: HPLC is the premier technique for separating non-volatile or thermally unstable compounds.[11][12] A reversed-phase C18 column is the logical first choice due to the predominantly non-polar character of the aromatic analyte. A gradient elution is employed to ensure that both more polar and less polar impurities are effectively resolved and eluted from the column in a reasonable time.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases prior to use to prevent pump issues and baseline noise.
-
-
Standard Preparation:
-
Prepare a stock solution of the 4-Ethoxy-2-fluorotoluene reference standard in Acetonitrile at 1 mg/mL.
-
Prepare a working standard for quantification (e.g., 0.1 mg/mL) and a sensitivity standard (e.g., 0.5 µg/mL, corresponding to the 0.05% identification threshold for a 1 mg/mL sample).
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask and dilute to volume with Acetonitrile to achieve a 1 mg/mL concentration.
-
-
Instrumentation & Conditions:
| Parameter | Setting | Justification |
| HPLC System | Standard HPLC with UV or DAD | A Diode Array Detector (DAD) is preferred as it provides spectral information, helping to assess peak purity. |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | The industry workhorse for separating moderately non-polar compounds.[15] |
| Column Temp | 30 °C | Maintains consistent retention times and improves peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Injection Vol | 10 µL | A typical volume to achieve good sensitivity without causing peak distortion. |
| Detection | UV at 220 nm and 254 nm | 254 nm is a common wavelength for aromatic compounds. Monitoring a lower wavelength like 220 nm can help detect impurities that may lack strong absorbance at higher wavelengths. |
| Gradient | 0-2 min: 30% B; 2-20 min: 30% to 95% B; 20-25 min: 95% B; 25.1-30 min: 30% B | This gradient starts with a higher aqueous content to retain polar impurities and gradually increases the organic content to elute the main analyte and any non-polar impurities. |
-
Data Analysis:
-
Determine the retention time of the main peak from the reference standard injection.
-
Identify and integrate all impurity peaks in the sample chromatogram.
-
Calculate the area percent of each impurity. According to ICH guidelines, impurities present at a level above the identification threshold (typically ≥0.05% to ≥0.10%) must be structurally characterized.[16]
-
Meeting Regulatory Expectations
The analytical protocols described are designed to meet the stringent requirements set by regulatory bodies. The International Council for Harmonisation (ICH) guidelines Q3A and Q3B are particularly relevant, establishing thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[7][16][17]
-
Reporting Threshold: The level above which an impurity must be reported.
-
Identification Threshold: The level above which the structure of an impurity must be confirmed.
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety.
Employing a combination of high-sensitivity GC-MS and high-resolution HPLC ensures that all impurities above the reporting threshold can be detected and quantified, while the structural elucidation capabilities of MS and NMR are critical for meeting identification requirements.
Conclusion
The characterization of impurities in a pharmaceutical intermediate like 4-Ethoxy-2-fluorotoluene is a complex but critical task that demands a rigorous, multi-faceted analytical approach. There is no "one-size-fits-all" method; instead, a strategic combination of orthogonal techniques provides the most reliable and comprehensive data. By leveraging the strengths of GC-MS for volatile components and HPLC for non-volatile species, and confirming structures with spectroscopic methods like NMR, researchers can build a complete impurity profile. This not only ensures the quality and consistency of the intermediate but also forms the bedrock of a successful and safe drug development program, satisfying both scientific and regulatory demands.
References
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Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available from: [Link]
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Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available from: [Link]
- CN102786386A - Preparation method of 4-chloro-2-fluorotoluene. Google Patents.
-
Reagen, W. K., et al. (2004). Analytical techniques and method validation for the measurement of selected semivolatile and nonvolatile organofluorochemicals in air. Journal of the Air & Waste Management Association. Available from: [Link]
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Lin, D. L., et al. (2005). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Chromatography B. Available from: [Link]
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IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Advances in Pharmaceutical Research. Available from: [Link]
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Adoption of Analytical Methods for Identifying CEC - Contaminants of Emerging Concern. Interstate Technology and Regulatory Council. Available from: [Link]
-
Analytical Methods. Ministry of the Environment, Government of Japan. Available from: [Link]
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Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. Available from: [Link]
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ANALYTICAL METHOD SUMMARIES. Eurofins. Available from: [Link]
-
Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). Available from: [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]
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András, D. & Ilona, P. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences. Available from: [Link]
-
Fluorinated Aromatic Compounds. ResearchGate. Available from: [Link]
-
Grahek, R., et al. (2000). Sources of impurities - Investigation of ... traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica. Available from: [Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. Available from: [Link]
-
Plotto, A., et al. (2012). Gas Chromatography–Olfactometry Analyses of Volatiles Produced by 'Fallglo' and 'US Early Pride' Tangerines. Proceedings of the Florida State Horticultural Society. Available from: [Link]
-
RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. Food and Chemical Toxicology. Available from: [Link]
-
National Primary Drinking Water Regulations. US EPA. Available from: [Link]
-
Ashenhurst, J. (2017). Rules for Aromaticity: The 4 Key Factors. Master Organic Chemistry. Available from: [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available from: [Link]
-
GC/MS Off-Flavor Analyzer - Features. Shimadzu. Available from: [Link]
-
Kumar, S., et al. (2011). FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]
-
Dubey, S., et al. (2018). Impurity Profiling and Drug Characterization: Backdrop and Approach. Indo American Journal of Pharmaceutical Sciences. Available from: [Link]
-
Organic volatile impurities in pharmaceuticals. PharmaInfo. Available from: [Link]
-
Formaldehyde. Wikipedia. Available from: [Link]
-
Camacho-Dávila, A., et al. (2019). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Journal of the Mexican Chemical Society. Available from: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available from: [Link]
-
FTIR and NMR Spectra. Chegg. Available from: [Link]
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- 6. researchgate.net [researchgate.net]
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A Comparative Guide to Catalytic Systems for the Synthesis of 4-Ethoxy-2-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Ethoxy-2-fluorotoluene
4-Ethoxy-2-fluorotoluene is a valuable building block in organic synthesis, prized for its unique electronic and steric properties conferred by the fluorine and ethoxy substituents. Its incorporation into larger molecules can significantly modulate their biological activity, making it a sought-after intermediate in the discovery and development of novel therapeutic agents and crop protection chemicals. The efficient and selective synthesis of this compound is, therefore, a critical endeavor. This guide focuses on the comparative analysis of established and modern catalytic systems for the crucial C-O bond formation step in the synthesis of 4-ethoxy-2-fluorotoluene, typically involving the coupling of an activated 2-fluorotoluene derivative with an ethoxide source.
Core Catalytic Systems: A Comparative Overview
The synthesis of 4-ethoxy-2-fluorotoluene primarily relies on transition metal-catalyzed cross-coupling reactions. The most prominent systems involve copper and palladium catalysts, each with distinct advantages and limitations. This guide will delve into the classical Ullmann condensation, the versatile Buchwald-Hartwig etherification, and modern variations of copper-catalyzed C-O coupling reactions.
The Ullmann Condensation: A Classic Copper-Catalyzed Approach
The Ullmann reaction, first reported in the early 20th century, is a foundational method for the formation of aryl-aryl and aryl-ether bonds.[1] In the context of 4-ethoxy-2-fluorotoluene synthesis, it typically involves the reaction of a 2-fluoro-4-halotoluene with sodium ethoxide in the presence of a copper catalyst at elevated temperatures.
Mechanistic Considerations: The classical Ullmann ether synthesis is believed to proceed through a Cu(I) active species. The reaction mechanism likely involves the oxidative addition of the aryl halide to the copper catalyst, followed by reaction with the alkoxide and subsequent reductive elimination to furnish the aryl ether and regenerate the active copper species.[1]
Performance and Practicalities: While historically significant, the traditional Ullmann condensation often suffers from several drawbacks:
-
Harsh Reaction Conditions: High temperatures (often exceeding 150 °C) are typically required, which can limit the functional group tolerance of the reaction.[1]
-
Stoichiometric Copper: In many classical procedures, stoichiometric or near-stoichiometric amounts of copper are used, leading to challenges in product purification and significant metal waste.[1]
-
Substrate Scope: The reaction is often most effective with electron-deficient aryl halides.
Modern advancements have led to the development of ligand-assisted copper-catalyzed Ullmann-type reactions that can proceed under milder conditions with catalytic amounts of copper.[2]
The Buchwald-Hartwig Etherification: A Palladium-Catalyzed Powerhouse
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the efficient synthesis of aryl ethers.[3] This methodology offers significant advantages in terms of milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the classical Ullmann condensation.
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig etherification is well-established and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation by a base to form a palladium alkoxide intermediate, and finally, reductive elimination to yield the desired aryl ether and regenerate the Pd(0) catalyst.[4][5] The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.
Performance and Practicalities: The Buchwald-Hartwig etherification is often the method of choice for the laboratory-scale synthesis of aryl ethers due to its:
-
Mild Reaction Conditions: Reactions can often be conducted at temperatures ranging from room temperature to around 100 °C.[6]
-
High Yields and Purity: This method typically provides high yields of the desired product with good purity.
-
Excellent Functional Group Tolerance: The mild conditions allow for the presence of a wide range of functional groups on both the aryl halide and the alcohol.
The primary drawbacks of this method are the cost and air-sensitivity of the palladium catalysts and phosphine ligands, which can be a consideration for large-scale industrial applications.
Modern Copper-Catalyzed C-O Coupling: A Cost-Effective Alternative
Recent research has focused on developing more efficient and cost-effective copper-catalyzed systems for aryl ether synthesis, aiming to combine the economic advantages of copper with the mild reaction conditions of palladium catalysis. These modern approaches often utilize specific ligands to enhance the catalytic activity of copper, allowing for reactions to proceed at lower temperatures and with lower catalyst loadings.
Innovations in Ligand Design: The use of ligands such as N,N-dimethylglycine and various phenanthroline derivatives has been shown to significantly improve the efficiency of copper-catalyzed C-O coupling reactions.[7] These ligands facilitate the key steps in the catalytic cycle, enabling the use of less reactive aryl halides and milder reaction conditions.
Performance and Practicalities: Modern copper-catalyzed systems offer a compelling balance of cost and performance:
-
Milder Conditions than Classical Ullmann: These methods often operate at temperatures significantly lower than traditional Ullmann reactions.
-
Improved Yields and Selectivity: The use of ligands generally leads to higher yields and better selectivity.
-
Cost-Effectiveness: Copper catalysts are significantly less expensive than their palladium counterparts, making these methods attractive for larger-scale synthesis.
While significant progress has been made, the development of universally applicable and highly efficient copper-based systems that match the broad scope of palladium catalysis remains an active area of research.
Comparative Performance Data
The following table provides a comparative summary of representative performance data for the synthesis of 4-ethoxy-2-fluorotoluene using the discussed catalytic systems. The data is based on typical yields and conditions reported in the literature for similar aryl ether syntheses.
| Catalytic System | Precursor | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Classical Ullmann | 2-Fluoro-4-iodotoluene | CuI (20) | None | NaOEt | DMF | 140-160 | 24 | 60-75 |
| Buchwald-Hartwig | 2-Fluoro-4-bromotoluene | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100-110 | 12-18 | 85-95 |
| Modern Copper | 2-Fluoro-4-bromotoluene | CuI (5) | N,N-Dimethylglycine (10) | K₂CO₃ | Dioxane | 100-120 | 24 | 75-85 |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of 4-ethoxy-2-fluorotoluene using the three major catalytic systems.
Protocol 1: Ullmann Condensation Synthesis of 4-Ethoxy-2-fluorotoluene
This protocol is a representative procedure for a classical Ullmann etherification.
Materials:
-
2-Fluoro-4-iodotoluene
-
Sodium ethoxide (NaOEt)
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-4-iodotoluene (1.0 eq), sodium ethoxide (1.5 eq), and copper(I) iodide (0.2 eq).
-
Add anhydrous DMF to the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 150 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-ethoxy-2-fluorotoluene.
Protocol 2: Buchwald-Hartwig Etherification for 4-Ethoxy-2-fluorotoluene Synthesis
This protocol outlines a typical Buchwald-Hartwig C-O coupling reaction.
Materials:
-
2-Fluoro-4-bromotoluene
-
Ethanol (EtOH)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a dry Schlenk tube with palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).
-
Add 2-fluoro-4-bromotoluene (1.0 eq) to the Schlenk tube.
-
Add anhydrous toluene and ethanol (2.0 eq) via syringe.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C in an oil bath and stir for 18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield 4-ethoxy-2-fluorotoluene.
Protocol 3: Modern Copper-Catalyzed Synthesis of 4-Ethoxy-2-fluorotoluene
This protocol describes a ligand-accelerated copper-catalyzed etherification.
Materials:
-
2-Fluoro-4-bromotoluene
-
Ethanol (EtOH)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dioxane
Procedure:
-
To a sealable reaction vessel, add copper(I) iodide (0.05 eq), N,N-dimethylglycine (0.1 eq), potassium carbonate (2.0 eq), and 2-fluoro-4-bromotoluene (1.0 eq).
-
Add anhydrous dioxane and ethanol (2.0 eq).
-
Seal the vessel and heat the mixture to 110 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain 4-ethoxy-2-fluorotoluene.
Visualizing the Catalytic Pathways
To further elucidate the mechanistic underpinnings of these catalytic systems, the following diagrams illustrate the key steps in the catalytic cycles.
Caption: A plausible catalytic cycle for the Ullmann condensation.
Conclusion and Future Perspectives
The synthesis of 4-ethoxy-2-fluorotoluene can be effectively achieved through several catalytic C-O bond-forming strategies. The classical Ullmann condensation, while historically important, is often superseded by the milder and more versatile palladium-catalyzed Buchwald-Hartwig etherification, particularly for laboratory-scale synthesis where high yields and broad functional group tolerance are paramount. For larger-scale industrial applications, modern ligand-assisted copper-catalyzed systems present a promising and more economical alternative, although they may require more optimization for specific substrates.
Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems. This includes the design of novel, highly active, and stable non-precious metal catalysts (e.g., based on nickel or iron) and the exploration of photochemical or electrochemical methods to drive the C-O coupling reaction under even milder conditions. The ultimate goal is to develop catalytic systems that are not only highly efficient and selective but also economically viable and environmentally benign, thereby facilitating the sustainable production of valuable intermediates like 4-ethoxy-2-fluorotoluene for the pharmaceutical and agrochemical industries.
References
Sources
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- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Predicting and Confirming the Regioselectivity of Reactions with 4-Ethoxy-2-fluorotoluene
For the discerning researcher in medicinal chemistry and materials science, 4-ethoxy-2-fluorotoluene presents a versatile scaffold. Its unique substitution pattern—an activating ethoxy group, a deactivating yet directing fluoro group, and a methyl group—offers a nuanced landscape for further functionalization. However, this same complexity necessitates a thorough understanding of the competing directing effects to achieve desired regiochemical outcomes. This guide provides a predictive framework and actionable experimental protocols to navigate the reactivity of this valuable intermediate.
The Interplay of Directing Effects in 4-Ethoxy-2-fluorotoluene
The regioselectivity of electrophilic aromatic substitution (EAS) on a disubstituted ring is primarily governed by the substituent with the stronger activating effect.[1] In 4-ethoxy-2-fluorotoluene, we have three key players:
-
The Ethoxy Group (-OEt): A powerful activating group that donates electron density to the aromatic ring through a strong +R (resonance) effect, while exhibiting a weaker -I (inductive) effect due to the oxygen's electronegativity. It is a potent ortho, para-director.
-
The Fluoro Group (-F): A deactivating group overall due to its strong -I effect. However, it possesses a +R effect (though weaker than the ethoxy group) which directs incoming electrophiles to the ortho and para positions.[2]
-
The Methyl Group (-CH₃): A weakly activating group that directs ortho and para through a +I effect and hyperconjugation.
In this arrangement, the ethoxy group is the dominant directing force. The para position to the ethoxy group is occupied by the methyl group. Therefore, electrophilic attack is strongly favored at the positions ortho to the ethoxy group.
Caption: Dominant directing effects in 4-Ethoxy-2-fluorotoluene.
I. Electrophilic Aromatic Substitution: A Comparative Analysis
We will explore three common EAS reactions: nitration, bromination, and formylation. For each, we will predict the outcome for 4-ethoxy-2-fluorotoluene and provide comparative data from analogous substrates.
A. Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial functional group for further transformations.
Predicted Regioselectivity for 4-Ethoxy-2-fluorotoluene:
The strong directing effect of the ethoxy group will favor nitration at the C5 position, which is ortho to the ethoxy group and meta to the fluorine and methyl groups. Some substitution may occur at the C3 position, but this is expected to be a minor product due to steric hindrance from the adjacent fluorine atom.
Comparative Experimental Data:
| Substrate | Reaction Conditions | Major Product(s) and Ratio | Reference |
| Toluene | HNO₃/H₂SO₄ | o-Nitrotoluene (63%), p-Nitrotoluene (34%) | |
| 4-Nitrotoluene | HNO₃/Acetic Anhydride/Hβ zeolite | 2,4-Dinitrotoluene (89%) | [3] |
| Halogenobenzenes | NO₂/O₂/Zeolite | High para-selectivity | [4] |
This data from simpler systems underscores the directing power of activating groups and the influence of reaction conditions on selectivity.
Experimental Protocol for Nitration:
This protocol is designed to favor mono-nitration and can be adapted for the experimental confirmation of regioselectivity.
Caption: Workflow for the nitration of 4-Ethoxy-2-fluorotoluene.
B. Bromination
Bromination introduces a bromine atom, a versatile handle for cross-coupling reactions.
Predicted Regioselectivity for 4-Ethoxy-2-fluorotoluene:
Similar to nitration, bromination is expected to occur predominantly at the C5 position.
Comparative Experimental Data:
| Substrate | Reaction Conditions | Major Product(s) and Ratio | Reference |
| Alkoxybenzenes | Aqueous Bromine | Reactivity: tert-butoxy < ethoxy < isopropoxy at the para position | [5] |
| 4,5,7-Trialkoxynaphthalene | NBS in buffered solution | Regioselective bromination observed | [6] |
These studies highlight that both electronic and steric factors play a role in the bromination of activated aromatic rings.
Experimental Protocol for Bromination:
Caption: Workflow for the formylation of 4-Ethoxy-2-fluorotoluene.
II. Orthometalation: A Regioselective Alternative
Lithiation, or orthometalation, offers a powerful method for regioselective functionalization by deprotonation rather than electrophilic attack. [7] Predicted Regioselectivity for 4-Ethoxy-2-fluorotoluene:
In directed ortho-metalation, the organolithium reagent is directed to a position ortho to a directing metalating group (DMG). Both the ethoxy and fluoro groups can act as DMGs. However, the ethoxy group is generally a stronger DMG than fluorine. Therefore, lithiation is expected to occur at the C3 position, ortho to the ethoxy group.
Experimental Protocol for Lithiation and Electrophilic Quench:
This general protocol can be used to introduce a variety of electrophiles at the C3 position. [8]
-
Lithiation: Dissolve 4-ethoxy-2-fluorotoluene in anhydrous THF and cool to -78°C under an inert atmosphere. Slowly add a solution of n-butyllithium in hexanes. Stir the mixture at -78°C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., N,N-dimethylformamide for formylation, iodine for iodination) at -78°C and allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, wash, dry, and purify the product.
III. Prospects in Cross-Coupling Reactions
While 4-ethoxy-2-fluorotoluene itself is not directly amenable to standard cross-coupling reactions, its functionalized derivatives are prime candidates. For instance, bromination at the C5 position, as described above, would yield a substrate ready for Suzuki or Heck coupling.
Suzuki Coupling: The Suzuki reaction couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst. [9]A brominated 4-ethoxy-2-fluorotoluene could be coupled with various boronic acids to introduce new aryl or vinyl groups.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. [10]This would be another viable pathway for the C5-brominated derivative.
Illustrative Suzuki Coupling Protocol:
Caption: General workflow for a Suzuki coupling reaction.
Conclusion
The reactivity of 4-ethoxy-2-fluorotoluene is dominated by the strongly activating and ortho, para-directing ethoxy group. This guide provides a robust, theory-backed framework for predicting the regioselectivity of key synthetic transformations. While direct experimental data for this specific substrate is limited in the literature, the provided protocols, grounded in established methodologies for analogous compounds, offer a clear path for researchers to experimentally confirm these predictions and unlock the synthetic potential of this versatile building block.
References
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Alotaibi, M. H., & El-Hiti, G. A. (2014). Regioselective Nitration of 2- and 4-Nitrotoluenes Over Nitric Acid, Acid Anhydrides and Zeolites Systems. ARKIVOC, 2014(4), 107-123. [Link]
-
Jia, Y., et al. (2019). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 24(15), 2789. [Link]
-
Giles, R. G. F., et al. (1994). Regioselective bromination, debromination and bromine migration in a 2-acetoxymethyl-4,5,7-trialkoxynaphthalene. Journal of the Chemical Society, Perkin Transactions 1, (6), 717-722. [Link]
-
Nastała, A., & Maksimowski, P. (2023). Review of the Methods for Selective Nitration of Toluene. Central European Journal of Energetic Materials, 20(2), 97-114. [Link]
-
Kégl, T., et al. (2024). Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12, 1369715. [Link]
-
Baral, B., & Poudel, S. (2019). Comparative Study of Aromatic Electrophilic Substitution Reaction at the Meta and Ortho-Position in Toluene. International Research Journal of Engineering and Technology (IRJET), 6(6), 2395-0056. [Link]
-
Suzuki Coupling Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
LibreTexts. (2019). 18.6 Directing Effects of Substituted Benzenes. Retrieved from [Link]
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Patterson, A. L., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Processes & Impacts, 23(8), 1184-1195. [Link]
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Lee, S. H., et al. (2004). Fluorescence labeling method for aryl halides with 4-(4,5-diphenyl-1H-imidazol-2-yl)phenylboronic acid based on Suzuki coupling reaction. Journal of Chromatography A, 1040(2), 187-193. [Link]
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Szabó, K. J. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 167. [Link]
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A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Chemistry with Victor. (2018, April 17). 36.03 Directing Effects in Disubstituted Benzenes [Video]. YouTube. [Link]
-
Schlosser, M., et al. (2002). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. European Journal of Organic Chemistry, 2002(13), 2181-2185. [Link]
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Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. [Link]
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Ashenhurst, J. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. [Link]
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LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. (n.d.). ResearchGate. Retrieved from [Link]
-
Németh, T., et al. (2018). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein Archives. [Link]
-
Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64-68. [Link]
-
Coldham, I., et al. (2018). Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. Chemical Science, 9(5), 1352-1357. [Link]
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Rieche, A., Gross, H., & Höft, E. (1967). Arylaldehydes; Mesitaldehyde. Organic Syntheses, 47, 1. [Link]
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dos Santos, J. A., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 26. [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Smith, K., et al. (1995). para-Selective Nitration of Halogenobenzenes Using a Nitrogen Dioxide—Oxygen—Zeolite System. Journal of the Chemical Society, Perkin Transactions 1, (22), 2847-2850. [Link]
-
Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
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de Faria, P. C. P., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 239. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
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Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]
-
Challer, C. (n.d.). Directing Effects. Retrieved from [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
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- 10. m.youtube.com [m.youtube.com]
Safety Operating Guide
4-Ethoxy-2-fluorotoluene: Proper Disposal & Handling Procedures
Executive Summary: The "Why" Behind the Protocol
Effective disposal of 4-Ethoxy-2-fluorotoluene is not merely a regulatory checkbox; it is a critical operational safeguard. As a halogenated aromatic ether , this compound presents two distinct downstream risks often overlooked in standard waste streams:
-
Hydrofluoric Acid (HF) Generation: Upon incineration, the fluorine atom is liberated, reacting with hydrogen sources to form anhydrous HF. If this enters a standard non-halogenated waste incinerator lacking specific scrubbers, it causes catastrophic corrosion to the combustion chamber and flue gas systems.
-
Peroxide Potential: While aromatic ethers are more stable than their aliphatic counterparts, the ether linkage necessitates a "verify-before-disposal" approach to ensure no shock-sensitive peroxides have accumulated during long-term storage.
Immediate Action Required: Segregate this compound into Halogenated Waste streams only. Do not mix with general organic solvents.[1]
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the material identity and hazard profile. Treat all estimated values with a safety margin.
| Property | Specification | Operational Implication |
| Chemical Name | 4-Ethoxy-2-fluorotoluene | Primary Identifier |
| CAS Number | 1305322-96-6 | Use for waste manifesting |
| Molecular Formula | Fluorine content confirms Halogenated status | |
| Physical State | Liquid (Colorless to pale yellow) | Requires leak-proof secondary containment |
| Flash Point | Est. 50°C - 80°C (Analogs) | Flammable/Combustible. Ground all vessels. |
| Reactivity | Stable, Ether linkage | Low risk of peroxide relative to aliphatic ethers, but check if >1 year old. |
| RCRA Code | D001 (Ignitable) | Federal waste classification code. |
Pre-Disposal Protocol: The "Verify & Segregate" System
This phase prevents "cradle-to-grave" liability issues. Follow this logic to determine the correct waste stream.
Step 1: Peroxide Verification (If Container Age > 12 Months)
Although aromatic ethers are stable, Good Laboratory Practice (GLP) dictates verification if the container is old or has visible crystallization.
-
Test: Use a standard starch-iodide strip.
-
Result:
-
Negative: Proceed to Step 2.
-
Positive: Contact EHS immediately. Do not attempt to open or move the container further.
-
Step 2: Waste Stream Segregation (The Critical Control Point)
The most common error in disposing of fluorinated aromatics is misclassification as "Non-Halogenated" due to the lack of Chlorine/Bromine. Fluorine is a halogen.
-
Correct Stream: Halogenated Solvent Waste [2]
-
Incorrect Stream: Non-Halogenated / Fuels Blending (Result: Rejection by disposal facility and potential fines).
Segregation Logic Diagram
Figure 1: Decision logic for segregating fluorinated aromatic waste. Note that the presence of Fluorine automatically dictates the Halogenated path.
Disposal Workflow: Step-by-Step
Phase A: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber).
-
Why: Fluorinated compounds are generally compatible with HDPE. Avoid metal containers if the waste pH is acidic (check pH prior to filling), as HF traces will corrode metal rapidly.
-
-
Headspace: Leave 10% headspace to allow for vapor expansion.
Phase B: Labeling & Manifesting
Labeling must be GHS compliant and specific.
-
Primary Label: "HAZARDOUS WASTE - HALOGENATED SOLVENT"
-
Constituents: List "4-Ethoxy-2-fluorotoluene" explicitly. Do not use abbreviations like "EFT".
-
Hazard Checkboxes: Check "Flammable" and "Toxic/Irritant".
Phase C: Storage & Pickup
-
Secondary Containment: Store the waste container in a polyethylene tray to capture potential leaks.
-
Cap Integrity: Screw caps must be hand-tight. Do not use parafilm as a primary seal.
-
Timeline: Schedule pickup within 90 days of the "Start Date" on the label (RCRA compliance).
Emergency Procedures: Spills & Exposure
Scenario: A 500mL bottle of 4-Ethoxy-2-fluorotoluene shatters on the lab floor.
| Action Phase | Procedure | Mechanism/Reasoning |
| 1. Evacuate & Ventilate | Clear the immediate area. Open fume hoods to max flow. | Vapor density is heavier than air; vapors will settle near the floor. |
| 2. PPE Up | Nitrile gloves (double gloved), lab coat, safety goggles. | Prevents dermal absorption. |
| 3. Containment | Surround spill with Vermiculite or Sand . | Do NOT use water. Water spreads organic solvents and increases surface area for evaporation. |
| 4. Cleanup | Scoop absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste (Debris)". | Solid waste requires different incineration handling than liquid. |
| 5. Decontamination | Wash surface with soap and water after bulk removal. | Removes oily residue. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1305322-96-6. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
Safe Handling of 4-Ethoxy-2-fluorotoluene: A Risk-Based Operational Guide
Executive Summary: The "Structure-Based" Safety Profile
For immediate operational awareness.
Handling 4-Ethoxy-2-fluorotoluene requires more than generic laboratory safety protocols. As a researcher, you must look beyond the lack of extensive toxicological data for this specific intermediate and analyze its functional moieties. We treat this compound as a lipophilic, fluorinated aromatic ether .
-
The Risk Driver: The combination of the ethoxy group (ether) and the fluorine atom on a toluene core significantly increases lipophilicity compared to standard toluene. This enhances the compound's ability to permeate skin and standard nitrile gloves.
-
Primary Hazards: Flammability (Flash point likely <60°C), Skin/Eye Irritation, and Respiratory Irritation.
-
Critical Control: Do not rely on single-layer nitrile gloves for processes lasting >10 minutes.
Risk Assessment & Hazard Identification
Understanding the "Why" behind the safety requirements.
Because specific toxicological datasets (RTECS) are often incomplete for specialized intermediates like 4-Ethoxy-2-fluorotoluene, we apply the Precautionary Principle based on Structural Activity Relationships (SAR).
| Functional Group | Associated Hazard | Operational Implication |
| Toluene Core | Neurotoxicity, Flammability | Requires grounded equipment and Organic Vapor (OV) ventilation. |
| Ethoxy (-OEt) | Peroxide Formation, Volatility | Store under inert gas (Argon/Nitrogen). Test for peroxides if stored >6 months. |
| Fluoro (-F) | increased Lipophilicity | Rapid Skin Absorption. Standard hydrophilic PPE may fail. |
The "Invisible" Danger: Permeation Kinetics
Standard 4-mil nitrile gloves provide excellent protection against aqueous solutions but are merely "splash guards" against aromatic ethers. The aromatic ring swells the nitrile polymer matrix, creating micro-voids that allow the fluorinated molecule to pass through to the skin—often without visible degradation of the glove.
Personal Protective Equipment (PPE) Matrix
This protocol uses a Task-Based PPE Assignment system. Choose your gear based on the operation, not just the chemical.[1]
A. Hand Protection Strategy
Reference: Ansell Chemical Resistance Guide & UPenn EHRS Guidelines [1, 2]
| Operation | Exposure Risk | Primary Glove (Inner) | Secondary Glove (Outer) | Max Use Time |
| Weighing / Aliquoting | Incidental Splash | Nitrile (4 mil) | Nitrile (4 mil) - Colored | 15 Minutes |
| Synthesis / Reflux | Vapor/Mist | Nitrile (4 mil) | Fluoroelastomer (Viton) or Butyl | 2 Hours |
| Spill Cleanup (>10mL) | Immersion | Nitrile (4 mil) | Silver Shield / Laminate | Single Use |
The "Inflation Test" Protocol: Before donning thick Viton or Butyl gloves, inflate them with air and submerge in water or hold near the cheek to detect pinhole leaks. This is mandatory for reusable gloves.
B. Respiratory & Eye Protection[1][2][3][4][5][6]
-
Eyes: Chemical Splash Goggles (indirect venting) are mandatory.[1] Safety glasses with side shields are insufficient due to the low surface tension of fluorinated solvents, which can "creep" around frames.
-
Respiratory:
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Outside Hood): Half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. The "AG" component is a safeguard against potential degradation products (HF) if the material is exposed to extreme heat or fire [3].
-
Operational Protocol: The "4-Zone" Defense
We utilize a zone-based workflow to prevent cross-contamination.
Zone 1: Storage & Transport[1]
-
Container: Store in amber glass (prevents UV-initiated peroxidation) with a Teflon-lined cap.
-
Transport: Never carry the bottle by the neck. Use a secondary containment bucket (polyethylene) when moving between the chemical cabinet and the balance.
Zone 2: Weighing (The Critical Zone)
-
Static Control: Fluorinated compounds are prone to static buildup. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering or vapor ignition.
-
Technique: Use a disposable glass pipette or stainless steel spatula. Avoid plastic spatulas, which may be dissolved or swelled by the neat liquid.
Zone 3: Reaction Setup
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.
-
Temperature Control: Ensure reflux condensers are cooled before heating begins to prevent vapor escape.
Zone 4: Waste Disposal
-
Segregation: Do NOT mix with general organic waste.
-
Labeling: Tag as "Halogenated Organic Solvent Waste."
-
Reasoning: Fluorinated compounds requires higher incineration temperatures (approx. 1100°C) to fully mineralize and prevent the formation of toxic byproducts like PFIB (Perfluoroisobutene) during disposal [4].
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection and emergency response.
Figure 1: Decision Matrix for PPE selection based on exposure potential and task duration.
Emergency Response: Self-Validating Systems
In the event of exposure, immediate action is required.[2][3][4] Do not wait for symptoms (irritation) to appear.
-
Skin Contact:
-
Action: Wash with soap and water for 15 minutes.[5]
-
Why Soap? Water alone is ineffective due to the lipophilicity of the ethoxy/fluoro groups. Soap acts as a surfactant to lift the chemical from the pores.
-
-
Spill Management:
-
Absorbent: Use Vermiculite or Sand . Avoid organic absorbents (sawdust) which can react or increase flammability.
-
Decontamination: Wipe the surface with a dilute detergent solution, then water. Verify cleanup with a UV light if the compound is fluorescent (common for aromatic ethers), or by checking for residual odor.
-
References
-
University of Pennsylvania EHRS. (2024). Nitrile Glove Chemical Compatibility Summary. Retrieved from [Link]
-
American Chemical Society (ACS). (2022). Practical Guidelines for the Safe Use of Fluorinated Reagents. ACS Chemical Health & Safety. Retrieved from [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Fluorotoluene. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
